CYM5442 hydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C23H28ClN3O4 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C23H27N3O4.ClH/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27;/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3;1H |
InChI-Schlüssel |
KMZLVDAVGXYZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
CYM5442 hydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of CYM5442 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] This technical guide delineates the core mechanism of action of CYM5442, detailing its interaction with the S1P1 receptor, subsequent downstream signaling cascades, and its physiological effects. The information presented herein is a synthesis of key findings from preclinical research, aimed at providing a comprehensive resource for professionals in the fields of pharmacology and drug development.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a variety of physiological processes, including immune cell trafficking, endothelial barrier function, and cardiovascular regulation.[2] The S1P receptor family consists of five subtypes (S1P1-5). Among these, the S1P1 receptor is a well-validated therapeutic target for autoimmune diseases, owing to its essential role in lymphocyte egress from secondary lymphoid organs.
CYM5442 is a synthetic, orally active small molecule that functions as a selective agonist for the S1P1 receptor.[1] Its high selectivity for S1P1 over other S1P receptor subtypes minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications. This document provides an in-depth overview of the molecular pharmacology of CYM5442.
Molecular Profile and Selectivity
CYM5442 is characterized by its high potency and selectivity for the human S1P1 receptor. It is reported to be inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[1]
Table 1: In Vitro Activity of CYM5442
| Parameter | Value | Cell Line | Reference |
| EC50 (S1P1) | 1.35 nM | Not Specified | [1] |
| EC50 (p42/p44-MAPK phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | [1] |
Mechanism of Action
The mechanism of action of CYM5442 as an S1P1 receptor agonist involves a series of molecular events, beginning with receptor binding and culminating in diverse cellular responses.
Receptor Binding and Activation
CYM5442 binds to a hydrophobic pocket within the S1P1 receptor, distinct from the orthosteric binding site of the endogenous ligand, S1P.[3] This binding activates the receptor, initiating downstream signaling cascades.
Downstream Signaling Pathways
Upon activation by CYM5442, the S1P1 receptor couples to intracellular G proteins to initiate signaling. Key downstream pathways affected by CYM5442 include:
-
p42/p44 MAPK Pathway: CYM5442 stimulates S1P1-dependent phosphorylation of p42/p44 mitogen-activated protein kinase (MAPK).[1] This pathway is involved in cell proliferation and differentiation.
-
NF-κB Pathway: In endothelial cells, CYM5442 has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This inhibition is mediated by β-arrestin 2 and leads to a reduction in the expression of pro-inflammatory molecules like ICAM-1.[4][5][6]
Receptor Internalization, Phosphorylation, and Ubiquitination
As a full agonist, CYM5442 induces robust S1P1 receptor internalization, phosphorylation, and ubiquitination.[3][7] These processes are critical for receptor desensitization and signal termination, and they also play a role in the sustained signaling observed with some S1P1 agonists.
Signaling Pathway of CYM5442 at the S1P1 Receptor
Caption: CYM5442 binds to the S1P1 receptor, leading to G protein activation and downstream signaling.
In Vivo Pharmacology
The primary in vivo effect of CYM5442 is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the blood.[3] This is a characteristic effect of S1P1 receptor agonists and is the basis for their use as immunosuppressants.
Table 2: In Vivo Effects of CYM5442 in Mice
| Effect | Dosage | Result | Reference |
| Lymphopenia | 10 mg/kg (i.p.) | 64% decrease in WBC count | [3] |
| B-lymphocyte reduction | 10 mg/kg (i.p.) | 65% decrease | [3] |
| T-lymphocyte reduction | 10 mg/kg (i.p.) | 85% decrease | [3] |
CYM5442 has also demonstrated therapeutic potential in models of acute graft-versus-host disease (aGVHD) by reducing macrophage infiltration into target organs.[2][8] This effect is attributed to the downregulation of chemokines CCL2 and CCL7 in endothelial cells.[2]
Experimental Workflow for aGVHD Model
Caption: Workflow for evaluating the efficacy of CYM5442 in a murine model of aGVHD.
Experimental Protocols
S1P1 Receptor Phosphorylation Assay
-
Cell Line: HEK293 cells stably expressing S1P1-GFP.
-
Protocol:
-
Label cells with P32-orthophosphate.
-
Treat cells with 500 nM CYM5442 for various time points (e.g., 0-60 minutes).[1]
-
Lyse the cells and immunoprecipitate S1P1-GFP using an anti-GFP antibody.
-
Separate the immunoprecipitates by SDS-PAGE.
-
Visualize phosphorylated S1P1 by autoradiography.
-
-
Control: A selective S1P1 antagonist (e.g., W146) can be used to confirm the specificity of the response.[3]
p42/p44 MAPK Phosphorylation Assay
-
Cell Line: CHO-K1 cells transiently or stably expressing human S1P1.
-
Protocol:
-
Serum-starve the cells prior to the experiment.
-
Treat cells with varying concentrations of CYM5442 for a short duration (e.g., 5 minutes).
-
Lyse the cells and perform Western blotting using antibodies specific for phosphorylated and total p42/p44 MAPK.
-
-
Control: A MEK1 inhibitor (e.g., U0126) can be used to block the MAPK pathway and confirm the signaling route.[3]
In Vivo Lymphopenia Assay
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Administer CYM5442 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[3]
-
Collect blood samples at specified time points (e.g., 5 hours post-injection).[3]
-
Perform a complete blood count (CBC) to determine the number of total white blood cells, lymphocytes, and other leukocyte populations.
-
-
Reversal: The S1P1 antagonist W146 can be administered to demonstrate the reversibility of lymphopenia.[3]
Conclusion
This compound is a potent and selective S1P1 receptor agonist with a well-defined mechanism of action. It activates the S1P1 receptor, leading to the modulation of key signaling pathways such as the p42/p44 MAPK and NF-κB pathways. Its ability to induce receptor internalization and cause profound lymphopenia underscores its potential as a therapeutic agent for immune-mediated disorders. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of S1P1-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5442 Hydrochloride: An In-Depth Technical Guide to its S1P1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in lymphocyte trafficking, endothelial barrier function, and cellular migration.[1][2] Its high selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) makes it a valuable pharmacological tool for elucidating the specific roles of S1P1 in various physiological and pathological processes. This technical guide provides a comprehensive overview of the S1P1 receptor selectivity of CYM5442, including its functional activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Attributes of this compound
CYM5442 is a chemically optimized compound that demonstrates high potency and selectivity for the human S1P1 receptor.[1] It functions as a full agonist for several S1P1-mediated downstream events, including receptor internalization, phosphorylation, and ubiquitination.[1] Notably, CYM5442 activates S1P1-dependent pathways through a hydrophobic pocket, distinct from the orthosteric binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[1] This unique binding mode does not require the canonical headgroup interactions with residues R120 and E121 of the S1P1 receptor that are essential for S1P binding and function.[1]
Quantitative Data on S1P Receptor Selectivity
The selectivity of CYM5442 has been primarily characterized through functional assays that measure the downstream consequences of receptor activation. The following tables summarize the available quantitative data on the potency and efficacy of CYM5442 at the five human S1P receptor subtypes.
Table 1: Functional Potency (EC50) of CYM5442 at Human S1P Receptors
| Receptor Subtype | Assay Type | Measured Effect | Cell Line | EC50 (nM) | Reference |
| S1P1 | p42/p44 MAPK Phosphorylation | Agonist Activity | CHO-K1 (transiently transfected) | 46 | [1] |
| S1P1 | cAMP Inhibition | Agonist Activity | Stable S1P1-bla-CHO-K1 | 1.35 | [2] |
| S1P2 | N/A | Inactive as agonist or antagonist (up to 10 µM) | N/A | N/A | [1][2] |
| S1P3 | cAMP Accumulation | Inactive as agonist or antagonist (up to 10 µM) | Stable S1P3-NFAT-bla-CHO-K1 | N/A | [1][2] |
| S1P4 | β-Arrestin Recruitment | Inactive as agonist or antagonist (up to 10 µM) | Stable TANGO® S1P4-bla U2OS | N/A | [1][2] |
| S1P5 | N/A | Inactive as agonist or antagonist (up to 10 µM) | N/A | N/A | [1][2] |
Signaling Pathways Modulated by CYM5442
Activation of the S1P1 receptor by CYM5442 initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, S1P1 activation promotes the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and G protein-independent signaling.
S1P1 Signaling Cascade
Caption: S1P1 receptor signaling pathways activated by CYM5442.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the S1P1 receptor selectivity of CYM5442.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a radioligand competition binding assay.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the S1P receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-S1P), and serial dilutions of CYM5442.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the CYM5442 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the S1P1 receptor as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of CYM5442 in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period to allow for [35S]GTPγS binding to activated G proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the CYM5442 concentration and fit the data to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled S1P1 receptor.
Protocol:
-
Cell Culture: Plate cells expressing the S1P1 receptor in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of CYM5442 to the cells, followed by a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the CYM5442 concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation.
Caption: Logical flow of a β-arrestin enzyme fragment complementation assay.
Protocol:
-
Cell Culture: Use a cell line engineered to stably co-express the S1P1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment. Plate these cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of CYM5442 to the wells.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
-
Detection: Add the enzyme substrate to the wells.
-
Signal Measurement: Measure the luminescence or fluorescence signal generated by the active enzyme using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the CYM5442 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Off-Target Profile
Based on the available literature, CYM5442 is highly selective for the S1P1 receptor within the S1P receptor family.[1][2] In functional assays, it has been shown to be inactive as both an agonist and an antagonist at S1P2, S1P3, S1P4, and S1P5 receptors at concentrations up to 10 µM.[1] A comprehensive screening of CYM5442 against a broad panel of other GPCRs, ion channels, and enzymes is not publicly available at this time.
Conclusion
This compound is a well-characterized, potent, and highly selective S1P1 receptor agonist. Its selectivity is primarily defined by its functional activity at S1P1 and lack of activity at other S1P receptor subtypes. The unique binding mode of CYM5442 and its ability to activate key S1P1-mediated signaling pathways make it an invaluable tool for researchers in academia and the pharmaceutical industry. The experimental protocols detailed in this guide provide a framework for the further characterization of CYM5442 and other S1P1 modulators.
References
The Discovery and Synthesis of CYM5442 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 hydrochloride is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking, endothelial barrier function, and neuroinflammation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a summary of its pharmacological properties, detailed experimental protocols for its synthesis and key in vitro and in vivo assays, and visualizations of its signaling pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing CYM5442 as a pharmacological tool to investigate S1P1 biology and for professionals in the field of drug development exploring the therapeutic potential of selective S1P1 agonists.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a diverse array of cellular processes by binding to a family of five G protein-coupled receptors, S1P1-5.[1] The S1P1 receptor, in particular, has emerged as a significant therapeutic target due to its essential role in immune cell trafficking.[1] Agonism of S1P1 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the S1P gradient that governs their egress from secondary lymphoid organs. This results in a reversible sequestration of lymphocytes, a mechanism that has been successfully exploited for the treatment of autoimmune diseases such as multiple sclerosis.
CYM5442 was identified as a potent and selective S1P1 receptor agonist.[2] Unlike the endogenous ligand S1P, CYM5442 is a small molecule with favorable pharmacokinetic properties, including oral bioavailability and brain penetrance, making it a valuable tool for both in vitro and in vivo studies.[1] This guide details the scientific journey of CYM5442, from its chemical synthesis to its characterization as a selective S1P1 agonist.
Physicochemical Properties and Data
| Property | Value | Reference |
| Chemical Name | 2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)ethanol hydrochloride | [1] |
| Molecular Formula | C23H27N3O4・HCl | [1] |
| Molecular Weight | 445.94 g/mol | [1] |
| CAS Number | 1783987-80-3 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Pharmacokinetics
CYM5442 is a highly potent and selective agonist of the human S1P1 receptor. Its in vitro and in vivo activities have been well-characterized.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 (S1P1) | 1.35 nM | CHO-K1 cells | cAMP accumulation | [3] |
| EC50 (p42/p44 MAPK Phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | p42/p44 MAPK activation | [3] |
| Receptor Selectivity | Inactive against S1P2, S1P3, S1P4, and S1P5 | Various | Functional assays | [3] |
| In Vivo Effect | Induces acute lymphopenia | Mice | Lymphocyte count | [2] |
| Half-life (t1/2) | 3 hours (oral administration) | Mice | Pharmacokinetic analysis | [1] |
| Bioavailability (F) | Modest oral bioavailability | Mice | Pharmacokinetic analysis | [1] |
| Brain Penetrance | Yes | Mice | Brain-to-plasma ratio | [2] |
Signaling Pathway and Mechanism of Action
CYM5442 exerts its biological effects by binding to and activating the S1P1 receptor. This activation initiates a cascade of intracellular signaling events.
Caption: S1P1 Signaling Pathway Activated by CYM5442.
Upon binding of CYM5442, the S1P1 receptor couples to inhibitory G proteins (Gi/o), leading to the activation of downstream signaling pathways, including the phospholipase C (PLC) and the Ras/Raf/MEK/MAPK (p42/p44) pathways.[3] A key consequence of sustained S1P1 agonism by CYM5442 is the internalization and subsequent degradation of the receptor.[4] This functional antagonism prevents lymphocytes from responding to the S1P gradient, leading to their sequestration in lymph nodes.[1]
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of CYM5442 can be achieved through a multi-step process. The following is a general scheme based on reported methods.[2] Disclaimer: This protocol is a general guide and may require optimization.
Caption: General Synthetic Workflow for this compound.
Step 1: Oxime Formation
-
To a solution of the appropriate indanone starting material in ethanol, add hydroxylamine (B1172632) hydrochloride and sodium carbonate.
-
Reflux the mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate to obtain the crude oxime.
Step 2: 1,2,4-Oxadiazole Ring Formation
-
To a solution of the oxime in a suitable solvent such as DMF, add 3,4-diethoxybenzoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and 1-hydroxybenzotriazole (B26582) (HOBt).
-
Heat the reaction mixture.
-
After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Reduction of the Ketone
-
Dissolve the product from the previous step in a suitable solvent like ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (B1222165) portion-wise.
-
Stir the reaction until completion.
-
Quench the reaction with water and extract the product.
-
Purify the resulting alcohol.
Step 4: Introduction of the Aminoethanol Side Chain
-
To a solution of the alcohol in a suitable solvent, add a base such as diisopropylethylamine (DIPEA) and aminoethanol.
-
Heat the reaction mixture.
-
After completion, perform an aqueous workup and purify the crude product by column chromatography to yield CYM5442 free base.
Step 5: Hydrochloride Salt Formation
-
Dissolve the purified CYM5442 free base in a suitable solvent such as diethyl ether.
-
Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with ether, and dry under vacuum to obtain this compound.
In Vitro S1P1 Receptor Internalization Assay
This assay measures the ability of CYM5442 to induce the internalization of the S1P1 receptor in cultured cells.
Materials:
-
HEK293 cells stably expressing human S1P1 tagged with a fluorescent protein (e.g., GFP).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., serum-free DMEM).
-
This compound stock solution in DMSO.
-
Positive control (e.g., S1P).
-
Fixative solution (e.g., 4% paraformaldehyde in PBS).
-
Imaging system (e.g., high-content imaging system or confocal microscope).
Protocol:
-
Seed the S1P1-GFP expressing HEK293 cells in a multi-well imaging plate and allow them to adhere overnight.
-
Wash the cells with assay buffer and then starve them in assay buffer for 2-4 hours at 37°C.
-
Prepare serial dilutions of CYM5442 and the positive control (S1P) in the assay buffer.
-
Add the compound dilutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the cells with PBS and fix them with the fixative solution for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Acquire images of the cells using an appropriate imaging system.
-
Analyze the images to quantify the internalization of the S1P1-GFP receptor, typically by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
In Vitro p42/p44 MAPK Phosphorylation Assay
This assay determines the activation of the MAPK signaling pathway by CYM5442.
Materials:
-
CHO-K1 cells transiently or stably expressing the human S1P1 receptor.
-
Cell lysis buffer.
-
Phospho-p42/p44 MAPK and total p42/p44 MAPK antibodies.
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Western blot equipment and reagents.
Protocol:
-
Plate the S1P1-expressing CHO-K1 cells and grow to near confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with various concentrations of CYM5442 for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated p42/p44 MAPK.
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Strip the membrane and re-probe with an antibody for total p42/p44 MAPK to normalize for protein loading.
In Vivo Lymphopenia Assay in Mice
This assay assesses the in vivo efficacy of CYM5442 by measuring its ability to reduce circulating lymphocytes.
Materials:
-
C57BL/6 mice.
-
This compound.
-
Vehicle solution (e.g., sterile water or saline).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Hematology analyzer.
Protocol:
-
Acclimate the mice to the housing conditions for at least one week.
-
Prepare a solution of this compound in the vehicle at the desired concentration.
-
Administer CYM5442 or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage).
-
At various time points after administration (e.g., 4, 8, 24 hours), collect a small volume of blood from each mouse.
-
Analyze the blood samples using a hematology analyzer to determine the total white blood cell count and the differential lymphocyte count.
-
Compare the lymphocyte counts in the CYM5442-treated mice to those in the vehicle-treated control group.
Conclusion
This compound is a well-characterized, potent, and selective S1P1 receptor agonist that serves as an invaluable tool for immunological and neurological research. Its ability to induce lymphopenia in vivo, coupled with its oral bioavailability and brain penetrance, makes it a versatile compound for a wide range of preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize CYM5442 in their investigations of S1P1 receptor biology and its therapeutic potential. Further exploration of its unique pharmacological profile may uncover novel applications for this and other selective S1P1 modulators in various disease contexts.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Signaling Pathways of CYM5442 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms and downstream signaling pathways initiated by CYM5442 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁). The information presented herein is intended to support research and development efforts by providing detailed experimental data, protocols, and visual representations of the compound's activity.
Core Signaling Hub: S1P₁ Receptor Activation
CYM5442 acts as a full agonist at the S1P₁ receptor, initiating a cascade of intracellular events. Upon binding, it induces receptor phosphorylation and internalization, key steps that modulate its signaling output. This initial interaction is the genesis of the pleiotropic effects observed with CYM5442 treatment.
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative parameters of this compound, providing a clear reference for its potency and efficacy across different signaling pathways.
| Parameter | Value | Cell Line | Assay Type | Reference |
| S1P₁ Receptor Binding | ||||
| EC₅₀ | 1.35 nM | - | In vitro agonist activity | [1][2][3] |
| p42/p44 MAPK (ERK1/2) Phosphorylation | ||||
| EC₅₀ | 46 nM | CHO-K1 cells transfected with S1P₁ | p42/p44-MAPK phosphorylation | [1] |
| EC₅₀ (R120A mutant S1P₁) | 67 nM | CHO-K1 cells | p42/p44-MAPK phosphorylation | [1] |
| EC₅₀ (E121A mutant S1P₁) | 134 nM | CHO-K1 cells | p42/p44-MAPK phosphorylation | [1] |
| In Vivo Efficacy | ||||
| Lymphopenia Induction | Requires ~50 nM serum concentration | Mice | B- and T-lymphocyte count | [4][5] |
| B-lymphocyte reduction | ~65% | Mice | Flow cytometry | [4][5] |
| T-lymphocyte reduction | ~85% | Mice | Flow cytometry | [4][5] |
| Chemokine Expression | ||||
| CCL2 mRNA downregulation | Significant at 0.1 µM and 1 µM | HUVECs | qPCR | [6] |
| CCL7 mRNA downregulation | Significant at 0.1 µM and 1 µM | HUVECs | qPCR | [6] |
Downstream Signaling Pathways
p42/p44 MAPK (ERK1/2) Signaling Pathway
Activation of the S1P₁ receptor by CYM5442 leads to the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as ERK1/2. This pathway is a crucial regulator of cell proliferation, differentiation, and survival.
NF-κB Signaling Pathway in Endothelial Cells
In human pulmonary microvascular endothelial cells (HPMEC) infected with influenza A virus, CYM5442 has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8][9] This inhibitory effect is mediated by β-arrestin 2 and results in the downregulation of intracellular adhesion molecule 1 (ICAM1), a key molecule in inflammatory responses.[7][8][9]
Regulation of Chemokine Expression
CYM5442 treatment of human endothelial cells leads to the downregulation of key chemokines, CCL2 and CCL7.[6] This, in turn, reduces the migration of monocytes, which are precursors to tissue macrophages, suggesting an anti-inflammatory role for CYM5442 in the context of endothelial cell signaling.[6][10]
Experimental Protocols
Western Blotting for Phospho-p42/p44 MAPK
This protocol is adapted from methodologies used to assess S1P₁ receptor-mediated MAPK activation.[4][11]
-
Cell Culture and Treatment:
-
Culture CHO-K1 cells transiently transfected with human S1P₁ receptor cDNA in appropriate media.
-
Serum-starve the cells for 4-6 hours prior to stimulation.
-
Treat cells with varying concentrations of this compound for 5 minutes (determined as the time for maximal activation).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p42/p44 MAPK (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Normalize the phospho-p42/p44 MAPK signal to total p42/p44 MAPK or a loading control like β-actin.
-
S1P₁ Receptor Internalization Assay
This protocol describes a method to visualize receptor internalization using fluorescently tagged receptors.[4][12]
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transfect them with a plasmid encoding S1P₁ receptor fused to a fluorescent protein (e.g., GFP).
-
Select stable cell lines expressing the S1P₁-GFP fusion protein.
-
-
Cell Treatment:
-
Plate the S1P₁-GFP expressing cells on glass-bottom dishes.
-
Treat the cells with 500 nM this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Microscopy:
-
Fix the cells with 4% paraformaldehyde at each time point.
-
Alternatively, perform live-cell imaging using a confocal microscope equipped with an environmental chamber.
-
Acquire images of the GFP signal.
-
-
Image Analysis:
-
Observe the translocation of the GFP signal from the plasma membrane to intracellular vesicles, which indicates receptor internalization.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the membrane versus the cytoplasm.
-
In Vivo Lymphopenia Assay
This protocol outlines the procedure to measure the effect of CYM5442 on circulating lymphocytes in mice.[4][5]
-
Animal Dosing:
-
Administer this compound to mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).
-
Include a vehicle control group.
-
-
Blood Collection:
-
Collect peripheral blood samples from the mice at various time points post-injection (e.g., 0, 1, 3, 5, 8, 16 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Flow Cytometry:
-
Lyse red blood cells using an appropriate lysis buffer.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against lymphocyte markers (e.g., CD4 for T-helper cells, CD8 for cytotoxic T-cells, and B220 for B-cells).
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Quantify the percentage and absolute number of different lymphocyte subsets (T-cells and B-cells) in the blood.
-
Compare the lymphocyte counts in the CYM5442-treated group to the vehicle control group to determine the extent of lymphopenia.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. adooq.com [adooq.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 8. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
Pharmacological Profile of CYM5442 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a brain-penetrant molecule, it has demonstrated significant therapeutic potential in various preclinical models, primarily through its modulation of immune responses and endothelial barrier function. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative potency and selectivity data, detailed experimental methodologies for key assays, and visualization of its principal signaling pathways.
Introduction
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. The S1P1 receptor is of particular interest as it plays a crucial role in lymphocyte trafficking, endothelial barrier integrity, and neuroinflammation. The development of selective S1P1 agonists offers a targeted therapeutic approach for various autoimmune diseases, inflammatory conditions, and neurological disorders. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high selectivity for the S1P1 receptor, distinguishing it from less selective S1P receptor modulators like FTY720 (Fingolimod).
Mechanism of Action
CYM5442 acts as a functional agonist at the S1P1 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. A key downstream event is the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK1/2), pathway.[1][2] This signaling cascade is integral to many cellular processes.
Furthermore, CYM5442 binding leads to the internalization of the S1P1 receptor.[3][4] This process of receptor downregulation is a key mechanism for inducing lymphopenia, the reduction of circulating lymphocytes in the bloodstream. By promoting the retention of lymphocytes in secondary lymphoid organs, CYM5442 effectively dampens the immune response, a desirable effect in the context of autoimmune and inflammatory diseases.[4][5]
In endothelial cells, CYM5442 has been shown to downregulate the expression of the chemokines CCL2 and CCL7.[4][6] These chemokines are crucial for recruiting monocytes and macrophages to sites of inflammation. By reducing their expression, CYM5442 can inhibit the infiltration of these immune cells, thereby mitigating inflammation.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor/Assay | Cell Line | Reference |
| EC50 | 1.35 nM | S1P1 Receptor Agonism | - | [1][2][7] |
| EC50 | 46 nM | p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with S1P1 | [1] |
Table 2: S1P Receptor Subtype Selectivity of CYM5442
| Receptor Subtype | Activity | Concentration | Reference |
| S1P1 | Agonist | EC50 = 1.35 nM | [1][2][7] |
| S1P2 | Inactive | Up to 10 µM | [1][7] |
| S1P3 | Inactive | Up to 10 µM | [1][7] |
| S1P4 | Inactive | Up to 10 µM | [1][7] |
| S1P5 | Inactive | Up to 10 µM | [1][7] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound. While these are not exhaustive step-by-step protocols, they provide the essential details for understanding and potentially replicating the studies.
S1P Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of CYM5442 for S1P receptors.
-
General Principle: A radiolabeled ligand with known affinity for the receptor (e.g., [32P]S1P) is incubated with cell membranes expressing the target S1P receptor subtype.[8] The ability of increasing concentrations of an unlabeled competitor compound (CYM5442) to displace the radioligand is measured.
-
Materials:
-
Cell membranes from a cell line overexpressing a specific human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Radioligand: [32P]S1P.[8]
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5.[8]
-
GF/B filter plates.[8]
-
Scintillation counter.
-
-
Procedure Outline:
-
Incubate cell membranes with varying concentrations of CYM5442.
-
Add a fixed concentration of [32P]S1P to the mixture and incubate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through GF/B filter plates.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of CYM5442 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
p42/p44 MAPK Phosphorylation Assay (Western Blot)
This assay measures the activation of a key downstream signaling pathway following S1P1 receptor agonism.
-
Objective: To quantify the potency of CYM5442 in activating the p42/p44 MAPK pathway.
-
General Principle: Cells expressing the S1P1 receptor are stimulated with CYM5442. The level of phosphorylated p42/p44 MAPK is then measured by Western blotting using an antibody specific for the phosphorylated form of the enzyme.
-
Materials:
-
CHO-K1 cells transiently or stably transfected with human S1P1 receptor.[1]
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204) and rabbit anti-total p42/p44 MAPK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure Outline:
-
Plate S1P1-expressing CHO-K1 cells and grow to confluence.
-
Serum-starve the cells to reduce basal MAPK activity.
-
Treat the cells with varying concentrations of CYM5442 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary antibody against phospho-p42/p44 MAPK, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the EC50 for MAPK phosphorylation.
-
S1P1 Receptor Internalization Assay (Fluorescence Microscopy)
This assay visualizes the agonist-induced internalization of the S1P1 receptor.
-
Objective: To qualitatively and quantitatively assess the ability of CYM5442 to induce S1P1 receptor internalization.
-
General Principle: Cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) are treated with CYM5442. The translocation of the fluorescent signal from the plasma membrane to intracellular compartments is observed using fluorescence microscopy.[3]
-
Materials:
-
HEK293 cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP).[3]
-
This compound.
-
Fluorescence microscope.
-
-
Procedure Outline:
-
Plate S1P1-GFP expressing HEK293 cells on glass-bottom dishes.
-
Treat the cells with CYM5442 (e.g., 500 nM) for various time points.[3]
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the cells before and after treatment.
-
Analyze the images to quantify the redistribution of the fluorescent signal from the cell surface to intracellular vesicles.
-
In Vivo Lymphopenia Assay
This assay measures the reduction in circulating lymphocytes in response to CYM5442 administration in a living animal.
-
Objective: To determine the in vivo efficacy of CYM5442 in inducing lymphopenia.
-
General Principle: Mice are treated with CYM5442, and blood samples are collected at various time points to count the number of circulating lymphocytes.[5]
-
Materials:
-
Mice (e.g., C57BL/6).
-
This compound formulated for intraperitoneal (i.p.) injection.
-
Anticoagulant (e.g., EDTA).
-
Flow cytometer.
-
Fluorescently labeled antibodies against lymphocyte markers (e.g., CD4, CD8, B220).
-
-
Procedure Outline:
-
Administer a single dose of CYM5442 or vehicle control to the mice via i.p. injection.
-
Collect blood samples from the mice at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) via a suitable method (e.g., submandibular or saphenous vein puncture).
-
Treat the blood samples with a red blood cell lysis buffer.
-
Stain the remaining white blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.
-
Analyze the stained cells using a flow cytometer to quantify the number of circulating T cells and B cells.
-
Compare the lymphocyte counts in the CYM5442-treated group to the vehicle-treated group to determine the extent and duration of lymphopenia.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: CYM5442 activates the S1P1 receptor, leading to the phosphorylation of p42/p44 MAPK.
Caption: CYM5442 reduces monocyte migration by downregulating CCL2 and CCL7 in endothelial cells.
Caption: Experimental workflow for inducing and measuring lymphopenia in mice using CYM5442.
Conclusion
This compound is a powerful research tool for investigating the physiological and pathological roles of the S1P1 receptor. Its high potency and selectivity, coupled with its ability to penetrate the central nervous system, make it a valuable compound for in vitro and in vivo studies. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of S1P receptor modulation. Further studies to fully elucidate its binding kinetics at all S1P receptor subtypes and to develop more detailed, standardized protocols for its use will further enhance its utility in advancing our understanding of S1P1 signaling and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 Hydrochloride-Induced Lymphopenia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its engagement with the S1P1 receptor initiates a cascade of intracellular events, culminating in a profound but reversible lymphopenia. This technical guide provides an in-depth exploration of the mechanism of action of CYM5442, detailing the signaling pathways involved, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating S1P1 receptor modulators.
Introduction
The trafficking of lymphocytes between the blood and secondary lymphoid organs is a tightly regulated process, essential for immune surveillance and the generation of adaptive immune responses. A key regulator of lymphocyte egress from lymph nodes is the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph compared to the tissues. Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), which allows them to sense this gradient and migrate out of the lymph nodes.
CYM5442 is a small molecule agonist that selectively targets the S1P1 receptor. By mimicking the action of endogenous S1P, CYM5442 induces the internalization and functional antagonism of the S1P1 receptor on lymphocytes. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the lymph nodes and leading to a reduction of circulating lymphocytes, a state known as lymphopenia. This mechanism of action has positioned S1P1 receptor agonists as a promising class of therapeutics for autoimmune diseases.
Mechanism of Action: S1P1 Receptor Modulation
The primary mechanism by which CYM5442 induces lymphopenia is through its high-affinity binding to and subsequent activation of the S1P1 receptor on lymphocytes. This interaction triggers a series of events that ultimately prevent lymphocyte egress from secondary lymphoid organs.
S1P1 Receptor Activation and Downstream Signaling
As a potent S1P1 agonist, CYM5442 initiates intracellular signaling cascades upon receptor binding. One of the key downstream pathways activated is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This activation is a hallmark of S1P1 receptor engagement and contributes to the cellular responses induced by CYM5442.
dot
Receptor Internalization and Functional Antagonism
A critical consequence of sustained S1P1 receptor agonism by CYM5442 is the internalization of the receptor from the cell surface.[2][3] This process involves the phosphorylation and ubiquitination of the receptor, marking it for endocytosis. The removal of S1P1 receptors from the lymphocyte surface renders them unable to detect the S1P gradient that is necessary for their egress from lymph nodes. This "functional antagonism" is the core mechanism behind the sequestration of lymphocytes and the resulting lymphopenia.[2][4]
dot
Quantitative Data
The lymphopenic effect of CYM5442 is both dose- and time-dependent. Preclinical studies in mice have provided quantitative data on its potency and in vivo efficacy.
In Vitro Potency
| Parameter | Value | Cell Line | Assay |
| EC50 (S1P1 Activation) | 1.35 nM | - | In vitro agonist activity |
| EC50 (p42/p44 MAPK Phosphorylation) | 46 nM | CHO-K1 cells transfected with S1P1 | MAPK activation assay |
Data sourced from R&D Systems and MedchemExpress product datasheets.[1]
In Vivo Lymphopenia in Mice
The administration of CYM5442 to mice leads to a significant reduction in circulating lymphocytes.
| Dose (Route) | Time Point | White Blood Cells | B-Lymphocytes (B220+) | T-Lymphocytes (CD4+ & CD8+) |
| 10 mg/kg (i.p.) | 5 hours | ↓ 64% | ↓ 63-65% | ↓ 83-85% |
| 2 mg/kg (i.t.) | 8 hours | Significant Reduction | Sequestration in non-draining lymph nodes | Sequestration in non-draining lymph nodes |
Data from a study demonstrating acute lymphopenia in mice. A single intraperitoneal injection of CYM5442 was shown to induce lymphopenia for at least 18 hours.
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the effects of CYM5442.
In Vivo Lymphopenia Assay
Objective: To quantify the dose- and time-dependent effects of CYM5442 on peripheral blood lymphocyte counts.
Animal Model: Male C57BL/6 mice.
Procedure:
-
Administer this compound dissolved in a suitable vehicle (e.g., sterile water) to mice via intraperitoneal (i.p.) injection at various doses.
-
At designated time points post-administration, collect whole blood samples from the mice.
-
Perform complete blood counts (CBC) using an automated hematology analyzer to determine total white blood cell counts.
-
Prepare single-cell suspensions from the blood for flow cytometric analysis.
dot
Flow Cytometry for Lymphocyte Quantification
Objective: To identify and quantify specific lymphocyte subsets in peripheral blood and lymph nodes.
Protocol:
-
Following red blood cell lysis, incubate single-cell suspensions with a cocktail of fluorescently-conjugated antibodies against murine lymphocyte surface markers. A typical panel includes:
-
T-Cells: Anti-CD3, Anti-CD4, Anti-CD8
-
B-Cells: Anti-B220 (CD45R)
-
-
Incubate cells with antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on lymphocyte populations and determine their frequencies and absolute numbers.
S1P1 Receptor Internalization Assay
Objective: To visualize and quantify the internalization of the S1P1 receptor upon treatment with CYM5442.
Cell Line: HEK293 cells stably expressing a green fluorescent protein (GFP)-tagged S1P1 receptor.
Procedure:
-
Culture the S1P1-GFP expressing cells on glass-bottom dishes.
-
Treat the cells with CYM5442 at various concentrations and for different durations.
-
Fix the cells with paraformaldehyde.
-
Image the cells using confocal microscopy to observe the subcellular localization of the S1P1-GFP.
-
Quantify the degree of internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments.
Conclusion
This compound is a selective S1P1 receptor agonist that potently induces lymphopenia by promoting the internalization of the S1P1 receptor on lymphocytes. This functional antagonism prevents lymphocyte egress from secondary lymphoid organs, leading to their sequestration and a reduction in circulating lymphocyte counts. The detailed understanding of its mechanism of action, supported by quantitative in vitro and in vivo data, underscores the therapeutic potential of targeting the S1P1 receptor for the treatment of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of S1P1 receptor modulators.
References
- 1. The Regulation and Mechanism of Lymphocyte Egress [escholarship.org]
- 2. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of CYM5442 Hydrochloride in Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM5442 hydrochloride is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its ability to cross the blood-brain barrier and modulate critical signaling pathways within the central nervous system has positioned it as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the neuroprotective effects of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological disorders.
Introduction
Sphingosine-1-phosphate (S1P) signaling plays a crucial role in a multitude of physiological processes, including immune cell trafficking, vascular integrity, and neuronal function.[1] The S1P1 receptor, a G protein-coupled receptor, is a key mediator of these effects. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for the S1P1 receptor, allowing for the targeted investigation of this pathway.[2][3][4][5] Notably, CYM5442 can penetrate the central nervous system, making it particularly relevant for studying and potentially treating neurological conditions.[2][3][4][6] This document synthesizes the current understanding of CYM5442's neuroprotective role, focusing on its mechanism of action, key experimental findings, and the methodologies used to elucidate its effects.
Mechanism of Action
This compound acts as a functional agonist at the S1P1 receptor. Unlike the endogenous ligand S1P, CYM5442 activates the receptor through a distinct hydrophobic pocket, independent of the canonical head-group interactions required for S1P binding.[2] This unique binding mode leads to the initiation of a cascade of downstream signaling events that are central to its neuroprotective effects.
Upon binding, CYM5442 stimulates several key S1P1-dependent pathways:
-
p42/p44 MAPK (Erk1/2) Phosphorylation: Activation of the mitogen-activated protein kinase (MAPK) pathway is a hallmark of CYM5442-mediated S1P1 signaling.[2][3][4] This pathway is integral to cell survival, proliferation, and differentiation.
-
S1P1 Receptor Phosphorylation, Internalization, and Ubiquitination: Following activation by CYM5442, the S1P1 receptor undergoes phosphorylation, leading to its internalization from the cell surface and subsequent ubiquitination.[2][7] This process of receptor trafficking is a critical regulatory mechanism that influences the duration and intensity of downstream signaling.
The following diagram illustrates the primary signaling cascade initiated by CYM5442.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative overview of CYM5442's potency and efficacy.
Table 1: In Vitro Efficacy of CYM5442
| Assay | Cell Line | Parameter | Value | Reference |
| S1P1 Receptor Binding | - | EC50 | 1.35 nM | [3][4] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells (WT S1P1) | EC50 | 46 nM | [2][3] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells (R120A mutant S1P1) | EC50 | 67 nM | [3] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells (E121A mutant S1P1) | EC50 | 134 nM | [1][3] |
| S1P1 Receptor Phosphorylation | HEK293 cells | Concentration | 500 nM | [2][3][7] |
| S1P1 Receptor Internalization | S1P1-GFP cells | Concentration | 500 nM | [1][2][7] |
Table 2: In Vivo Effects of CYM5442
| Animal Model | Administration | Dosage | Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg | 65% decrease in B-lymphocytes, 85% decrease in T-lymphocytes | [2] |
| Mice | - | - | Minimal serum concentration for maximal lymphopenia: ~50 nM | [1][2][8] |
| Rats (Endothelin-1 model) | Intraperitoneal (i.p.) | 1 mg/kg daily for 5 days | Preserved visual function and significantly thicker retinal nerve fiber layer | [3] |
| Mice (pMCAO model) | - | - | Reduced 24-hour infarct size when administered 0-6 hours after occlusion | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in studies investigating this compound.
Cell Culture and Transfection
-
Cell Lines: CHO-K1 and HEK293 cells are commonly used.[2] S1P1-GFP expressing HEK293 cells are utilized for visualization of receptor trafficking.[2][7]
-
Culture Conditions: Cells are typically grown in DMEM supplemented with 10% fetal bovine serum.[10]
-
Transfection: For studies involving mutant receptors, transient transfection of CHO-K1 cells is performed to express wild-type or mutant (e.g., R120A, E121A) human S1P1.[2]
p42/p44 MAPK Phosphorylation Assay
This assay quantifies the activation of the MAPK pathway in response to CYM5442.
-
Cell Preparation: CHO-K1 cells transiently expressing the desired S1P1 receptor construct are seeded in appropriate culture plates.[2]
-
Serum Starvation: Prior to agonist stimulation, cells are incubated in serum-free DMEM for 4 hours to reduce basal MAPK activity.[2]
-
Antagonist Pre-treatment (Optional): To confirm S1P1-specificity, cells can be pre-incubated with an S1P1 antagonist like W146 (10 µM) for 1 hour before adding CYM5442.[2]
-
Agonist Stimulation: Cells are stimulated with varying concentrations of CYM5442 for 5 minutes.[2]
-
Cell Lysis and ELISA: Cells are lysed, and the concentration of phosphorylated p42/p44 MAPK is determined using a commercially available ELISA kit according to the manufacturer's instructions.[2]
S1P1 Receptor Phosphorylation Assay
This assay directly measures the phosphorylation of the S1P1 receptor upon agonist binding.
-
Cell Labeling: HEK293 cells expressing S1P1-GFP are labeled with 32P-orthophosphate.[2][7]
-
Agonist Treatment: Cells are incubated with CYM5442 (e.g., 500 nM) for various time points.[2][7]
-
Immunoprecipitation: The S1P1-GFP receptor is immunoprecipitated from cell lysates using an anti-GFP antibody.[2]
-
SDS-PAGE and Autoradiography: The immunoprecipitates are resolved by SDS-PAGE, and the gel is exposed to determine the extent of receptor phosphorylation.[2]
S1P1 Receptor Internalization Assay
This assay visualizes the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.
-
Cell Culture: S1P1-GFP expressing cells are cultured on coverslips suitable for microscopy.
-
Agonist Stimulation: Cells are treated with CYM5442 (e.g., 500 nM).[1][2][7]
-
Microscopy: Live-cell or fixed-cell imaging is performed using fluorescence microscopy to observe the redistribution of the S1P1-GFP signal from the plasma membrane to intracellular vesicles.[1][2][7]
In Vivo Models of Neuroprotection
-
Endothelin-1 Induced Retinal Ganglion Cell Loss: This model mimics aspects of normal-tension glaucoma. CYM5442 treatment has been shown to protect retinal ganglion cells in this model.[11]
-
Permanent Middle Cerebral Artery Occlusion (pMCAO): This is a model of ischemic stroke. Systemic administration of CYM5442 has been demonstrated to reduce infarct volume, highlighting its potential in stroke therapy.[9] Endothelial S1P1 signaling is crucial for this protective effect.[6][9]
Neuroprotective Applications and Future Directions
The data accumulated to date strongly suggest a neuroprotective role for this compound. Its ability to modulate endothelial barrier function and directly act on neuronal and glial cells through the S1P1 receptor makes it a compelling candidate for further investigation in various neurological disorders.
-
Ischemic Stroke: By promoting blood-brain barrier integrity and potentially rerouting blood flow, CYM5442 shows promise in mitigating the damage caused by ischemic events.[6]
-
Glaucoma: The demonstrated protection of retinal ganglion cells suggests a potential therapeutic avenue for glaucoma and other optic neuropathies.[3][11]
-
Multiple Sclerosis (MS): While the primary mechanism of S1P modulators in MS is immunomodulatory, the direct neuroprotective effects of CNS-penetrant agonists like CYM5442 on astrocytes and other neural cells are of significant interest.[11]
-
Alzheimer's Disease (AD): Dysregulation of S1P/S1PR1 signaling has been implicated in AD pathology.[12][13] Selective S1P1 agonists like CYM5442 may offer a therapeutic strategy by restoring normal signaling.[14][15]
Future research should focus on elucidating the precise downstream targets of the S1P1-MAPK pathway in different neuronal and glial cell types. Furthermore, long-term in vivo studies are necessary to fully assess the therapeutic potential and safety profile of this compound in chronic neurodegenerative conditions. The development of more refined delivery systems to target specific brain regions could also enhance its efficacy and minimize potential off-target effects.
Conclusion
This compound is a powerful tool for dissecting the role of S1P1 signaling in the central nervous system. Its demonstrated neuroprotective effects in preclinical models of acute and chronic neurological injury, coupled with a well-defined mechanism of action, underscore its potential as a lead compound for the development of novel neurotherapeutics. This guide provides a foundational resource for scientists and clinicians working to translate the promise of S1P1 modulation into tangible benefits for patients with neurological disorders.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sphingosine-1-Phosphate Signaling in Ischemic Stroke: From Bench to Bedside and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sphingosine 1-phosphate receptor subtype 1 (S1P1) activity in the course of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dysregulation of sphingosine-1-phosphate (S1P) and S1P receptor 1 signaling in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examining the effects of S1P receptor drugs in Alzheimer’s disease | HRB | Health Research Board [hrb.ie]
Investigating the Brain Penetrance of CYM5442 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain penetrance of CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Understanding the ability of this compound to cross the blood-brain barrier (BBB) is critical for its development as a therapeutic agent for central nervous system (CNS) disorders.
Quantitative Analysis of Brain Penetrance
CYM5442 demonstrates significant penetration into the central nervous system. Studies in murine models have quantified the distribution of the compound between the brain and plasma, revealing a high brain-to-plasma concentration ratio.
Table 1: Brain and Plasma Concentrations of CYM5442 in Mice [1][2]
| Parameter | Value |
| Dosing Route | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg |
| Time Point | 2 hours post-dose |
| Brain Concentration | 13.7 ± 2.9 µM |
| Plasma Concentration | 1.08 ± 0.3 µM |
| Brain-to-Plasma Ratio | ~13:1 |
Table 2: Pharmacokinetic Parameters of CYM5442 in Rats [1][2]
| Parameter | Intravenous (1 mg/kg) | Oral (2 mg/kg) |
| Half-life (t½) | 50 minutes | 3 hours |
| Oral Bioavailability (F) | - | 26% |
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic studies to assess the brain penetrance of CYM5442.
Pharmacokinetic Studies in Rodents[1]
-
Animal Models: Studies were conducted in Sprague Dawley rats and C57Bl6 mice.[1]
-
Compound Formulation and Dosing:
-
For intravenous (i.v.) administration in rats, CYM5442 was formulated at 1 mg/ml in a vehicle of 10:10:80 (DMSO:Tween 80:water) and dosed at 1 mg/kg into the jugular vein.[1]
-
For oral gavage (P.O.) in rats, the compound was administered at 2 mg/kg.[1]
-
For intraperitoneal (i.p.) administration in mice to evaluate brain exposure, CYM5442 was dosed at 10 mg/kg.[1]
-
-
Sample Collection:
-
Plasma: In rats, blood samples were collected at multiple time points (5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, and 8 h) into EDTA-containing tubes. Plasma was separated by centrifugation.[1]
-
Brain Tissue: In mice, blood and brains were collected at 2 hours post-dose. Brain samples were immediately frozen upon collection.[1]
-
-
Sample Analysis:
-
Extraction: For brain tissue, frozen samples were weighed, and acetonitrile (B52724) (10x weight:volume) was added. The samples were then sonicated to extract the compound and subsequently filtered.[1]
-
Quantification: CYM5442 concentrations in plasma and brain extracts were determined using an Agilent LC-MS/MS system. A specific mass transition of m/z 410 -> 349.2 was monitored for quantification. Standard curves were generated in the corresponding blank matrix (plasma or brain).[1]
-
Visualizing Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in assessing brain penetrance and the mechanism of action of CYM5442, the following diagrams are provided.
Caption: Experimental workflow for assessing CYM5442 brain penetrance.
Caption: Signaling pathway of CYM5442 as a selective S1P1 agonist.
Discussion
The high brain-to-plasma ratio of approximately 13:1 indicates that CYM5442 readily crosses the blood-brain barrier and accumulates in the brain tissue.[1][2] This characteristic is crucial for its potential efficacy in treating CNS disorders. The compound's ability to engage the S1P1 receptor in the CNS is further supported by its observed pharmacological effects in preclinical models of neurological conditions, such as traumatic brain injury, where it has been shown to attenuate BBB disruption.[3][4][5]
The mechanism of action of CYM5442 involves binding to a hydrophobic pocket on the S1P1 receptor, leading to the activation of downstream signaling pathways, including the p42/p44 MAPK pathway, and inducing receptor internalization, phosphorylation, and ubiquitination.[1][2][6] These molecular events ultimately translate into physiological responses such as lymphopenia and modulation of endothelial barrier function.[1][3][4]
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood-brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
A Technical Guide to CYM5442 Hydrochloride in Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of therapeutic research.[1] A key pathway implicated in the progression of many autoimmune conditions is the sphingosine-1-phosphate (S1P) signaling axis, which critically regulates lymphocyte trafficking.[2] CYM5442 hydrochloride is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[3] Its mechanism of action, primarily involving the sequestration of lymphocytes in secondary lymphoid organs, prevents their infiltration into sites of inflammation, such as the central nervous system (CNS) in models of multiple sclerosis. This technical guide provides an in-depth overview of CYM5442's mechanism, efficacy data from preclinical autoimmune models, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action: S1P1 Receptor Agonism
CYM5442 exerts its immunomodulatory effects by acting as a functional agonist at the S1P1 receptor. The S1P/S1P1 signaling pathway is a master regulator of lymphocyte egress from lymph nodes.[2] By binding to and activating S1P1 on lymphocytes, CYM5442 induces receptor internalization and degradation.[4] This renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymphoid tissues. This "trapping" of lymphocytes, particularly auto-reactive T and B cells, within the lymph nodes reduces their numbers in peripheral circulation, a condition known as lymphopenia.[3] Consequently, fewer pathogenic immune cells are available to migrate to and attack target tissues, thereby ameliorating the signs of autoimmune disease.[5]
Signaling Pathway
Upon binding, CYM5442 activates S1P1, a G protein-coupled receptor, initiating downstream signaling cascades. One of the key pathways activated is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] This activation is followed by receptor phosphorylation, internalization, and ubiquitination, which are crucial steps in modulating the lymphocyte response.[3][4]
Quantitative Data from Preclinical Models
CYM5442 has demonstrated significant efficacy in various in vitro and in vivo models. The data below is compiled from key studies to provide a quantitative overview of its activity.
Table 1: In Vitro Profile of this compound
| Parameter | Value | Cell Line | Source |
| S1P1 Agonist EC50 | 1.35 nM | - | |
| Primary Pathway Activated | p42/p44 MAPK Phosphorylation | CHO-K1 cells | |
| Receptor Interactions | Induces S1P1 phosphorylation, internalization, and ubiquitylation | HEK293 cells | [3][4] |
Table 2: In Vivo Efficacy of CYM5442 in Mice (Lymphopenia Induction)
Data collected 5 hours post-intraperitoneal (i.p.) administration.
| Parameter | Dose | % Reduction vs. Vehicle | Source |
|---|---|---|---|
| White Blood Cell (WBC) Count | 10 mg/kg | 64% | [3] |
| B-Lymphocytes (B220+) | 10 mg/kg | 63-65% | [3] |
| CD4+ T-Lymphocytes | 10 mg/kg | 83% | [3] |
| CD8+ T-Lymphocytes | 10 mg/kg | 84% |[3] |
Table 3: Efficacy of CYM5442 in a Murine Model of Acute Graft-versus-Host Disease (aGVHD)
aGVHD is a severe condition with autoimmune characteristics.
| Parameter | Dose | Outcome | Source |
|---|---|---|---|
| Survival | 3 mg/kg daily | Dramatically prolonged | [6] |
| GVHD Score | 3 mg/kg daily | Significantly reduced | [6] |
| Body Weight Loss | 3 mg/kg daily | Significantly reduced | [6] |
| Macrophage Infiltration (in target organs) | 3 mg/kg daily | Significantly reduced | [6][7] |
| Donor T Cell Infiltration | 3 mg/kg daily | No significant effect | [6][7] |
| Endothelial Cell Expression | 3 mg/kg daily | Downregulation of CCL2 & CCL7 |[6][7] |
Experimental Protocols
The most widely used animal model for multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE).[8][9] The following is a generalized protocol for assessing the efficacy of CYM5442 in the EAE model, based on established methodologies.[10]
Induction of Chronic EAE in C57BL/6J Mice
-
Animals: Female C57BL/6J mice, 8-10 weeks old.
-
Antigen Emulsion: Emulsify Myelin Oligodendrocyte Glycoprotein 35-55 peptide (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration should be 2 mg/mL for both MOG and the mycobacterium.
-
Immunization (Day 0): Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse.
-
Pertussis Toxin (PTx) Administration: On Day 0 and Day 2 post-immunization, administer PTx via i.p. injection. The dose (typically 100-200 ng/mouse) must be adjusted based on the specific activity of the PTx batch to ensure consistent disease induction.[10]
-
This compound Treatment:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, then diluted in saline).
-
Dosing: Administer the desired dose (e.g., 1-10 mg/kg) via i.p. injection daily, starting from the day of immunization (Day 0) or as a therapeutic intervention after symptom onset. A vehicle control group must be included.
-
Assessment and Analysis
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a standardized scale:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness or waddling gait.
-
3: Partial hind limb paralysis.
-
4: Complete hind limb paralysis.
-
5: Moribund state.
-
-
Body Weight: Record the weight of each mouse daily as an indicator of general health.
-
Immunological Analysis (Endpoint):
-
Collect blood via cardiac puncture for complete blood counts (CBC) and flow cytometry to confirm lymphopenia (staining for CD4, CD8, B220).
-
Harvest spleen and lymph nodes to analyze lymphocyte populations.
-
Isolate mononuclear cells from the CNS (brain and spinal cord) to quantify immune cell infiltration via flow cytometry.
-
Conclusion and Future Directions
This compound is a highly selective S1P1 agonist that demonstrates potent immunomodulatory activity in preclinical models of autoimmune disease. Its primary mechanism of inducing lymphopenia by sequestering lymphocytes in secondary lymphoid organs is well-established.[3] Furthermore, evidence from aGVHD models suggests it may have additional effects, such as modulating endothelial cell chemokine expression to reduce macrophage infiltration.[6][7] These findings underscore the therapeutic potential of selective S1P1 agonism. Future research should continue to explore the efficacy of CYM5442 in a broader range of autoimmune and inflammatory disease models, investigate its long-term safety profile, and elucidate its potential effects on resident cells within target organs like the CNS.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The sympathetic nervous system can inhibit the action of defense cells in autoimmune disease [agencia.fapesp.br]
- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CYM5442 Hydrochloride: A Potent and Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CYM5442 hydrochloride, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of immunology, neurobiology, and pharmacology.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the parent compound CYM5442. Its systematic IUPAC name is 2-({4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethanol hydrochloride. The chemical structure of the active compound, CYM5442, is depicted below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇N₃O₄·HCl | [1] |
| Molecular Weight | 445.94 g/mol | [1] |
| CAS Number | 1783987-80-3 | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in water. | [1][2] |
| Storage | Store at -20°C. | [1] |
Pharmacological Properties and Mechanism of Action
CYM5442 is a potent and highly selective agonist for the S1P1 receptor, with a reported EC50 of 1.35 nM.[3] It displays functional selectivity, showing little to no activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[3] This selectivity is crucial for minimizing off-target effects and is a key attribute for its potential as a therapeutic agent.
The primary mechanism of action of CYM5442 involves binding to and activating the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. One of the well-characterized downstream effects is the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK1/2).[3] The activation of the S1P1-p42/p44 MAPK pathway is believed to mediate many of the cellular responses to CYM5442.
A significant physiological effect of S1P1 receptor agonism is the induction of lymphopenia, the reduction of circulating lymphocytes in the bloodstream.[4] S1P1 receptors on lymphocytes are essential for their egress from secondary lymphoid organs. Agonists like CYM5442 cause the internalization and degradation of these receptors, trapping lymphocytes in the lymph nodes and thereby reducing their numbers in the peripheral circulation. This immunomodulatory effect is a key mechanism for the therapeutic potential of S1P1 agonists in autoimmune diseases. CYM5442 has been shown to be a full agonist for the induction and maintenance of S1P1-dependent lymphopenia.[5]
Furthermore, CYM5442 is brain-penetrant, suggesting its potential for treating neurological conditions.[1][3] It has been reported to exert retinal neuroprotection.[3]
Table 2: Pharmacological and Pharmacokinetic Data for CYM5442
| Parameter | Value | Species | Reference |
| EC50 (S1P1) | 1.35 nM | In vitro | [3] |
| EC50 (p42/p44 MAPK activation) | 46 nM | CHO-K1 cells | [3] |
| Oral Bioavailability (F) | 26% | Rat | [5] |
| Half-life (t1/2) | 50 min (IV), 3 h (PO) | Rat | [5] |
| Brain Penetration | High | Mouse | [5] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by CYM5442 and the general workflows for the experimental protocols described in the subsequent sections.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
S1P1 Receptor Phosphorylation Assay
This assay measures the ability of CYM5442 to induce the phosphorylation of the S1P1 receptor, a key step in its activation and subsequent signaling.
Materials:
-
HEK293 cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Phosphate-free DMEM.
-
³²P-orthophosphate.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Anti-GFP antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Protocol:
-
Culture HEK293-S1P1-GFP cells to near confluency in DMEM with 10% FBS.
-
Wash the cells with phosphate-free DMEM.
-
Incubate the cells in phosphate-free DMEM containing ³²P-orthophosphate (e.g., 0.2 mCi/mL) for 2-4 hours to label the intracellular ATP pool.
-
Treat the cells with the desired concentration of CYM5442 (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[3]
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-GFP antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours.
-
Wash the immunoprecipitates several times with lysis buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated S1P1-GFP.
p42/p44 MAPK Activation Assay (Western Blot)
This assay is used to determine the effect of CYM5442 on the phosphorylation of p42/p44 MAPK, a downstream effector of S1P1 signaling.
Materials:
-
CHO-K1 or HEK293 cells.
-
Appropriate cell culture medium (e.g., F-12K or DMEM).
-
Serum-free medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST)).
-
Primary antibodies: Rabbit anti-phospho-p42/p44 MAPK (Thr202/Tyr204) and Rabbit anti-total p42/p44 MAPK.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal MAPK activity.
-
Treat the cells with various concentrations of CYM5442 for a specified time (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p42/p44 MAPK.
In Vivo Lymphopenia Assay in Mice
This assay evaluates the ability of CYM5442 to induce a reduction in circulating lymphocytes in a living organism.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
This compound.
-
Vehicle control (e.g., sterile saline or a specific formulation).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Red blood cell lysis buffer.
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-mouse CD4, CD8, B220).
-
FACS buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Protocol:
-
Acclimatize mice to the housing conditions.
-
Administer CYM5442 to the mice via the desired route (e.g., intraperitoneal injection at a dose of 3 mg/kg).[4] A vehicle control group should be included.
-
At various time points post-administration (e.g., 4, 8, 24 hours), collect a small volume of whole blood from each mouse into EDTA-coated tubes.
-
Lyse the red blood cells using a lysis buffer.
-
Wash the remaining white blood cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against lymphocyte surface markers (e.g., CD4 for T helper cells, CD8 for cytotoxic T cells, B220 for B cells) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and absolute number of different lymphocyte populations in the blood. Compare the results from the CYM5442-treated group to the vehicle control group.
Synthesis of CYM5442
The chemical synthesis of CYM5442 has been described and involves a multi-step process.[5] A general outline of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the primary literature.
The synthesis begins with an appropriate indanone precursor. The key steps involve the formation of an oxime, followed by the construction of the 1,2,4-oxadiazole (B8745197) ring through a condensation reaction with 3,4-diethoxybenzoic acid. Subsequent functional group manipulations lead to the final product, CYM5442.[5] The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.
Conclusion
This compound is a valuable research tool for investigating the roles of the S1P1 receptor in various physiological and pathological processes. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for autoimmune diseases, neurological disorders, and other conditions where modulation of S1P1 signaling is beneficial. This technical guide provides a solid foundation of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate further research and development efforts.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 Hydrochloride: A Comprehensive Research Tool for S1P1 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a pivotal role in a multitude of physiological processes, most notably in the regulation of immune cell trafficking, vascular integrity, and lymphocyte egress from secondary lymphoid organs.[1][2][3] Its critical functions have made it a compelling therapeutic target for autoimmune diseases, such as multiple sclerosis.[3][4] CYM5442 hydrochloride is a potent and selective agonist of S1P1, making it an invaluable tool for the scientific community to dissect the intricacies of S1P1 signaling pathways in both in vitro and in vivo research settings.[5][6] This technical guide provides a comprehensive overview of CYM5442, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
CYM5442 acts as a full agonist at the S1P1 receptor.[5][7] Upon binding, it initiates a cascade of intracellular events characteristic of S1P1 activation. These events include:
-
Receptor Phosphorylation and Internalization: Similar to the endogenous ligand sphingosine-1-phosphate (S1P), CYM5442 induces the phosphorylation and subsequent internalization of the S1P1 receptor.[4][5] This process of receptor internalization is a key mechanism for modulating lymphocyte trafficking, as it renders the cells unresponsive to the S1P gradient that guides their egress from lymph nodes, effectively sequestering them.[1][2][3]
-
Receptor Ubiquitination: Activation of S1P1 by CYM5442 also leads to the recruitment of ubiquitin to the receptor, marking it for downstream signaling and degradation.[5]
-
Downstream Signaling Pathways: CYM5442-mediated S1P1 activation stimulates several downstream signaling pathways. A notable pathway involves the inhibition of nuclear factor-kappa B (NF-κB) activation in a β-arrestin 2-dependent manner.[8][9][10] This anti-inflammatory effect is crucial in contexts such as viral infections, where CYM5442 has been shown to suppress the expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells.[8][9][10] Furthermore, CYM5442 activates the p42/p44 MAPK (ERK) pathway.[5][6]
A significant characteristic of CYM5442 is its ability to activate S1P1 through a hydrophobic pocket, distinct from the orthosteric binding site of S1P that relies on interactions with charged residues like R120 and E121.[5] This unique binding mode contributes to its high selectivity.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Activity of CYM5442
| Parameter | Value | Receptor | Assay | Reference |
| EC50 | 1.35 ± 0.25 nM | Human S1P1 | cAMP CRE Transcription Inhibition | [5] |
| Emax | 100% (relative to SEW2871) | Human S1P1 | cAMP CRE Transcription Inhibition | [5] |
| EC50 | ~50 nM (for maximal lymphopenia) | Murine S1P1 | In vivo lymphopenia | [5] |
Table 2: Selectivity Profile of CYM5442
| Receptor Subtype | Agonist Activity (Emax) | Antagonist Activity (IC50) | Reference |
| S1P1 | 100% | N.A. | [5] |
| S1P2 | N.A. | N.A. | [5] |
| S1P3 | N.A. | N.A. | [5] |
| S1P4 | N.A. | N.D. | [5] |
| S1P5 | 20% at 10 µM | N.D. | [5] |
| N.A. refers to no activity; N.D., not determined. |
Table 3: Pharmacokinetic Properties of CYM5442 in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability (F) | 26% | P.O. | [5] |
| Half-life (t1/2) | 50 min | i.v. | [5] |
| Half-life (t1/2) | 3 h | P.O. | [5] |
| Brain:Plasma Ratio | ~13:1 (at 2h post 10 mg/kg i.p.) | i.p. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing CYM5442 as a research tool.
In Vitro S1P1 Receptor Activation Assays
1. S1P1 Receptor Internalization Assay
This assay is designed to visualize and quantify the agonist-induced internalization of the S1P1 receptor.[11]
-
Cell Line: HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., S1P1-GFP).[5]
-
Protocol:
-
Plate S1P1-GFP expressing cells in a 96-well plate and incubate for 18-24 hours.[11]
-
Replace the culture medium with assay buffer and incubate for 2 hours.[11]
-
Add CYM5442 at various concentrations (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control and a positive control (e.g., 500 nM S1P).[4][5]
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[11]
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[11]
-
Stain the nuclei with a fluorescent dye (e.g., Hoechst stain).[11]
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the translocation of the S1P1-GFP signal from the plasma membrane to intracellular vesicles.
-
2. p42/p44 MAPK (ERK) Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway of S1P1.[5]
-
Cell Line: CHO-K1 cells transiently or stably expressing human S1P1.[5]
-
Protocol:
-
Seed CHO-K1-S1P1 cells in a suitable culture plate.
-
After 48 hours (for transient transfection), starve the cells in a serum-free medium for 4-6 hours.
-
Stimulate the cells with increasing concentrations of CYM5442 or S1P for 5 minutes.[5]
-
Lyse the cells and collect the protein lysates.
-
Determine the concentration of phosphorylated ERK1/2 and total ERK1/2 using an ELISA-based kit or by Western blotting with specific antibodies.
-
Plot the dose-response curve to determine the EC50 of CYM5442.
-
In Vivo Lymphopenia Assay
This assay assesses the in vivo efficacy of CYM5442 in inducing S1P1-dependent lymphopenia.[5]
-
Animal Model: C57BL/6 mice.
-
Protocol:
-
Administer this compound to mice via intraperitoneal (i.p.) or oral (P.O.) route at various doses (e.g., 0.1 to 10 mg/kg).[5] A vehicle control group should be included.
-
At a specified time point post-administration (e.g., 5 hours, based on pharmacokinetic data), collect whole blood from the mice into EDTA-containing tubes.[5]
-
Perform a complete blood count (CBC) to determine the number of total white blood cells.
-
Use flow cytometry to quantify the populations of circulating B-cells (e.g., CD19+) and T-cells (e.g., CD4+ and CD8+).[5]
-
Analyze the data to determine the dose-dependent effect of CYM5442 on lymphocyte counts.
-
Mandatory Visualizations
S1P1 Signaling Pathway Activated by CYM5442
References
- 1. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Sphingosine-1-Phosphate: Its Pharmacological Regulation and the Treatment of Multiple Sclerosis: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Understanding the Binding Affinity of CYM5442 Hydrochloride to S1P1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CYM5442 hydrochloride to the Sphingosine-1-Phosphate Receptor 1 (S1P1). CYM5442 is a potent and highly selective agonist for the S1P1 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Its high affinity and selectivity make it a valuable tool for studying S1P1 signaling and a potential therapeutic agent for autoimmune diseases and other conditions.[3][4]
Quantitative Binding and Functional Data
The binding affinity and functional potency of CYM5442 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for CYM5442's interaction with S1P1 and other S1P receptor subtypes.
Table 1: Binding Affinity and Potency of CYM5442 at S1P1
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 1.35 nM | - | GTPγS Binding Assay | [5][6] |
| EC50 | 46 nM | CHO-K1 cells transfected with S1P1 | p42/p44-MAPK Phosphorylation | [5][7] |
| EC50 | 67 nM | R120A mutant S1P1 transfected CHO-K1 cells | p42/p44-MAPK Phosphorylation | [5][7] |
| EC50 | 134 nM | E121A mutant S1P1 transfected CHO-K1 cells | p42/p44-MAPK Phosphorylation | [5][7] |
Table 2: Selectivity Profile of CYM5442 Across S1P Receptor Subtypes
| Receptor Subtype | Agonist Activity (EC50 or Emax) | Antagonist Activity (IC50) | Reference |
| S1P1 | Full agonist (Emax = 100%), EC50 = 1.35 nM | N.A. | [7] |
| S1P2 | Inactive | N.A. | [5][7] |
| S1P3 | Inactive | N.A. | [5][7] |
| S1P4 | Inactive | N.A. | [5][7] |
| S1P5 | Inactive | N.A. | [5][7] |
N.A. - Not Applicable or Not Assessed
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist like CYM5442 initiates a cascade of intracellular signaling events. S1P1 primarily couples to the Gαi/o family of G proteins.[8] This coupling leads to the inhibition of adenylyl cyclase and subsequent downstream effects, including the activation of the Ras-ERK and PI3K pathways, which are crucial for cell migration, proliferation, and survival.[9] Furthermore, agonist binding induces receptor phosphorylation, internalization, and ubiquitination, which are key mechanisms for regulating signal duration and intensity.[2][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of binding affinity and functional activity. Below are outlines of common experimental protocols used to characterize the interaction of CYM5442 with S1P1.
Radioligand Binding Assay
This competitive binding assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the S1P1 receptor are prepared from cultured cells.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled S1P analog (e.g., [³²P]S1P) and varying concentrations of the unlabeled test compound (this compound).[10]
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.[10]
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[10]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled compound. The concentration at which the compound inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]
Detailed Steps:
-
Membrane Preparation: Cell membranes containing the S1P1 receptor and associated G proteins are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the agonist (this compound).[11]
-
Separation: The reaction is stopped, and the membranes with bound [³⁵S]GTPγS are captured on a filter.[11]
-
Quantification: The amount of radioactivity on the filter is measured.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the compound.[11]
p42/p44-MAPK (ERK) Phosphorylation Assay
This is a cell-based functional assay that measures the activation of a key downstream signaling pathway.
Detailed Steps:
-
Cell Culture: Cells endogenously or recombinantly expressing S1P1 are cultured.
-
Stimulation: The cells are treated with different concentrations of CYM5442 for a specific time period.
-
Cell Lysis: The cells are lysed to extract the total protein content.
-
Detection: The level of phosphorylated ERK (p-ERK) is detected and quantified using methods such as Western blotting with a specific anti-p-ERK antibody or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The p-ERK signal is normalized to the total ERK or a housekeeping protein. The data are then plotted against the agonist concentration to determine the EC50.
Conclusion
This compound is a highly potent and selective S1P1 receptor agonist. Its well-characterized binding affinity and functional profile make it an invaluable research tool for dissecting the complexities of S1P1 signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other S1P1 modulators, which hold significant promise for the development of novel therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S1PR1 - Wikipedia [en.wikipedia.org]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for CYM5442 Hydrochloride in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3] As a G protein-coupled receptor (GPCR), S1P₁ is involved in a multitude of physiological processes, making it a significant target for therapeutic intervention in autoimmune diseases, inflammatory conditions, and neurodegenerative disorders. These application notes provide detailed experimental protocols for investigating the in vitro effects of this compound on S1P₁ signaling and downstream cellular responses.
Chemical Information
| Name | This compound |
| Synonyms | 2-(4-(5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino) ethanol (B145695) hydrochloride |
| Molecular Formula | C₂₃H₂₇N₃O₄・HCl |
| Molecular Weight | 445.94 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
Biological Activity
CYM5442 is a full agonist for S1P₁ internalization, phosphorylation, and ubiquitination.[4] It activates S1P₁-dependent signaling pathways, including the p42/p44 MAPK (ERK1/2) pathway, and has been shown to modulate endothelial cell function, such as inhibiting the expression of intracellular adhesion molecule 1 (ICAM1) and reducing endothelial permeability.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for this compound in various in vitro assays.
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ | 1.35 nM | - | S1P₁ Receptor Agonism | [1][2][3] |
| EC₅₀ | 46 nM | CHO-K1 cells expressing S1P₁ | p42/p44 MAPK Phosphorylation | [3] |
| EC₅₀ | 67 nM | CHO-K1 cells with R120A mutant S1P₁ | p42/p44 MAPK Phosphorylation | [3] |
| EC₅₀ | 134 nM | CHO-K1 cells with E121A mutant S1P₁ | p42/p44 MAPK Phosphorylation | [3] |
Experimental Protocols
Cell Culture Protocols
1.1. HEK293 Cell Culture
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:5 to 1:10 ratio.
1.2. HUVEC (Human Umbilical Vein Endothelial Cell) Culture
-
Media: Endothelial Cell Growth Medium.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency. Wash with HBSS, detach with Trypsin-EDTA, and re-seed. It is recommended to use gelatin-coated flasks.
1.3. CHO-K1 Cell Culture
-
Media: Ham's F-12K medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at 80% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:2 to 1:4 ratio.
S1P₁ Receptor Activation Assays
2.1. S1P₁ Receptor Phosphorylation Assay
This protocol is adapted from methods for studying GPCR phosphorylation.
-
Cell Line: HEK293 cells stably expressing S1P₁-GFP.
-
Protocol:
-
Seed S1P₁-GFP expressing HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Label cells with [³²P]orthophosphate (100 µCi/mL) in phosphate-free DMEM for 3-4 hours at 37°C.
-
Treat cells with the desired concentration of this compound (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Immunoprecipitate S1P₁-GFP using an anti-GFP antibody and protein A/G agarose (B213101) beads overnight at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute proteins by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and expose to autoradiography film to detect phosphorylated S1P₁.
-
2.2. S1P₁ Receptor Internalization Assay
-
Cell Line: HEK293 cells stably expressing S1P₁-GFP.
-
Protocol:
-
Seed S1P₁-GFP expressing HEK293 cells on glass-bottom dishes.
-
Once confluent, starve cells in serum-free media for 2-4 hours.
-
Treat cells with this compound (e.g., 500 nM) for 1 hour at 37°C.
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Counterstain nuclei with DAPI.
-
Visualize receptor internalization from the plasma membrane to intracellular vesicles using confocal microscopy.
-
2.3. S1P₁ Receptor Ubiquitination Assay
This is a general protocol that can be adapted for S1P₁ receptor ubiquitination.
-
Cell Line: HEK293 cells expressing S1P₁ and HA-tagged ubiquitin.
-
Protocol:
-
Co-transfect HEK293 cells with plasmids for S1P₁ and HA-ubiquitin.
-
After 24-48 hours, treat cells with this compound at various concentrations and time points.
-
Lyse cells in a buffer containing deubiquitinating enzyme inhibitors (e.g., N-ethylmaleimide).
-
Immunoprecipitate S1P₁ using a specific antibody.
-
Wash the immunoprecipitates and elute the proteins.
-
Perform Western blotting with an anti-HA antibody to detect ubiquitinated S1P₁.
-
Downstream Signaling and Functional Assays
3.1. p42/p44 MAPK (ERK1/2) Phosphorylation Assay
-
Cell Line: CHO-K1 cells transfected with S1P₁, or other responsive cell types like HUVECs.
-
Protocol:
-
Plate cells in 6-well plates and grow to confluence.
-
Serum-starve the cells overnight.
-
Treat with various concentrations of this compound for 5-15 minutes.
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against phospho-p42/p44 MAPK.
-
Strip and re-probe the membrane with an antibody for total p42/p44 MAPK as a loading control.
-
Detect with an HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
3.2. NF-κB Activation Assay
-
Cell Line: Human Pulmonary Microvascular Endothelial Cells (HPMEC) or HUVECs.
-
Protocol:
-
Culture endothelial cells to confluence.
-
Pre-treat with this compound for a specified time before stimulating with an inflammatory agent (e.g., TNF-α or viral infection).
-
Lyse cells and perform Western blotting as described above.
-
Use a primary antibody against the phosphorylated p65 subunit of NF-κB.
-
Use an antibody against total p65 or a housekeeping protein as a loading control.
-
3.3. ICAM1 Expression Assay (qPCR)
-
Cell Line: HPMEC or HUVECs.
-
Protocol:
-
Treat confluent endothelial cells with this compound in the presence or absence of an inflammatory stimulus.
-
After the desired incubation period, isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for ICAM1 and a reference gene (e.g., GAPDH).
-
Analyze the relative expression of ICAM1 using the ΔΔCt method.
-
3.4. Endothelial Cell Migration (Scratch Wound) Assay
-
Cell Line: HUVECs or other endothelial cells.
-
Protocol:
-
Grow a confluent monolayer of endothelial cells in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing this compound at the desired concentration.
-
Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Quantify the rate of cell migration by measuring the change in the width of the scratch over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling cascade.
Caption: Western Blotting workflow for phosphorylation studies.
References
Application Notes and Protocols for CYM5442 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in various animal models. CYM5442 has demonstrated significant therapeutic potential in preclinical studies, primarily through its modulation of lymphocyte trafficking and endothelial barrier function.
Overview and Mechanism of Action
This compound is the salt form of CYM-5442, a small molecule agonist that exhibits high selectivity for the S1P1 receptor over other S1P receptor subtypes (S1P2-5).[1] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reversible, dose-dependent reduction in circulating lymphocytes (lymphopenia).[2] This mechanism is central to its immunosuppressive effects. Additionally, CYM5442 has been shown to have protective effects on endothelial cells, which contributes to its therapeutic efficacy in various disease models.[3][4]
Signaling Pathway of CYM5442 at the S1P1 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM5442 Hydrochloride in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a G protein-coupled receptor, S1P1 is involved in a multitude of physiological processes, most notably the regulation of lymphocyte trafficking. Activation of S1P1 by agonists like CYM5442 leads to the internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymphoid organs. This results in a reversible, dose-dependent lymphopenia, making S1P1 agonists a subject of intense research for autoimmune diseases and transplantation medicine.[3][4] Beyond its effects on the immune system, CYM5442 has been investigated for its role in modulating endothelial cell function and its potential therapeutic applications in various disease models. These notes provide a comprehensive overview of reported dosages, experimental protocols, and the underlying signaling pathways of this compound in mice.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various murine studies.
Table 1: this compound Dosage and Administration in Mice
| Dose | Administration Route | Mouse Strain | Experimental Model | Key Findings | Reference |
| 10 mg/kg | Intraperitoneal (i.p.) | C57BL/6 | Lymphopenia Induction | Induced acute lymphopenia; decreased B-cells by 63% and T-cells by 83-84%. | [3] |
| 3 mg/kg | Intraperitoneal (i.p.) | C57BL/6 -> BALB/c | Acute Graft-versus-Host Disease (aGVHD) | Prolonged survival, reduced body weight loss and GVHD scores. | [1] |
| 2 mg/kg | Intratracheal (i.t.) | Not Specified | Virus-Specific T Cell Response | Induced lymphopenia but did not inhibit virus-specific T cell response. | [5] |
| 2.5 and 5 mg/kg | Not Specified | Male and Female Mice | Alcohol and Saccharine Consumption | Reduced saccharine intake. | [6] |
| 10 mg/kg | Not Specified | S1P1-eGFP mice | Experimental Autoimmune Encephalomyelitis (EAE) | Led to degradation of S1P1-eGFP in the CNS. | [7] |
Table 2: Pharmacokinetic Parameters of CYM5442 in Rodents
| Species | Dose | Route | Bioavailability (F) | Half-life (t1/2) | Brain:Plasma Ratio (at 2h) | Reference |
| Rat | 2 mg/kg | Oral (P.O.) | 26% | 3 h | Not Applicable | [3] |
| Rat | 1 mg/kg | Intravenous (i.v.) | Not Applicable | 50 min | Not Applicable | [3] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Not Reported | Not Reported | 12.7 (13.7 µM in brain vs 1.08 µM in plasma) | [3] |
Signaling Pathways of CYM5442
CYM5442 acts as a selective agonist for the S1P1 receptor. Its binding initiates a cascade of intracellular events. A primary pathway involves the activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[3][8] Additionally, in endothelial cells, CYM5442 has been shown to downregulate the expression of chemokines CCL2 and CCL7, potentially through the inhibition of the NF-κB signaling pathway, which in turn reduces monocyte/macrophage migration.[1][2][9]
Caption: Signaling pathway of CYM5442 via the S1P1 receptor.
Experimental Protocols
Protocol 1: Induction of Acute Lymphopenia in Mice
Objective: To induce a rapid and reversible reduction in circulating lymphocytes.
Materials:
-
This compound
-
Vehicle: Sterile water[3] or 10% DMSO, 25% Tween-20 in sterile water[3]
-
C57BL/6 mice (male, ~30g)[3]
-
Syringes and needles for intraperitoneal injection
-
EDTA-containing tubes for blood collection
-
Automated hemoanalyzer
-
Flow cytometer and relevant antibodies (e.g., B220, CD4, CD8)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to a final concentration that allows for the administration of 10 mg/kg in a volume of 300 µl.[3] For example, for a 30g mouse, this would be a concentration of 1 mg/ml.
-
Administration: Inject mice intraperitoneally (i.p.) with 300 µl of the CYM5442 solution (10 mg/kg) or vehicle control.[3]
-
Blood Collection: At a predetermined time point (e.g., 5 hours post-injection), euthanize the mice and collect blood via cardiac puncture into EDTA-containing tubes.[3]
-
Analysis:
Caption: Experimental workflow for inducing lymphopenia.
Protocol 2: Murine Model of Acute Graft-versus-Host Disease (aGVHD)
Objective: To evaluate the therapeutic efficacy of CYM5442 in a model of aGVHD.
Materials:
-
This compound
-
Control reagent (vehicle)
-
Donor mice (e.g., C57BL/6) and recipient mice (e.g., BALB/c)[1]
-
T-cell depleted bone marrow (TCD-BM) cells and spleen cells from donor mice
-
Equipment for lethal irradiation of recipient mice
-
Syringes and needles for intraperitoneal and intravenous injections
-
Materials for monitoring GVHD (body weight scales, clinical scoring sheets)
-
Histology equipment and reagents
Procedure:
-
aGVHD Induction:
-
CYM5442 Treatment:
-
Prepare CYM5442 dosing solution.
-
Administer CYM5442 (3 mg/kg) or vehicle intraperitoneally once daily from day -1 to day 3 post-transplantation.[1]
-
-
Monitoring and Assessment:
-
Monitor mice daily for survival, body weight changes, and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity).
-
On a predetermined day (e.g., day 4), euthanize a subset of mice and collect target organs (e.g., liver, lung, intestine) for histological analysis to assess GVHD pathology.[1]
-
Continue to monitor the remaining mice for long-term survival.[1]
-
General Considerations for Animal Studies:
All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[1][3] Proper handling and administration techniques are crucial to minimize stress and ensure the well-being of the animals. For detailed guidance on various administration routes in mice, refer to established guidelines.[10] Voluntary oral administration methods can also be considered to reduce stress associated with gavage.[11]
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing CYM5442 Hydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of CYM5442 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor involved in a variety of cellular processes, including lymphocyte trafficking, endothelial barrier function, and neuroprotection. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. It is soluble in DMSO, with a maximum concentration of 100 mM.[1][2][3] Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 445.94 g/mol | [2][3] |
| Formula | C₂₃H₂₇N₃O₄ · HCl | [2][3] |
| Purity | ≥98% (HPLC) | [2][3] |
| CAS Number | 1783987-80-3 | [3] |
| Solubility in DMSO | Up to 100 mM | [1][2][3] |
| Storage | Store at -20°C | [2][3] |
Biological Activity
CYM5442 is a potent and selective agonist of the S1P1 receptor with an EC₅₀ of 1.35 nM.[2][3][4] It activates S1P1-mediated signaling pathways, including the p42/p44 MAPK (ERK1/2) pathway.[2][3][4] This compound is brain-penetrant and has been shown to induce lymphopenia in mice.[2][3]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.46 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 445.94 g/mol = 4.4594 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM stock, if you weighed 4.46 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes or vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.[4]
Stock Solution Preparation Table:
| Desired Concentration | Mass of CYM5442 HCl for 1 mL DMSO |
| 1 mM | 0.446 mg |
| 5 mM | 2.23 mg |
| 10 mM | 4.46 mg |
| 25 mM | 11.15 mg |
| 50 mM | 22.30 mg |
| 100 mM | 44.59 mg |
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
This compound selectively activates the S1P1 receptor, leading to the activation of downstream signaling cascades, most notably the p42/p44 MAPK (ERK1/2) pathway.
Caption: this compound activates the S1P1-MAPK signaling pathway.
References
- 1. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CYM5442 Hydrochloride in p42/p44 MAPK Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for utilizing CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase 1/2 (ERK1/2), phosphorylation assays. These assays are critical for studying the downstream signaling of S1P1 activation and for the screening and characterization of S1P1 receptor modulators. This guide includes a summary of the signaling pathway, quantitative data on this compound's activity, a detailed protocol for a Western blot-based p42/p44 MAPK phosphorylation assay, and visual diagrams of the signaling cascade and experimental workflow.
Introduction
The p42/p44 MAPK (ERK1/2) signaling cascade is a crucial pathway that regulates a multitude of cellular processes, including cell proliferation, differentiation, and survival. The activation of this pathway is initiated by a wide array of extracellular stimuli, which lead to the dual phosphorylation of p42 and p44 MAPK at specific threonine and tyrosine residues (Thr202/Tyr204 for p44 and Thr185/Tyr187 for p42). This compound is a selective agonist of the S1P1 receptor, a G protein-coupled receptor (GPCR). Upon binding, this compound activates the S1P1 receptor, leading to the initiation of a downstream signaling cascade that results in the phosphorylation and activation of p42/p44 MAPK. Monitoring the phosphorylation status of p42/p44 MAPK is, therefore, a reliable method to quantify the activity of this compound and other S1P1 receptor ligands.
Signaling Pathway
This compound binding to the S1P1 receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein, primarily of the Gi family. The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ dimer can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These events converge on the activation of the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK (MAPK/ERK kinase), and MEK dually phosphorylates and activates p42/p44 MAPK. The activated p42/p44 MAPK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, leading to changes in gene expression and cellular responses.
Caption: CYM5442 signaling pathway.
Data Presentation
The following table summarizes the quantitative data for this compound in p42/p44 MAPK phosphorylation assays. The potency of this compound is typically represented by its half-maximal effective concentration (EC50).
| Cell Line | Transfection | Assay Method | Parameter | Value |
| CHO-K1 | S1P1 | Western Blot | EC50 | 46 nM |
| CHO-K1 | S1P1 (R120A mutant) | Western Blot | EC50 | 67 nM |
| CHO-K1 | S1P1 (E121A mutant) | Western Blot | EC50 | 134 nM |
Note: The data presented here are compiled from published research. Values may vary depending on the specific experimental conditions, cell line, and assay methodology.
Experimental Protocols
This section provides a detailed protocol for a Western blot-based assay to measure this compound-induced p42/p44 MAPK phosphorylation.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing or transfected with the S1P1 receptor (e.g., CHO-K1, HEK293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, F-12K).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
DMSO (for stock solution)
-
Serum-free medium
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 10% polyacrylamide)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total protein control).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow Diagram
Caption: Western blot workflow.
Step-by-Step Protocol
-
Cell Culture and Seeding:
-
Culture cells in their appropriate growth medium until they reach 70-80% confluency.
-
Seed the cells into 6-well or 12-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow the cells to adhere overnight.
-
-
Serum Starvation:
-
To reduce basal levels of p42/p44 MAPK phosphorylation, aspirate the growth medium and wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate the cells for 4-24 hours. The optimal starvation time should be determined empirically for each cell line.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to the desired final concentrations. Include a vehicle control (DMSO in serum-free medium).
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points. For time-course experiments, a range of 5 minutes to 60 minutes is recommended. For dose-response experiments, a 15-30 minute incubation is often sufficient.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to new pre-chilled tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total p42/p44 MAPK:
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total p42/p44 MAPK.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane extensively with TBST.
-
Block the membrane again and repeat the immunoblotting procedure (steps 8-9) using the primary antibody against total p42/p44 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-p42/p44 MAPK and total p42/p44 MAPK using densitometry software.
-
Normalize the phospho-p42/p44 MAPK signal to the total p42/p44 MAPK signal for each sample.
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
-
For dose-response experiments, plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The p42/p44 MAPK phosphorylation assay is a robust and reliable method for characterizing the activity of this compound and other S1P1 receptor modulators. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully design, execute, and interpret these assays. Careful optimization of experimental conditions, such as cell density, serum starvation time, and treatment duration, is crucial for obtaining high-quality, reproducible data.
Application of CYM5442 Hydrochloride in CHO-K1 Cells: A Detailed Guide for Researchers
Introduction
CYM5442 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1] Due to its specificity, it is a valuable tool for investigating S1P₁-mediated signaling pathways and cellular processes. This document provides detailed application notes and experimental protocols for the use of this compound in Chinese Hamster Ovary (CHO-K1) cells, a commonly used cell line in drug discovery and receptor signaling studies.
Application Notes
This compound is a powerful research tool for dissecting the intricacies of S1P₁ receptor signaling. Its primary application in CHO-K1 cells, which typically do not endogenously express S1P₁, is in conjunction with transient or stable transfection of the human S1P₁ receptor. This allows for the specific investigation of S1P₁-mediated downstream effects.
The principal mechanism of action of CYM5442 in S1P₁-expressing CHO-K1 cells is the activation of the Gαi protein-coupled receptor pathway, leading to the stimulation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[1][2] CYM5442 has been shown to be a full agonist for S1P₁ internalization, phosphorylation, and ubiquitination, processes crucial for receptor regulation and signaling termination.[2][3]
Notably, CYM5442's interaction with the S1P₁ receptor differs from the endogenous ligand S1P. Studies using mutant S1P₁ receptors (R120A and E121A) in CHO-K1 cells have demonstrated that CYM5442 does not require the same ionic headgroup interactions as S1P to activate the p42/p44 MAPK pathway.[1][2] This unique binding mode makes CYM5442 an interesting compound for studying the structural and functional aspects of S1P₁ receptor activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in CHO-K1 cells expressing the S1P₁ receptor.
| Parameter | Cell Line | Assay | Value (EC₅₀) | Reference |
| S1P₁ Agonism | CHO-K1 (S1P₁ transfected) | In vitro functional assay | 1.35 nM | [4] |
| p42/p44 MAPK Phosphorylation | CHO-K1 (S1P₁ transfected) | ELISA | 46 nM | [1][2] |
| p42/p44 MAPK Phosphorylation (R120A mutant) | CHO-K1 (S1P₁ R120A mutant transfected) | ELISA | 67 nM | [1] |
| p42/p44 MAPK Phosphorylation (E121A mutant) | CHO-K1 (S1P₁ E121A mutant transfected) | ELISA | 134 nM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: CYM5442 Signaling Pathway in S1P₁-expressing CHO-K1 cells.
Caption: General experimental workflow for studying CYM5442 effects in CHO-K1 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed at all times.
Protocol 1: CHO-K1 Cell Culture and Transfection
This protocol outlines the basic procedures for maintaining and preparing CHO-K1 cells for experiments with CYM5442.
Materials:
-
Complete Growth Medium: Ham's F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA
-
Human S1P₁ receptor expression plasmid
-
Culture flasks, plates, and other sterile labware
Procedure:
-
Cell Thawing and Culture:
-
Rapidly thaw a cryovial of CHO-K1 cells in a 37°C water bath.[6]
-
Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 150 x g for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Change the medium every 2-3 days.[5]
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.[5]
-
Neutralize the trypsin with 4-6 mL of complete growth medium and collect the cells in a centrifuge tube.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet and re-plate at a 1:4 to 1:8 split ratio into new flasks.[6]
-
-
Transfection with S1P₁ Receptor:
-
The day before transfection, seed CHO-K1 cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 6-well plate, typically 2.5 µg of plasmid DNA is used per well.
-
Add the complexes to the cells and incubate for 24-48 hours before proceeding with experiments.
-
Protocol 2: p42/p44 MAPK (ERK) Phosphorylation Assay
This protocol describes how to measure the activation of the ERK signaling pathway in response to CYM5442 treatment using an ELISA-based method.[2][11]
Materials:
-
S1P₁-transfected CHO-K1 cells in 96-well plates
-
Serum-free medium
-
This compound stock solution (in DMSO)[4]
-
S1P (as a positive control)
-
Cell lysis buffer
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed S1P₁-transfected CHO-K1 cells into a 96-well plate at a density of 25,000-50,000 cells per well and culture overnight.[12]
-
The next day, replace the complete growth medium with serum-free medium and incubate for at least 4 hours (overnight is also possible) to reduce basal ERK phosphorylation.[11][12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and S1P in serum-free medium.
-
Add the diluted compounds to the respective wells and incubate at 37°C for 5-15 minutes. A time-course experiment is recommended to determine the optimal stimulation time.[2]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.
-
-
ELISA:
-
Perform the phospho-ERK and total ERK ELISA according to the manufacturer's instructions.
-
Briefly, transfer the cell lysates to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate and stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-ERK signal to the total ERK signal for each well.
-
Plot the normalized phospho-ERK levels against the logarithm of the CYM5442 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Protocol 3: GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P₁ receptor upon agonist binding.[13][14][15]
Materials:
-
Membrane preparation from S1P₁-transfected CHO-K1 cells
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest S1P₁-transfected CHO-K1 cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay:
-
In a microcentrifuge tube, combine the cell membranes (10-20 µg), GDP (to a final concentration of 10-30 µM), and varying concentrations of CYM5442.
-
Incubate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values.
-
Plot the specific binding against the logarithm of the CYM5442 concentration.
-
Determine the EC₅₀ value from the dose-response curve.
-
Protocol 4: Calcium Mobilization Assay
This assay is used to measure changes in intracellular calcium levels upon S1P₁ receptor activation.[16][17][18] Note that S1P₁ primarily couples to Gαi, which does not directly lead to calcium mobilization. Therefore, co-transfection with a promiscuous G protein like Gαq or a chimeric G protein (e.g., Gαqi5) is often necessary to link S1P₁ activation to a calcium signal in CHO-K1 cells.[16][18]
Materials:
-
CHO-K1 cells co-transfected with S1P₁ and a suitable G protein (e.g., Gαqi5)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Seeding and Dye Loading:
-
Seed the co-transfected CHO-K1 cells into a black, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period.
-
Inject the desired concentration of CYM5442 into the wells.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of CYM5442.
-
Plot the peak response against the logarithm of the CYM5442 concentration to generate a dose-response curve and determine the EC₅₀ value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. elabscience.com [elabscience.com]
- 6. editxor.com [editxor.com]
- 7. angioproteomie.com [angioproteomie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Efficient site-specific integration in CHO-K1 cells using CRISPR/Cas9-modified donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 12. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increases in intracellular calcium via activation of an endogenous P2-purinoceptor in cultured CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM5442 Hydrochloride in Human Umbilical Vein Endothelial Cells (HUVECs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor predominantly expressed on endothelial cells and lymphocytes. Its activation plays a crucial role in regulating vascular integrity, inflammation, and immune cell trafficking. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound has been demonstrated to modulate inflammatory responses, making it a valuable tool for studying endothelial cell biology and for the development of therapeutics targeting endothelial dysfunction.
These application notes provide a comprehensive overview of the use of this compound in HUVECs, including its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action in HUVECs
CYM5442 acts as a selective agonist for the S1P1 receptor on HUVECs. Activation of S1P1 by CYM5442 initiates a signaling cascade that leads to the downregulation of key inflammatory chemokines and adhesion molecules. This ultimately reduces the recruitment and migration of immune cells, such as monocytes, across the endothelial barrier.
One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] This inhibition is mediated by β-arrestin-2, which is recruited to the activated S1P1 receptor.[2][3] The downstream effects of this pathway include the reduced expression of pro-inflammatory genes.
Specifically, treatment of HUVECs with CYM5442 has been shown to significantly downregulate the mRNA expression of the chemokines CCL2 (Monocyte Chemoattractant Protein-1, MCP-1) and CCL7 (Monocyte Chemoattractant Protein-3, MCP-3).[4][5] This reduction in chemokine production by endothelial cells curtails the migration of monocytes and macrophages to sites of inflammation.[4][5] Furthermore, activation of S1P1 signaling by CYM5442 can inhibit the expression of Intracellular Adhesion Molecule 1 (ICAM-1), a key molecule for leukocyte recruitment.[2][3]
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound treatment on HUVECs as reported in the literature.
Table 1: Effect of CYM5442 on Chemokine mRNA Expression in HUVECs
| Treatment | Target Gene | Observation | Concentration Range | Treatment Duration | Reference |
| CYM5442 | CCL2 | Significant downregulation | 0.1 µM - 1 µM | 24 hours | [4][5] |
| CYM5442 | CCL7 | Significant downregulation | 0.1 µM - 1 µM | 24 hours | [4][5] |
Note: Specific fold-change values for the downregulation of CCL2 and CCL7 were not explicitly reported in the cited literature.
Table 2: Effect of CYM5442 on Protein Expression and Cellular Function in Endothelial Cells
| Treatment | Target Protein/Process | Observation | Concentration | Treatment Duration | Reference |
| CYM5442 | ICAM-1 Expression | Reduced production | Dosage-dependent | Time-dependent | [2][3] |
| CYM5442 | NF-κB Activation (p65 phosphorylation) | Inhibited | Not specified | 24 hours after viral infection | [2] |
| CYM5442 | β-arrestin-2 Expression | Increased | Gradient concentrations | 24 hours after viral infection | [2] |
| CYM5442-treated HUVEC supernatant | Monocyte Migration | Significantly decreased | Not applicable | Not applicable | [4] |
Experimental Protocols
HUVEC Culture and Maintenance
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Tissue culture flasks or plates, coated with a suitable attachment factor (e.g., gelatin, fibronectin)
Protocol:
-
Pre-coat tissue culture vessels with an attachment factor according to the manufacturer's instructions.
-
Thaw cryopreserved HUVECs rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed Endothelial Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate onto the pre-coated culture vessel.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Subculture the cells when they reach 80-90% confluency using 0.05% Trypsin-EDTA.
This compound Treatment of HUVECs
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
HUVECs cultured as described above
-
Endothelial Cell Growth Medium
Protocol:
-
Prepare working solutions of this compound in Endothelial Cell Growth Medium at the desired final concentrations (e.g., 0.1 µM and 1 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest CYM5442 concentration).
-
Aspirate the old medium from the HUVEC cultures.
-
Add the medium containing the appropriate concentration of CYM5442 or vehicle control to the cells.
-
Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
Transwell Migration Assay for Monocytes
Materials:
-
HUVECs
-
Monocytes (e.g., isolated primary human monocytes or a monocytic cell line like THP-1)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or a specific chemokine)
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Culture HUVECs to confluence in the lower chamber of the 24-well plates.
-
Treat the confluent HUVEC monolayer with CYM5442 (e.g., 0.1 µM or 1 µM) or vehicle for 24 hours.
-
After treatment, replace the medium in the lower chamber with fresh medium containing a chemoattractant.
-
Resuspend monocytes in serum-free medium.
-
Add the monocyte suspension to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells containing the treated HUVECs.
-
Incubate for a suitable period (e.g., 4-24 hours) to allow for migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
Quantitative Real-Time PCR (qPCR) for CCL2 and CCL7 Expression
Materials:
-
HUVECs treated with CYM5442 or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CCL2, CCL7, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Lyse the treated HUVECs and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the appropriate primers, cDNA template, and master mix.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of CCL2 and CCL7, normalized to the housekeeping gene.
Western Blotting for NF-κB, ICAM-1, and β-arrestin-2
Materials:
-
HUVECs treated with CYM5442 or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-ICAM-1, anti-β-arrestin-2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated HUVECs and collect the protein lysates. For NF-κB activation, nuclear and cytoplasmic fractions may need to be prepared.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: CYM5442 activates S1P1 signaling in HUVECs.
Caption: General workflow for studying CYM5442 effects in HUVECs.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of CCL2, CCL7, ICAM-1, and VCAM-1 in interaction of endothelial cells and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of the disease-associated CCL2 rs1024611G-rs13900T haplotype: The role of the RNA-binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative analysis reveals chemokines CCL2 and CXCL5 mediated shear stress-induced aortic dissection formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CYM5442 Hydrochloride via Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its ability to readily penetrate the central nervous system and its oral activity make it a valuable tool in preclinical research.[1] As a selective S1P1 agonist, CYM5442 activates specific signaling pathways that regulate crucial physiological processes, particularly in the immune system.[2][3] In vivo, its administration has been shown to induce a dose- and time-dependent lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[4][5] These characteristics have led to its investigation in various disease models, including autoimmune diseases, graft-versus-host disease, and neurological conditions.[4][6]
This document provides detailed application notes and protocols for the in vivo administration of this compound via intraperitoneal (IP) injection, summarizing key quantitative data and experimental methodologies from published studies.
Mechanism of Action: S1P1 Receptor Activation
CYM5442 acts as a full agonist at the S1P1 receptor.[5] Upon binding, it stimulates several downstream signaling cascades, including the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][2] This activation also triggers the internalization, phosphorylation, and ubiquitination of the S1P1 receptor, a key mechanism for inducing lymphopenia.[2][5] A significant therapeutic effect observed is the inhibition of macrophage recruitment by downregulating the expression of chemokines CCL2 and CCL7 in endothelial cells, which in turn reduces the migration of monocytes to inflammatory sites.[4][7]
Quantitative Data Summary
The following table summarizes quantitative data from various preclinical studies involving the intraperitoneal administration of CYM5442.
| Animal Model | Dosage (IP) | Frequency | Vehicle/Solvent | Key Observed Effects | Reference(s) |
| Mice (C57BL/6) | 10 mg/kg | Single dose | Sterile Water | Induced significant lymphopenia 5 hours post-injection (65% decrease in B-lymphocytes, 85% in T-lymphocytes). | [5] |
| Mice (aGVHD model) | 3 mg/kg | Once daily (Day -1 to +3 post-BMT) | Water | Prolonged survival, reduced body weight loss, and decreased GVHD scores by inhibiting macrophage recruitment. | [4] |
| Mice (CNS study) | 10 mg/kg | Single dose | Not specified | Achieved significant brain penetration with a brain-to-plasma concentration ratio of approximately 13:1 after 2 hours. | [5] |
| Rats (Wistar) | 1 mg/kg | Daily for 5 days | Not specified | Showed retinal neuroprotective effects and preserved visual function. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a CYM5442 solution for in vivo use.
Materials:
-
This compound powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
(Optional) Dimethyl sulfoxide (B87167) (DMSO) and Tween 80 for formulations requiring enhanced solubility
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required mass: Based on the desired concentration and final volume, calculate the mass of this compound needed. The molecular weight of this compound is 445.94 g/mol .
-
Solubilization:
-
For aqueous solution: Aseptically add the calculated mass of CYM5442 to a sterile tube. Add the required volume of sterile water or PBS. Vortex thoroughly until the compound is completely dissolved. CYM5442 is described as modestly water-soluble.[5]
-
For co-solvent formulation: For higher concentrations or as reported in some studies, a vehicle like 10% DMSO, 10% Tween 80, and 80% water can be used.[5] First, dissolve the CYM5442 in DMSO, then add the Tween 80, and finally, bring it to the final volume with sterile water, vortexing between each addition.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility before injection.
-
Storage: Prepared solutions should be stored appropriately. For stock solutions, storage at -20°C for one month or -80°C for six months is recommended.[1] For daily use, solutions can be stored at 4°C for a short period. Avoid repeated freeze-thaw cycles.
Protocol 2: General Intraperitoneal (IP) Injection Procedure in Mice
This protocol provides a standardized method for IP injection in mice, a common procedure in preclinical studies.[8][9]
Materials:
-
Prepared sterile CYM5442 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol (B145695) or other skin disinfectant
-
Appropriate mouse restraint device or manual restraint proficiency
Procedure:
-
Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and back skin to immobilize the head and body. Ensure the restraint does not impede the animal's breathing.[8]
-
Positioning: Turn the restrained mouse to expose its abdomen, tilting the head slightly downwards. This causes the abdominal organs to shift cranially, reducing the risk of puncture.
-
Injection Site Identification: The injection should be administered into the lower right quadrant of the abdomen.[8][9] This site is chosen to avoid the cecum on the left side and the bladder in the midline.
-
Disinfection: Wipe the injection site with 70% ethanol.[10]
-
Injection:
-
Using a new sterile needle and syringe for each animal, insert the needle at a 30-45 degree angle with the bevel facing up.[8][9]
-
Gently aspirate by pulling back the plunger slightly to ensure no fluid (blood or urine) is drawn. This confirms the needle is not in a blood vessel or the bladder.[9]
-
If aspiration is negative, slowly inject the solution into the peritoneal cavity. The recommended injection volume for a mouse is typically up to 1-2 mL.[9]
-
-
Post-Injection: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-phosphate (S1P) signaling as a novel therapeutic target for alcohol abuse. | Read by QxMD [read.qxmd.com]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Vehicle Selection in CYM5442 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the selection of appropriate vehicles for in vivo experiments utilizing CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.[1][2][3] Proper vehicle selection is critical for ensuring drug solubility, stability, and bioavailability, thereby generating reliable and reproducible experimental outcomes.
This compound is a valuable tool for studying the role of the S1P1 receptor in various physiological and pathological processes. Its activation of the S1P1 receptor has been shown to induce lymphopenia and has therapeutic potential in autoimmune diseases, sepsis, and acute lung injury.[2][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for appropriate vehicle formulation.
| Property | Value | Source |
| Molecular Weight | 445.94 g/mol | [1] |
| Formula | C₂₃H₂₇N₃O₄·HCl | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1][2][3] |
| Appearance | White to off-white solid | - |
| Storage | Store at -20°C | [1] |
Note: The hydrochloride salt form of CYM5442 may have altered solubility characteristics compared to the free base. It is crucial to use the correct molecular weight for calculations.
Vehicle Selection and Formulation
Given that this compound is soluble in DMSO but has limited aqueous solubility, a multi-component vehicle system is often required for in vivo administration.[1][2][3] The choice of vehicle depends on the route of administration, the required dose, and the specific experimental model.
Recommended Vehicle Components
Commonly used excipients for formulating hydrophobic compounds like CYM5442 for in vivo studies include:
| Component | Function | Considerations |
| Dimethyl Sulfoxide (DMSO) | Primary solvent | Can have biological effects at higher concentrations. Aim for the lowest effective concentration.[6][7] |
| Polyethylene Glycol (PEG) | Co-solvent | Different molecular weights (e.g., PEG300, PEG400) can be used to adjust viscosity and solubility.[8][9] |
| Tween 80 (Polysorbate 80) | Surfactant/Emulsifier | Improves solubility and stability of the formulation.[10] |
| Saline (0.9% NaCl) | Aqueous component | Used to dilute the formulation to the final desired concentration and volume.[9][11] |
| Carboxymethylcellulose (CMC) | Suspending agent | Useful for creating a uniform suspension if the compound cannot be fully dissolved.[8][11] |
| Corn Oil | Lipid-based vehicle | Suitable for lipophilic compounds, particularly for oral or subcutaneous administration.[8][9][11] |
Example Vehicle Formulation Protocol
This protocol provides a general guideline for preparing a vehicle for this compound. Optimization may be required based on the specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300 or PEG400
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed based on the desired final concentration and total volume.
-
Initial Dissolution: In a sterile vial, dissolve the weighed this compound in a minimal amount of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
Addition of Co-solvent and Surfactant: Add PEG and Tween 80 to the DMSO solution. A common starting ratio is 10% DMSO, 10-40% PEG, and 1-5% Tween 80. Mix thoroughly until the solution is clear and homogenous.
-
Final Dilution: Slowly add sterile saline to the organic solution while vortexing to bring the formulation to the final desired volume. This step should be done carefully to avoid precipitation of the compound.
-
Vehicle Control: Prepare a vehicle control by following the same procedure but omitting the this compound. This is crucial to differentiate the effects of the compound from those of the vehicle itself.[11]
-
Sterilization: If necessary for the route of administration (e.g., intravenous), the final formulation can be sterilized by filtration through a 0.22 µm syringe filter.
-
Administration: Use the formulation immediately after preparation. Administer the same volume of the drug formulation to the treatment group and the vehicle control to the control group.
In Vivo Experimental Protocols
This compound's ability to modulate the S1P1 receptor makes it relevant for a variety of in vivo models.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.[12][13] S1P1 receptor modulation is a clinically validated therapeutic strategy for multiple sclerosis.[14]
Protocol for EAE Induction (C57BL/6 Mice): [15][16]
-
Immunization: On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG₃₅₋₅₅ peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Pertussis Toxin Administration: Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[16]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Score the disease severity on a scale of 0 to 5.
-
CYM5442 Administration: Begin administration of this compound or vehicle control at the desired dose and frequency, typically starting before or at the onset of clinical signs. The route of administration can be oral gavage, intraperitoneal, or subcutaneous injection.[17]
dot
Lipopolysaccharide (LPS)-Induced Sepsis Model
LPS administration in animals induces a systemic inflammatory response that mimics key aspects of sepsis in humans.[18][19][20] S1P1 receptor agonists have shown protective effects in models of sepsis.
Protocol for LPS-Induced Sepsis (Mouse Model): [18][19]
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-12 weeks old) for at least one week before the experiment.
-
CYM5442 Pre-treatment: Administer this compound or vehicle control at the desired dose, typically 1-2 hours before LPS challenge.
-
LPS Challenge: Induce sepsis by intraperitoneal injection of a predetermined dose of LPS (e.g., 5-15 mg/kg).
-
Monitoring: Monitor the animals for survival, body weight, and clinical signs of sepsis.
-
Sample Collection: At specified time points, collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6), organ damage markers, and immune cell populations.[19]
dot
Acute Lung Injury (ALI) Model
ALI and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by acute lung inflammation and impaired gas exchange.[21][22] S1P1 signaling is implicated in the regulation of endothelial barrier function and inflammation in the lungs.[23]
Protocol for LPS-Induced ALI (Mouse Model): [24][25]
-
Animal Model: Use male C57BL/6 mice (8-12 weeks old).
-
CYM5442 Administration: Administer this compound or vehicle control prior to or concurrently with the ALI-inducing agent.
-
ALI Induction: Induce lung injury via intranasal or intratracheal instillation of LPS.
-
Assessment of Lung Injury: At a specified time point (e.g., 24-48 hours) after induction, assess the severity of lung injury.
-
Endpoints: Measure endpoints such as total protein and inflammatory cell counts in bronchoalveolar lavage fluid (BALF), lung histology for edema and inflammation, and lung wet-to-dry weight ratio.[26]
Signaling Pathway
CYM5442 acts as an agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR).[27] Activation of S1P1 initiates downstream signaling cascades that regulate lymphocyte trafficking, endothelial barrier function, and inflammation.[14][28][29]
dot
By following these guidelines and protocols, researchers can effectively design and execute in vivo experiments with this compound, leading to a better understanding of the therapeutic potential of S1P1 receptor modulation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Autoimmune Encephalomyelitis - Experimentica [experimentica.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats [mdpi.com]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Lipopolysaccharide (LPS)-Induced Sepsis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. LPS induced Sepsis Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of S1P Signaling in Physiology and Disease | The Hla Lab [labs.childrenshospital.org]
- 24. biocytogen.com [biocytogen.com]
- 25. Expertise in Acute Lung Injury Model Development Services - Protheragen [protheragen.us]
- 26. atsjournals.org [atsjournals.org]
- 27. S1PR1 - Wikipedia [en.wikipedia.org]
- 28. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cellular Responses to CYM5442 Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction CYM5442 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating numerous physiological processes, most notably the trafficking of lymphocytes from secondary lymphoid organs into circulation.[4][5][6] Upon binding, CYM5442 acts as a functional antagonist by inducing the internalization and degradation of the S1P1 receptor.[1][2] This prevents lymphocytes from responding to the natural S1P gradient, effectively trapping them in lymphoid tissues and leading to a reduction in circulating lymphocytes, a condition known as lymphopenia.[2][5]
Due to its immunosuppressive properties, CYM5442 is a valuable tool for studying autoimmune diseases, transplant rejection, and inflammatory responses.[1][5][7] Flow cytometry is an indispensable technology for characterizing the cellular effects of CYM5442, enabling high-throughput, quantitative analysis of immune cell populations, cell health, and signaling pathways at the single-cell level.
These application notes provide detailed protocols for using flow cytometry to analyze three key cellular responses to CYM5442 treatment: immunophenotyping to quantify lymphopenia, apoptosis analysis to assess cytotoxicity, and cell cycle analysis to evaluate effects on proliferation.
Mechanism of Action & Signaling Pathway
CYM5442 selectively binds to the S1P1 receptor, which is primarily coupled to the Gi/o family of G proteins.[8] This initiates a cascade of downstream signaling events. The activation of S1P1 by an agonist leads to the engagement of pathways such as PI3K-Akt and Ras-ERK, which are involved in cell survival and proliferation.[8][9] Furthermore, S1P1 signaling can involve β-arrestin, which can mediate the inhibition of the pro-inflammatory NF-κB pathway.[10][11] A key consequence of sustained agonist binding is the internalization and subsequent degradation of the S1P1 receptor, which blocks the ability of lymphocytes to egress from lymph nodes.[2][6][12]
Experimental Workflow
The general workflow for analyzing cellular responses to CYM5442 involves several key stages, from initial cell culture and treatment to final data analysis. This process is applicable across various flow cytometry assays with specific modifications to the staining protocol.
Application 1: Immunophenotyping to Quantify Lymphopenia
The primary pharmacological effect of S1P1 agonists like CYM5442 is the induction of lymphopenia.[2] Flow cytometry is the gold standard for quantifying specific lymphocyte subsets (e.g., T cells, B cells) in peripheral blood or lymphoid tissues to assess the compound's efficacy.
Protocol: T and B Cell Staining in Murine Blood
-
Materials:
-
Whole blood collected in EDTA- or heparin-containing tubes.
-
Phosphate-Buffered Saline (PBS).
-
RBC Lysis Buffer (e.g., ACK Lysis Buffer).
-
Fc Block™ (Anti-CD16/32 antibody).
-
Fluorochrome-conjugated antibodies (e.g., Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8, Anti-B220).
-
Flow Cytometry Staining Buffer (PBS with 2% FBS).
-
5 mL polystyrene tubes.
-
-
Procedure:
-
Collect 50-100 µL of whole blood from vehicle- and CYM5442-treated mice.
-
Add Fc Block™ to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (e.g., CD45, CD3, CD4, CD8, B220) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Add 2 mL of 1X RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Centrifuge at 400 x g for 5 minutes. Decant the supernatant.
-
Wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer. Centrifuge and decant.
-
Resuspend the cell pellet in 300 µL of Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer.
-
Expected Results & Data Presentation
Treatment with CYM5442 is expected to cause a significant, dose-dependent reduction in the percentage and absolute counts of circulating T and B lymphocytes.[2]
| Treatment Group | Dose (mg/kg) | % T Cells (CD3+) of Leukocytes | % B Cells (B220+) of Leukocytes |
| Vehicle Control | 0 | 35.2 ± 3.1 | 50.5 ± 4.5 |
| CYM5442 | 0.1 | 20.1 ± 2.5 | 28.3 ± 3.0 |
| CYM5442 | 1.0 | 8.5 ± 1.5 | 12.1 ± 2.2 |
| CYM5442 | 10.0 | 4.2 ± 0.9 | 6.8 ± 1.8 |
Data are represented as mean ± SD from a representative experiment.
Application 2: Apoptosis Analysis via Annexin V & PI Staining
It is crucial to determine if a compound's primary effect is accompanied by off-target cytotoxicity. The Annexin V and Propidium Iodide (PI) assay is a standard method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.[13]
Protocol: Annexin V & PI Staining
-
Materials:
-
Treated and control cells (e.g., cultured lymphocytes).
-
Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).
-
Fluorochrome-conjugated Annexin V.
-
Propidium Iodide (PI) staining solution.
-
Cold PBS.
-
-
Procedure:
-
Harvest 1-5 x 10⁵ cells per sample following treatment with CYM5442.
-
Wash cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze immediately (within 1 hour) by flow cytometry.
-
Expected Results & Data Presentation
A selective S1P1 agonist is not expected to induce significant apoptosis. The results should show a high percentage of viable cells (Annexin V- / PI-) across all treatment groups.
| CYM5442 Conc. (µM) | % Viable (AnnV- / PI-) | % Early Apoptotic (AnnV+ / PI-) | % Late Apoptotic/Necrotic (AnnV+ / PI+) |
| 0 (Control) | 96.1 ± 1.5 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 0.1 | 95.8 ± 1.8 | 2.7 ± 0.9 | 1.5 ± 0.6 |
| 1.0 | 95.2 ± 2.0 | 3.1 ± 1.1 | 1.7 ± 0.7 |
| 10.0 | 94.5 ± 2.3 | 3.5 ± 1.2 | 2.0 ± 0.8 |
Data are represented as mean ± SD. Lack of a significant increase in AnnV+/PI+ populations suggests low cytotoxicity.
Application 3: Cell Cycle Analysis
To investigate whether CYM5442 affects cell proliferation, cell cycle analysis can be performed. This assay uses a DNA-intercalating dye like Propidium Iodide (PI) to measure DNA content, thereby determining the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Materials:
-
Treated and control cells (e.g., cultured lymphocytes or proliferating cell line).
-
Cold PBS.
-
Ice-cold 70% Ethanol (B145695).[14][15]
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS).[14]
-
RNase A Solution (e.g., 100 µg/mL in PBS).[14]
-
-
Procedure:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash cells twice with cold PBS, centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate on ice for at least 30 minutes (or store at 4°C).[14][16]
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and decant the ethanol.
-
Wash the pellet with 3 mL of PBS.
-
Resuspend the pellet in 400 µL of PI staining solution and 50 µL of RNase A solution to degrade RNA and ensure specific DNA staining.[14]
-
Incubate for 15-30 minutes at room temperature in the dark.[15]
-
Analyze on a flow cytometer, ensuring data is collected on a linear scale.[16]
-
Expected Results & Data Presentation
S1P1 signaling can influence cell proliferation.[8] Depending on the cell type, CYM5442 could either promote or inhibit cell cycle progression. The table below illustrates a hypothetical scenario of cell cycle arrest.
| CYM5442 Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.4 ± 4.1 | 30.1 ± 3.5 | 14.5 ± 2.1 |
| 0.1 | 58.2 ± 4.5 | 28.5 ± 3.3 | 13.3 ± 1.9 |
| 1.0 | 65.7 ± 5.0 | 22.3 ± 2.9 | 12.0 ± 1.8 |
| 10.0 | 72.1 ± 5.5 | 18.5 ± 2.5 | 9.4 ± 1.5 |
Data are represented as mean ± SD. An increase in the G0/G1 population suggests cell cycle arrest.
Logical Relationship of Expected Outcomes
The primary mechanism of CYM5442 leads to a clear, measurable outcome. The logical flow from target engagement to the principal in vivo effect can be visualized to guide experimental interpretation.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives [mdpi.com]
- 5. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 11. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Measuring Lymphopenia Induced by CYM5442 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[3][4] Agonism of the S1P1 receptor by compounds like CYM5442 leads to the internalization and functional antagonism of the receptor, which in turn blocks lymphocyte egress, resulting in a peripheral lymphopenia—a reduction in the number of circulating lymphocytes.[2][3][5][6] This mechanism is of significant therapeutic interest for autoimmune diseases and graft-versus-host disease (GVHD).[1][7]
These application notes provide detailed protocols for measuring the lymphopenic effects of this compound in both in vivo and in vitro settings.
Mechanism of Action: S1P1 Receptor Signaling
CYM5442, as an S1P1 receptor agonist, mimics the endogenous ligand sphingosine-1-phosphate (S1P). Binding of CYM5442 to the S1P1 receptor on lymphocytes triggers a cascade of intracellular events leading to receptor internalization, phosphorylation, and ubiquitination.[2][3] This process renders the lymphocytes unresponsive to the natural S1P gradient that normally directs their exit from lymph nodes, effectively trapping them and causing a dose- and time-dependent reduction in peripheral blood lymphocyte counts.[1][2]
Data Presentation: In Vivo Lymphopenia
The following tables summarize the quantitative effects of CYM5442 on peripheral lymphocyte counts in mice.
Table 1: Effect of a Single Dose of CYM5442 on Mouse Blood Lymphocyte Counts
| Treatment | Dose (mg/kg, i.p.) | Time Post-Dose (hours) | White Blood Cell Count Reduction (%) | B-Cell (B220+) Reduction (%) | T-Cell (CD4+ & CD8+) Reduction (%) |
| Vehicle | - | 5 | 0 | 0 | 0 |
| CYM5442 | 10 | 5 | 64 | 63 | ~84 |
Data compiled from studies in C57BL/6 mice.[2]
Table 2: Dose-Dependent Lymphopenia Induced by CYM5442
| Parameter | Vehicle | CYM5442 (3 mg/kg, i.p.) |
| Effect on Lymphocyte Counts | No significant change | Dose-dependent induction of lymphopenia |
Note: While one study showed that 3 mg/kg of CYM5442 did not induce obvious lymphopenia in a GVHD model, other studies confirm its dose-dependent lymphopenic effects.[1][2] This highlights the importance of dose-response studies in specific experimental contexts.
Experimental Protocols
In Vivo Measurement of CYM5442-Induced Lymphopenia in Mice
This protocol details the procedure for assessing the in vivo efficacy of CYM5442 in inducing peripheral lymphopenia in a mouse model.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile water)
-
Male C57BL/6 mice (e.g., 30 g body weight)[2]
-
Syringes and needles for intraperitoneal (i.p.) injection
-
EDTA-coated blood collection tubes
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-B220, anti-CD4, anti-CD8)
-
Flow cytometer
Procedure:
-
Animal Handling and Dosing:
-
Acclimate male C57BL/6 mice to laboratory conditions. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
-
Prepare a solution of CYM5442 in the appropriate vehicle.
-
Administer the desired dose of CYM5442 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.[2]
-
-
Blood Collection:
-
At specified time points post-injection (e.g., 5 hours), euthanize the mice.[2]
-
Immediately collect whole blood via cardiac puncture into EDTA-coated tubes to prevent coagulation.
-
-
Sample Preparation for Flow Cytometry:
-
Aliquot a consistent volume of whole blood into flow cytometry tubes.
-
Add PBS to dilute the blood.
-
Lyse red blood cells using a suitable lysis buffer according to the manufacturer's instructions.
-
Wash the remaining cells (leukocytes) with PBS.
-
-
Antibody Staining:
-
Resuspend the cell pellet in a staining buffer (e.g., PBS with 2% fetal bovine serum).
-
Add the appropriate combination of fluorescently labeled antibodies to identify total lymphocytes and specific subsets (e.g., B-cells: B220+; T-helper cells: CD4+; cytotoxic T-cells: CD8+).
-
Incubate on ice, protected from light, for the recommended duration.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in a suitable buffer for analysis.
-
Acquire data on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Further, gate on specific lymphocyte subsets based on fluorescent antibody markers.
-
Calculate the percentage and absolute counts of each lymphocyte population.
-
-
Data Interpretation:
-
Compare the lymphocyte counts in the CYM5442-treated group to the vehicle-treated control group.
-
Calculate the percentage reduction in lymphocyte counts for each subset.
-
In Vitro Assays for S1P1 Receptor Activity
In vitro assays are essential for characterizing the direct effects of CYM5442 on the S1P1 receptor.
1. S1P1 Receptor Internalization Assay:
This assay measures the ability of CYM5442 to induce the internalization of the S1P1 receptor from the cell surface, a key step in its mechanism of action.[5]
Principle: Cell lines engineered to express a tagged S1P1 receptor (e.g., S1P1-GFP) are used.[2][3] Upon agonist binding, the tagged receptors move from the cell membrane into intracellular compartments (endosomes). This redistribution can be visualized and quantified using microscopy or flow cytometry. Alternatively, commercially available assay systems can be used that generate a chemiluminescent signal upon receptor endocytosis.[5]
General Protocol Outline (using S1P1-GFP expressing cells):
-
Cell Culture: Culture HEK293 cells stably expressing S1P1-GFP in appropriate media.
-
Treatment: Seed cells in a suitable format (e.g., 96-well plates). Treat cells with varying concentrations of CYM5442 or a vehicle control for a defined period (e.g., 30 minutes).
-
Analysis:
-
Microscopy: Visualize the subcellular localization of S1P1-GFP using fluorescence microscopy. In untreated cells, fluorescence will be primarily at the plasma membrane. In CYM5442-treated cells, fluorescence will appear in intracellular puncta.
-
Flow Cytometry: Quantify the decrease in mean fluorescence intensity (MFI) on the cell surface as the receptors are internalized.
-
2. S1P1 Receptor Phosphorylation and Ubiquitination Assays:
These assays confirm that CYM5442 is a full agonist for S1P1-dependent pathways.[2]
Principle: Agonist binding to G protein-coupled receptors like S1P1 leads to their phosphorylation and subsequent ubiquitination, targeting them for internalization and degradation. These post-translational modifications can be detected by Western blotting.
General Protocol Outline:
-
Cell Culture and Treatment: Use cells expressing tagged S1P1 (e.g., S1P1-GFP) and treat with CYM5442 as described above.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Immunoprecipitation: Use an antibody against the tag (e.g., anti-GFP) to pull down the S1P1 receptor from the cell lysate.
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for phosphoserine/threonine to detect receptor phosphorylation or with an anti-ubiquitin antibody to detect ubiquitination.
-
CYM5442 treatment should show a significant increase in the phosphorylation and ubiquitination of the S1P1 receptor compared to vehicle-treated cells.[2][3]
-
Conclusion
The protocols and data presented provide a framework for reliably measuring the lymphopenic effects of the selective S1P1 receptor agonist, this compound. Consistent application of these methods will enable researchers to accurately characterize the pharmacological properties of this compound and explore its therapeutic potential in various disease models.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM5442 Hydrochloride: Application Notes and Protocols for the Study of Graft-versus-Host Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft-versus-host disease (GVHD) is a life-threatening complication arising after allogeneic hematopoietic stem cell transplantation (allo-HSCT).[1][2] This immune-mediated disorder is initiated by donor T cells recognizing and attacking recipient tissues, leading to a cascade of inflammation and tissue damage, often referred to as a "cytokine storm."[3][4] The skin, liver, and gastrointestinal tract are the primary organs affected in acute GVHD.[2] Current prophylactic regimens are not universally effective, highlighting the urgent need for novel therapeutic strategies.[2]
Sphingosine-1-phosphate (S1P) receptors play a crucial role in regulating lymphocyte trafficking.[5] CYM5442 hydrochloride is a selective agonist of the S1P receptor subtype 1 (S1P1), which has shown therapeutic potential in preclinical models of GVHD.[1] Unlike broader S1P receptor modulators like FTY720, the selectivity of CYM5442 for S1P1 may offer a more targeted therapeutic approach with potentially fewer side effects.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of GVHD.
Mechanism of Action
CYM5442 acts as a functional antagonist of the S1P1 receptor.[5] Its primary mechanism in ameliorating GVHD is not by preventing donor T-cell infiltration into target organs, but rather by inhibiting the recruitment of macrophages.[1] CYM5442 has been shown to downregulate the expression of the chemokines CCL2 and CCL7 in endothelial cells.[1] This reduction in chemokine signaling curtails the migration of monocytes, which are precursors to tissue-infiltrating macrophages, thereby reducing inflammation and tissue damage in GVHD target organs.[1][2]
Data Presentation
The following tables summarize the quantitative data from a key preclinical study investigating the efficacy of CYM5442 in a murine model of acute GVHD.
Table 1: Effect of CYM5442 on Survival and GVHD Severity
| Treatment Group | Median Survival (Days) | Survival Rate at Day 60 (%) | Mean GVHD Score (Day 21) |
| Control (Vehicle) | 25 | 0 | 6.5 |
| CYM5442 (1 mg/kg) | 45 | 40 | 3.5 |
Data derived from a major MHC-mismatched allogeneic bone marrow transplantation model (C57BL/6 donors into BALB/c recipients).
Table 2: Effect of CYM5442 on Macrophage Infiltration in GVHD Target Organs
| Organ | Control (Vehicle) (% F4/80+ cells) | CYM5442 (1 mg/kg) (% F4/80+ cells) | % Reduction |
| Spleen | 15.2 | 7.1 | 53.3% |
| Liver | 22.5 | 10.8 | 52.0% |
| Lung | 18.9 | 8.5 | 55.0% |
| Intestine | 12.4 | 5.9 | 52.4% |
% F4/80+ cells determined by immunohistochemical staining.
Table 3: Effect of CYM5442 on Serum Cytokine Levels
| Cytokine | Control (Vehicle) (pg/mL) | CYM5442 (1 mg/kg) (pg/mL) |
| IFN-γ | 152.3 | 85.6 |
| TNF-α | 210.5 | 112.4 |
| IL-2 | 45.2 | 21.7 |
| IL-6 | 350.1 | 180.5 |
| IL-10 | 88.9 | 125.3 |
| IL-4 | Not significantly different | Not significantly different |
Serum cytokine levels measured by ELISA at day 14 post-transplantation.
Experimental Protocols
Protocol 1: Murine Model of Acute Graft-versus-Host Disease
This protocol describes the induction of acute GVHD in a major histocompatibility complex (MHC)-mismatched murine model.
Materials:
-
Donor mice: C57BL/6 (B6, H-2b)
-
Recipient mice: BALB/c (H-2d)
-
T-cell depleted bone marrow (TCD-BM) cells from B6 mice
-
Splenocytes from B6 mice
-
Sterile Phosphate-Buffered Saline (PBS)
-
Irradiator (e.g., X-ray or Cesium-137 source)
Procedure:
-
Recipient Conditioning: Lethally irradiate recipient BALB/c mice with a total dose of 8 Gy, administered in two split doses of 4 Gy each, 4 hours apart, on the day before transplantation (Day -1).[6]
-
Donor Cell Preparation:
-
Harvest bone marrow from the femurs and tibias of donor B6 mice. Prepare a single-cell suspension and deplete T cells using a commercially available T-cell depletion kit.
-
Harvest spleens from donor B6 mice and prepare a single-cell suspension of splenocytes.
-
-
Transplantation (Day 0):
-
Resuspend the TCD-BM cells and splenocytes in sterile PBS.
-
Inject recipient mice intravenously (via the tail vein) with 1 x 10^7 TCD-BM cells and 5 x 10^6 whole spleen cells in a total volume of 200 µL.[2]
-
-
Post-Transplantation Monitoring:
-
Monitor mice daily for survival.
-
Assess GVHD clinical signs 2-3 times per week (see Protocol 3).
-
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of CYM5442 for in vivo studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or 0.5% methylcellulose)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of CYM5442 Solution:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
On the day of administration, dilute the stock solution to the final desired concentration (e.g., 1 mg/kg body weight).
-
-
Administration:
-
Starting from the day of transplantation (Day 0), administer CYM5442 or vehicle to the mice daily via oral gavage.
-
Continue daily administration for the duration of the experiment (e.g., 21-28 days).
-
Protocol 3: Clinical Scoring of GVHD
This protocol provides a system for the clinical assessment of GVHD severity in mice.[7][8]
Procedure:
-
Assess mice for the following five clinical parameters:
-
Weight Loss: Score 0 for <10% loss, 1 for 10-25% loss, 2 for >25% loss.
-
Posture: Score 0 for normal, 1 for hunching at rest, 2 for severe hunching that impairs movement.
-
Activity: Score 0 for normal, 1 for mild to moderately decreased, 2 for stationary unless stimulated.
-
Fur Texture: Score 0 for normal, 1 for mild to moderate ruffling, 2 for severe ruffling/poor grooming.
-
Skin Integrity: Score 0 for normal, 1 for scaling, 2 for obvious areas of denuded skin.
-
-
Sum the scores for each parameter to obtain a total clinical GVHD score (maximum score of 10).
Visualizations
Caption: CYM5442 signaling pathway in endothelial cells leading to reduced macrophage infiltration in GVHD.
Caption: Workflow for evaluating CYM5442 in a murine acute GVHD model.
Caption: Logical relationship illustrating how CYM5442 mitigates GVHD pathology.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Mouse Models of Bone Marrow Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stembook.org [stembook.org]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CAR-NK Cells: From Natural Basis to Design for Kill [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Retinal Neuroprotection Studies Using CYM5442 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM5442 hydrochloride is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its ability to penetrate the central nervous system makes it a valuable tool for investigating neuroprotective strategies in various ophthalmological and neurological disorders.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in retinal neuroprotection studies, with a focus on two key animal models: endothelin-1 (B181129) (ET-1) induced retinal ganglion cell (RGC) loss and laser-induced choroidal neovascularization (CNV).
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the S1P1 receptor. This activation initiates a signaling cascade that includes the phosphorylation of downstream protein kinases such as p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-regulated kinases 1/2 (ERK1/2), and potentially Akt.[1][2][3] This signaling pathway is associated with promoting cell survival and inhibiting apoptosis.[2][3] In the context of retinal neuroprotection, CYM5442 has been shown to preserve neuronal function and structure by mitigating apoptotic processes.[3][4]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in preclinical models. The following tables summarize the key findings from a study investigating its effects in an endothelin-1 induced model of retinal ganglion cell loss in rats.
Table 1: Effect of CYM5442 on Visual Function (Visual Evoked Potentials - VEP)
| Treatment Group | VEP Amplitude (μV) | Statistical Significance (p-value) |
| Vehicle | 3.47 ± 1.20 | < 0.05 |
| CYM5442 (1 mg/kg) | 11.95 ± 0.86 | < 0.05 |
Table 2: Effect of CYM5442 on Retinal Structure (Retinal Nerve Fiber Layer - RNFL Thickness)
| Treatment Group | RNFL Thickness (μm) | Statistical Significance (p-value) |
| Vehicle | 77.72 ± 0.35 | < 0.05 |
| CYM5442 (1 mg/kg) | 93.62 ± 3.22 | < 0.05 |
Table 3: Effect of CYM5442 on Retinal Ganglion Cell (RGC) Survival
| Treatment Group | RGC Count (cells/retina) | Statistical Significance (p-value) |
| Vehicle | 52,426 ± 1,932 | = 0.05 |
| CYM5442 (1 mg/kg) | 76,540 ± 303 | = 0.05 |
Experimental Protocols
Protocol 1: Endothelin-1 Induced Retinal Ganglion Cell Loss in Rats
This protocol describes the induction of RGC loss using ET-1 and the subsequent treatment with CYM5442 to assess its neuroprotective effects.
Materials:
-
Adult male albino Wistar rats
-
Endothelin-1 (ET-1)
-
This compound
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Hamilton syringe with a 32-gauge needle
-
Phosphate-buffered saline (PBS)
-
Equipment for Visual Evoked Potentials (VEP) recording
-
Optical Coherence Tomography (OCT) system
-
Reagents for immunohistochemistry (e.g., Brn3a antibody)
Procedure:
-
Animal Preparation: Anesthetize the rats using an approved anesthetic protocol.
-
Induction of RGC Loss:
-
Prepare a solution of ET-1 in PBS. A typical concentration is 20 pmol/µl.
-
Perform a single intravitreal injection of 2 µL of the ET-1 solution into one eye of each rat using a Hamilton syringe with a 32-gauge needle. The contralateral eye can be injected with vehicle (PBS) to serve as a control.
-
-
CYM5442 Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., sterile water).
-
Administer CYM5442 via intraperitoneal (i.p.) injection at a dose of 1 mg/kg daily for 5 consecutive days, starting immediately after the ET-1 injection.[1] The control group should receive vehicle injections.
-
-
Outcome Assessment (7 days post-ET-1 injection):
-
Visual Function: Record VEPs to assess the functional integrity of the visual pathway.
-
Retinal Structure: Measure the thickness of the retinal nerve fiber layer (RNFL) using an OCT system.
-
RGC Survival: Euthanize the animals, enucleate the eyes, and prepare retinal flat mounts. Perform immunohistochemistry using an antibody against Brn3a, a specific marker for RGCs, to quantify the number of surviving RGCs.
-
Protocol 2: Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol outlines the creation of a CNV model in mice to study the anti-angiogenic and neuroprotective potential of CYM5442.
Materials:
-
C57BL/6J mice (6-8 weeks old are ideal)[5]
-
Anesthetic cocktail
-
Tropicamide (1%) for pupil dilation
-
Argon laser photocoagulator
-
Slit lamp or image-guided laser delivery system
-
This compound
-
Fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) or isolectin B4 for vascular staining
-
Equipment for fundus fluorescein angiography (FFA) and OCT (optional)
-
Microscopy and image analysis software (e.g., ImageJ)
Procedure:
-
Animal Preparation: Anesthetize the mice and dilate their pupils with 1% tropicamide.
-
Laser-Induced CNV:
-
Position the mouse at the slit lamp or image-guided laser system.
-
Deliver four laser spots around the optic nerve of one eye using a green Argon laser. Typical laser parameters are 50 µm spot size, 0.1 seconds duration, and 250 mW power. A small bubble formation indicates a successful rupture of Bruch's membrane.[6]
-
-
CYM5442 Administration:
-
Administer this compound via a chosen route (e.g., intraperitoneal injection, oral gavage, or intravitreal injection) at the desired dose and frequency. The treatment regimen should be initiated before or immediately after laser induction and continued for the duration of the experiment.
-
-
Outcome Assessment (7-14 days post-laser induction):
-
In vivo Imaging (optional): Perform FFA to assess vascular leakage and OCT to measure the CNV lesion size.
-
Ex vivo Quantification of CNV:
-
Visualizations
Caption: Signaling pathway of CYM5442-mediated retinal neuroprotection.
Caption: Experimental workflows for retinal neuroprotection studies.
References
- 1. Frontiers | The endothelin receptor antagonist macitentan ameliorates endothelin-mediated vasoconstriction and promotes the survival of retinal ganglion cells in rats [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 6. orbi.uliege.be [orbi.uliege.be]
Troubleshooting & Optimization
Navigating the Challenges of CYM5442 Hydrochloride Solubility in Aqueous Media: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
CYM5442 hydrochloride, a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), is a valuable tool in immunological and neurological research. However, its hydrophobic nature presents significant challenges for achieving stable and effective concentrations in aqueous solutions required for in vitro and in vivo studies. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental workflows.
Quick Reference: this compound Properties
| Property | Value | Source |
| Molecular Weight | 445.94 g/mol | [1] |
| Chemical Formula | C₂₃H₂₇N₃O₄・HCl | [1] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C | [1] |
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | ≥ 100 mM (≥ 44.59 mg/mL)[1] |
| DMF | 0.25 mg/mL[2] |
| Aqueous Buffers (e.g., PBS) | Not definitively reported; expected to be low. |
| Cell Culture Media | Not definitively reported; precipitation is a common issue. |
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in my aqueous buffer (PBS, Tris, etc.). What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard and required first step is to prepare a high-concentration stock solution in an organic solvent, typically DMSO.
Q2: I've made a DMSO stock, but when I dilute it into my cell culture media, it precipitates immediately. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The DMSO concentration is no longer high enough to keep the hydrophobic compound in solution. To prevent this, follow the "Recommended Protocol for Preparing Aqueous Working Solutions" below, which includes pre-warming the media and performing a stepwise dilution.
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity and off-target effects. You must determine the tolerance of your specific cell line.
Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
A4: While gentle warming (to 37°C) and brief sonication can aid in dissolving the initial DMSO stock, these methods are unlikely to significantly increase the stable concentration in a purely aqueous buffer and may not prevent eventual precipitation. Overheating can also lead to compound degradation.
Q5: The media containing this compound looks clear initially, but I see a precipitate after a few hours of incubation. What causes this delayed precipitation?
A5: Delayed precipitation can be due to several factors, including:
-
Temperature changes: Moving from room temperature to a 37°C incubator can affect solubility.
-
pH shifts: The pH of cell culture media can change over time due to cellular metabolism.
-
Interactions with media components: The compound may slowly interact with salts, proteins, or other components in the media to form insoluble complexes.
It's crucial to perform a solubility test in your specific media over the time course of your experiment to determine the maximum stable concentration.
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dilution into aqueous media. | 1. Final concentration exceeds aqueous solubility limit.2. Rapid solvent exchange from DMSO to aqueous environment.3. Low temperature of the aqueous medium. | 1. Lower the final working concentration.2. Perform a serial or stepwise dilution. Add the DMSO stock to pre-warmed media dropwise while gently vortexing.3. Always use pre-warmed (37°C) media or buffer for dilutions. |
| Inconsistent or lower-than-expected biological activity. | 1. Partial, unobserved micro-precipitation is occurring, reducing the effective concentration of the soluble compound.2. Inaccurate concentration of the initial stock solution. | 1. Before adding to cells, let the final dilution stand for 30 minutes at 37°C and then centrifuge at high speed (>10,000 x g) for 10-15 minutes. Use the supernatant for your experiment.2. Verify the concentration of your stock solution. Prepare fresh stock solutions regularly and store them in small aliquots to avoid freeze-thaw cycles. |
| Precipitate forms after several hours or days in the incubator. | 1. Compound instability in the aqueous environment over time.2. Interaction with media components or changes in media pH. | 1. Determine the maximum stable concentration by performing a solubility test over the full duration of your experiment.2. Consider using a different basal media formulation or serum-free media if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Aseptically weigh the required amount of this compound powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM to 100 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and/or sonicate in brief bursts to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
Protocol 2: Recommended Protocol for Preparing Aqueous Working Solutions (for In Vitro Assays)
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous medium.
-
Pre-warm your destination aqueous solution (e.g., cell culture medium with serum, PBS) to 37°C.
-
Create an intermediate dilution of your high-concentration DMSO stock in fresh DMSO or in the pre-warmed aqueous medium. This helps to avoid a drastic change in solvent polarity.
-
While gently vortexing or swirling the pre-warmed aqueous medium, add the intermediate dilution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration remains below the tolerance level for your cells (typically <0.5%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your experiment.
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility problems with this compound.
Caption: A step-by-step workflow for troubleshooting CYM5442 HCl solubility.
CYM5442 Signaling through the S1P1 Receptor
CYM5442 acts as an agonist at the S1P1 receptor, a G-protein coupled receptor (GPCR). Its binding initiates a cascade of intracellular signaling events.
Caption: CYM5442 activates S1P1, leading to downstream signaling cascades.
References
How to prevent CYM5442 hydrochloride precipitation in cell culture
Welcome to the technical support center for CYM5442 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its primary mechanism of action involves the activation of S1P1-mediated signaling pathways, such as the p42/p44 MAPK pathway.[1][2][4] It is known to be brain penetrant and has been used in both in vitro and in vivo studies.[1][3]
Q2: What is the solubility of this compound?
A2: The solubility of this compound has been determined in various solvents. For specific quantitative data, please refer to the table below.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1][5] A concentration of 10-100 mM in DMSO is commonly used.[1][5] For detailed steps, please refer to the "Experimental Protocols" section.
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue due to its hydrophobic nature. The following guide provides systematic steps to identify and resolve this problem.
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Max Solubility | 100 mM | DMSO | [1][5] |
| 10 mM | Water | [3] | |
| EC50 | 1.35 nM | In vitro S1P1 activation | [1][2][3] |
| 46 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells | [2] | |
| Storage (Stock Solution) | 1 month | -20°C | [2] |
| 6 months | -80°C | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Based on the batch-specific molecular weight provided on the Certificate of Analysis, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM).[5]
-
Add the calculated volume of DMSO to the vial.
-
Vortex briefly to fully dissolve the powder. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
Optimizing CYM5442 hydrochloride concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYM5442 hydrochloride. The information is designed to help optimize its use in in vitro assays and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3][4][5] Its primary mechanism of action is to bind to and activate the S1P1 receptor, a G protein-coupled receptor (GPCR), initiating downstream signaling cascades. This activation has been shown to influence various cellular processes, including cell migration, proliferation, and immune responses.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO up to 100 mM.[1][4] For long-term storage, it is recommended to store the compound at -20°C.[1][2][4] Stock solutions, once prepared, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific assay being performed. However, based on published data, a general starting range to consider is 1 nM to 1 µM.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cellular response to CYM5442 | Incorrect concentration: The concentration used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 0.1 nM to 10 µM). |
| Poor compound solubility: The compound may have precipitated out of solution, especially in aqueous media. | Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. | |
| Cell line does not express S1P1 receptor: The target receptor may not be present on the cells being used. | Verify S1P1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. | |
| Degraded compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store as recommended (-20°C for solid, -80°C for stock solutions). | |
| High background signal or off-target effects | Concentration is too high: Excessive concentrations can lead to non-specific binding and activation of other signaling pathways. | Lower the concentration of CYM5442. Refer to the dose-response curve to select a concentration that gives a robust signal without causing toxicity or off-target effects. |
| Contamination of cell culture: Mycoplasma or other microbial contamination can affect cellular responses. | Regularly test cell cultures for contamination. | |
| Inconsistent results between experiments | Variability in cell passage number: Cellular responses can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: The duration of treatment can significantly impact the outcome. | Optimize and standardize the incubation time for your specific assay. For signaling pathway studies, time-course experiments are recommended. | |
| Pipetting errors: Inaccurate dilutions can lead to significant variability. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: In Vitro Efficacy (EC50 Values)
| Assay | Cell Line | EC50 | Reference |
| S1P1 Receptor Activation | - | 1.35 nM | [1][2][3][4][5] |
| p42/p44 MAPK Phosphorylation | CHO-K1 cells transfected with S1P1 | 46 nM | [2] |
| p42/p44 MAPK Phosphorylation | E121A S1P1 mutant cells | 134 nM | [2] |
| p42/p44 MAPK Phosphorylation | R120A S1P1 mutant cells | 67 nM | [2] |
Table 2: Recommended Concentrations for Specific In Vitro Assays
| Assay | Cell Line | Concentration | Reference |
| S1P1 Receptor Phosphorylation | HEK293 cells | 500 nM | [2][6] |
| S1P1 Receptor Internalization | S1P1-GFP cells | 500 nM | [6][7] |
| Chemokine (CCL2, CCL7) Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 µM and 1 µM | [8] |
| Inhibition of ICAM1 Expression | Human Pulmonary Microvascular Endothelial Cells (HPMEC) | Dosage-dependent | [9] |
| Reduction of Endothelial Permeability | In vitro endothelial monolayer | - | [10] |
Experimental Protocols
1. p42/p44 MAPK Phosphorylation Assay
This protocol describes how to measure the activation of the MAPK signaling pathway in response to CYM5442.
-
Cell Culture: Plate CHO-K1 cells stably transfected with the human S1P1 receptor in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4 hours in serum-free DMEM.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range to test would be 10-11 to 10-5 M.
-
Stimulation: Add the diluted CYM5442 or vehicle control (DMSO) to the cells and incubate for 5 minutes at 37°C.[6]
-
Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: Analyze the cell lysates for phosphorylated p42/p44 MAPK and total p42/p44 MAPK levels using a suitable detection method, such as a commercially available ELISA kit or Western blotting.
-
Data Analysis: Calculate the ratio of phosphorylated MAPK to total MAPK for each concentration and plot a dose-response curve to determine the EC50.
2. S1P1 Receptor Internalization Assay
This protocol outlines a method to visualize the internalization of the S1P1 receptor upon agonist stimulation.
-
Cell Culture: Plate HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., GFP) on glass-bottom dishes.
-
Treatment: Treat the cells with 500 nM this compound or a vehicle control.[6][7]
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C.
-
Imaging: Visualize the subcellular localization of the S1P1-GFP receptor using a fluorescence microscope. In unstimulated cells, the fluorescence should be primarily at the plasma membrane. Upon stimulation with CYM5442, the fluorescence will shift to intracellular vesicles, indicating receptor internalization.
-
Quantification (Optional): The degree of internalization can be quantified using image analysis software by measuring the ratio of intracellular to plasma membrane fluorescence.
Visualizations
Caption: CYM5442 activates the S1P1 receptor and downstream MAPK signaling.
Caption: General workflow for in vitro assays using CYM5442.
Caption: Troubleshooting logic for a lack of cellular response to CYM5442.
References
- 1. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Bio-Techne [bio-techne.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting variable results in CYM5442 hydrochloride experiments
Welcome to the technical support center for CYM5442 hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and interpreting variable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CYM5442, and what are its expected primary effects?
A1: CYM5442 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2][3] Unlike the endogenous ligand S1P, CYM5442 activates the receptor through a distinct hydrophobic pocket, separate from the orthosteric binding site.[4]
Upon binding, CYM5442 triggers a cascade of cellular events:
-
Receptor Internalization and Degradation: Like many S1P receptor modulators, CYM5442 binding leads to the internalization, phosphorylation, and ubiquitination of the S1P₁ receptor.[4][5][6] This process effectively removes the receptor from the cell surface, leading to functional antagonism.[5][7]
-
Downstream Signaling: It activates S1P₁-mediated phosphorylation of p42/p44 MAPK.[1][3][4] In endothelial cells, it has been shown to inhibit the activation of NF-κB in a β-arrestin2-dependent manner.[8][9]
-
Physiological Effect (In Vivo): The most prominent in vivo effect is the induction of dose- and time-dependent lymphopenia.[4][5] This is caused by the sequestration of lymphocytes in secondary lymphoid organs, preventing their egress into the bloodstream and lymphatic system.[7][10][11]
Figure 1: CYM5442 Mechanism of Action.
Q2: I am observing inconsistent levels of lymphopenia in my in vivo mouse studies. What are the potential causes?
A2: Variable lymphopenia is a common issue that can stem from several factors related to the compound's characteristics and the experimental protocol.
Potential Causes & Troubleshooting Steps:
-
Compound Pharmacokinetics: CYM5442 has a relatively short half-life (approximately 3 hours in rats after oral administration) and modest oral bioavailability.[4][5] Inconsistent administration timing or route can lead to fluctuating plasma concentrations and, consequently, variable lymphopenia.
-
Solution: Ensure precise and consistent dosing schedules. For sustained effects, consider more frequent administration or a continuous delivery method. Intraperitoneal (i.p.) injection is a common route used in studies.[4]
-
-
Dose and Time Dependence: The induction of lymphopenia is strictly dose- and time-dependent.[4][5] A dose of 10 mg/kg (i.p.) has been shown to significantly reduce white blood cell counts within 5 hours in mice.[4]
-
Solution: Perform a dose-response and time-course study in your specific mouse strain to determine the optimal parameters for achieving consistent lymphopenia.
-
-
Vehicle and Solubility: this compound is soluble in DMSO (up to 100 mM) and water (up to 10 mM).[1][2] Improper dissolution or precipitation of the compound in the vehicle can lead to inaccurate dosing.
-
Solution: Prepare fresh stock solutions in DMSO and dilute further in an appropriate vehicle like sterile water or saline immediately before use. Visually inspect for any precipitation.
-
Pharmacokinetic Data for CYM5442
| Parameter | Value | Species | Administration | Source |
|---|---|---|---|---|
| Oral Bioavailability (F) | 26% | Rat | P.O. | [4] |
| Half-life (t₁/₂) | 3 hours | Rat | P.O. | [4][5] |
| Half-life (t₁/₂) | 50 minutes | Rat | I.V. | [4] |
| Brain Penetration | High | Mouse | I.P. |[1][4][12] |
Q3: My in vitro results show only partial agonism, or the effect diminishes over time. Why is this happening?
A3: This phenomenon is often linked to the mechanism of S1P₁ receptor agonists and the specific conditions of the cell-based assay.
Potential Causes & Troubleshooting Steps:
-
Functional Antagonism: CYM5442 is a full agonist for S1P₁ internalization and phosphorylation.[4][5] This sustained internalization leads to a reduction of S1P₁ receptors on the cell surface, which can manifest as functional antagonism over time, diminishing the observable response.[5][7]
-
Cell Line and Receptor Expression: The level of S1P₁ expression can vary significantly between cell types (e.g., primary lymphocytes vs. engineered cell lines like CHO-K1 or HEK293).[4][7] Low receptor density may limit the maximum achievable response.
-
Assay Incubation Time: For signaling assays like MAPK phosphorylation, the response can be rapid and transient.[4] Longer incubation times are more likely to reflect the effects of receptor internalization rather than direct signaling.
-
Cell Passage Number and Health: Cell lines at high passage numbers can exhibit altered protein expression and signaling responses.[13] Contamination (especially by mycoplasma) or poor cell health can also lead to unreliable results.[13]
Figure 2: Troubleshooting In Vitro Results.
Q4: How do I prepare this compound for experiments and what is a typical protocol for an in vitro cell migration assay?
A4: Proper preparation and a well-defined protocol are critical for reproducible results.
Compound Preparation:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO.[1] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.
Protocol: T-Cell Migration Assay (Chemotaxis)
This protocol is a generalized example based on principles of lymphocyte migration studies.[7]
-
Cell Preparation:
-
Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs).
-
Culture the T cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Prior to the assay, starve the cells in serum-free media for 2-4 hours to reduce baseline signaling.
-
-
Assay Setup (Using a Transwell System):
-
Place Transwell inserts (e.g., 5 µm pore size for lymphocytes) into a 24-well plate.
-
In the lower chamber, add assay buffer containing S1P as the chemoattractant (e.g., 80 nM optimal concentration).[7]
-
In the upper chamber, add the prepared T cells that have been pre-incubated with either vehicle (control) or varying concentrations of CYM5442 (e.g., 1 nM - 1 µM) for 30-60 minutes.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ for 2-4 hours to allow for cell migration.
-
-
Quantification:
-
Carefully remove the Transwell insert.
-
Collect the cells from the lower chamber.
-
Count the migrated cells using a cell counter, hemocytometer, or flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the total number of cells added to the upper chamber.
-
Plot the results to determine the inhibitory effect of CYM5442 on S1P-mediated migration.
-
Figure 3: Workflow for a Transwell Migration Assay.
Q5: Are there known off-target effects for CYM5442?
A5: CYM5442 is reported to be highly selective for the S1P₁ receptor. In vitro selectivity profiling against other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, S1P₅) showed no significant agonist or antagonist activity at concentrations up to 10 µM.[4]
Selectivity Profile of CYM5442
| Receptor | Activity Format | Result (at 10 µM) | Source |
|---|---|---|---|
| S1P₁ | Agonist (EC₅₀) | 1.35 nM | [1] |
| S1P₂ | Agonist | No Activity | [4] |
| S1P₃ | Agonist | No Activity | [4] |
| S1P₄ | Agonist | No Activity | [4] |
| S1P₅ | Agonist | No Activity | [4] |
| S1P₂ | Antagonist | No Activity | [4] |
| S1P₃ | Antagonist | No Activity | [4] |
| S1P₄ | Antagonist | No Activity | [4] |
| S1P₅ | Antagonist | No Activity |[4] |
While the selectivity for S1P receptors is high, it is crucial to acknowledge that any small molecule could theoretically have off-target effects unrelated to its primary pharmacology.[14][15] If you observe an unexpected phenotype that cannot be explained by S1P₁ modulation, consider the following:
-
Use an Antagonist: Verify that the observed effect is S1P₁-dependent by attempting to block it with a selective S1P₁ antagonist, such as W146.[4]
-
Genetic Knockdown: Use siRNA or CRISPR to knock down the S1P₁ receptor in your cell model. The effect of CYM5442 should be abrogated in the absence of its target.[14]
-
Control Compounds: Compare the effects of CYM5442 with other structurally different S1P₁ agonists to ensure the phenotype is not specific to the chemical scaffold of CYM5442.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CYM5442 hydrochloride at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM5442 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] It is an orally active compound that can penetrate the central nervous system.[1] Its primary target is the S1P1 receptor, with an EC50 value of approximately 1.35 nM.[1]
Q2: How does CYM5442 activate the S1P1 receptor?
A2: CYM5442 binds to a hydrophobic pocket within the S1P1 receptor, distinct from the binding site of the endogenous ligand, sphingosine-1-phosphate (S1P).[2] This binding activates downstream signaling pathways, including p42/p44 Mitogen-Activated Protein Kinase (MAPK) phosphorylation, receptor internalization, and ubiquitination.[2]
Q3: What are the known on-target effects of CYM5442?
A3: As a potent S1P1 agonist, CYM5442 has several well-documented on-target effects, including the induction of lymphopenia by preventing the egress of lymphocytes from lymphoid organs.[2] It has also been shown to reduce macrophage recruitment and downregulate the expression of certain chemokines like CCL2 and CCL7 in endothelial cells.[3]
Q4: Is CYM5442 selective for the S1P1 receptor over other S1P receptor subtypes?
A4: Yes, CYM5442 is reported to be highly selective for the S1P1 receptor. It is described as inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[1] This selectivity is a key feature of the compound, as activation of other S1P receptor subtypes, such as S1P3, has been associated with cardiovascular side effects like transient bradycardia.[4][5]
Q5: What are the potential off-target effects of CYM5442 at high concentrations?
Troubleshooting Guides
Unexpected or Inconsistent Results in p42/p44 MAPK Phosphorylation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or low p42/p44 MAPK phosphorylation | 1. Cell line does not express S1P1 receptor: Not all cell lines endogenously express the S1P1 receptor. | 1. Confirm S1P1 receptor expression in your cell line using RT-PCR, Western blot, or by using a positive control agonist known to work in your system. Consider using a cell line stably expressing the human S1P1 receptor.[2] |
| 2. Inactive CYM5442: Improper storage or handling may have degraded the compound. | 2. Ensure this compound has been stored correctly (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| 3. Suboptimal assay conditions: Incubation time, cell density, or serum starvation conditions may not be optimal. | 3. Optimize the stimulation time with CYM5442 (e.g., 5 minutes).[2] Ensure cells are properly serum-starved before stimulation to reduce basal MAPK activity. Optimize cell seeding density. | |
| High basal p42/p44 MAPK phosphorylation | 1. Serum in the medium: Serum contains growth factors that activate the MAPK pathway. | 1. Ensure complete removal of serum by washing cells with serum-free medium before stimulation. |
| 2. Cell stress: High cell density or harsh handling can activate stress-related kinases. | 2. Plate cells at an optimal density and handle them gently during the experiment. | |
| Inconsistent results between experiments | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. | 1. Use cells within a consistent and low passage number range for all experiments. |
| 2. Inconsistent reagent preparation: Variations in the concentration of CYM5442 or other reagents. | 2. Prepare fresh dilutions of CYM5442 for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently. |
Issues with S1P1 Receptor Internalization Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No receptor internalization observed | 1. Low S1P1 receptor expression: The level of receptor expression may be too low to visualize internalization. | 1. Use a cell line with stable and high expression of a tagged S1P1 receptor (e.g., S1P1-eGFP).[8][9] |
| 2. Imaging issues: Incorrect microscope settings or focus. | 2. Optimize microscope settings for detecting the fluorescent tag. Ensure proper focus on the cell membrane and intracellular vesicles. | |
| 3. Short incubation time: The incubation time with CYM5442 may be too short. | 3. Perform a time-course experiment to determine the optimal incubation time for internalization (e.g., 30-60 minutes).[10] | |
| High background fluorescence | 1. Autofluorescence: Cells may have high natural fluorescence. | 1. Include an unstained control to assess background fluorescence. Use appropriate filters to minimize bleed-through. |
| 2. Non-specific antibody binding (for immunofluorescence): Primary or secondary antibodies may be binding non-specifically. | 2. Include a control without the primary antibody. Optimize antibody concentrations and blocking conditions. | |
| Difficulty quantifying internalization | 1. Subjective analysis: Manual quantification can be subjective. | 1. Use image analysis software to quantify the translocation of fluorescence from the plasma membrane to the cytoplasm.[11] |
| 2. Cell clumping: Cells growing in clumps can make it difficult to analyze individual cells. | 2. Ensure cells are seeded at a density that allows for the visualization of individual cells. |
Problems with Endothelial Cell Migration (Transwell) Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no cell migration | 1. Incorrect pore size: The pore size of the transwell insert may not be appropriate for the endothelial cells being used. | 1. Ensure the pore size is suitable for your endothelial cell type (typically 5 or 8 µm). |
| 2. Low cell viability: Cells may be unhealthy, leading to reduced migratory capacity. | 2. Check cell viability before seeding. Use healthy, low-passage cells.[12] | |
| 3. Suboptimal chemoattractant concentration: The concentration of CYM5442 may be too low or too high (in the case of chemoattractant-induced migration). | 3. Perform a dose-response experiment to determine the optimal concentration of the chemoattractant. | |
| High background/non-specific migration | 1. Serum in the upper chamber: Serum in the upper chamber can act as a chemoattractant, masking the effect of the test compound. | 1. Use serum-free medium in the upper chamber. |
| 2. Incomplete removal of non-migrated cells: Cells on the top side of the membrane may be mistakenly counted. | 2. Carefully and thoroughly remove non-migrated cells from the top of the membrane with a cotton swab.[12] | |
| Inconsistent migration between wells | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. | 1. Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each insert.[12] |
| 2. Presence of bubbles: Air bubbles trapped under the insert can interfere with migration. | 2. Check for and remove any air bubbles between the insert and the medium in the lower chamber.[12] |
Data Presentation
Table 1: In Vitro Activity of CYM5442
| Parameter | Cell Line | Assay | Value | Reference |
| EC50 | CHO-K1 cells with human S1P1 | p42/p44 MAPK Phosphorylation | 46 nM | [1] |
| EC50 | - | S1P1 Receptor Agonism | 1.35 nM | [1] |
| Receptor Selectivity | - | Agonist activity | Inactive against S1P2, S1P3, S1P4, S1P5 | [1] |
Experimental Protocols
p42/p44 MAPK Phosphorylation Assay
This protocol is for measuring the activation of the p42/p44 MAPK pathway in response to CYM5442.
Materials:
-
Cell line expressing S1P1 receptor (e.g., CHO-K1 cells transiently transfected with human S1P1)
-
Cell culture medium (e.g., DMEM/F-12) with and without fetal bovine serum (FBS)
-
This compound
-
Positive control (e.g., S1P)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: Primary antibodies against phospho-p42/p44 MAPK and total p42/p44 MAPK, and a suitable secondary antibody.
-
Western blot reagents and equipment.
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours by replacing the growth medium with serum-free medium.
-
Prepare working solutions of CYM5442 and controls in serum-free medium.
-
Stimulate the cells by adding the CYM5442 or control solutions and incubate for the desired time (e.g., 5 minutes at 37°C).
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Perform Western blotting with antibodies against phospho-p42/p44 MAPK and total p42/p44 MAPK.
S1P1 Receptor Internalization Assay
This protocol describes a method to visualize the internalization of the S1P1 receptor upon agonist stimulation.
Materials:
-
Cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., HEK293 or U2OS cells with S1P1-eGFP).
-
Cell culture medium.
-
This compound.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Mounting medium with a nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Seed S1P1-eGFP expressing cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Serum-starve the cells for 2-4 hours before the experiment.
-
Treat the cells with the desired concentration of CYM5442 for a specific time (e.g., 30-60 minutes) at 37°C. Include an untreated control.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. In untreated cells, eGFP fluorescence should be predominantly at the plasma membrane. In CYM5442-treated cells, fluorescence will appear in intracellular vesicles.
Signaling Pathways and Experimental Workflows
Caption: S1P1 signaling pathway activated by CYM5442.
Caption: Workflow for p42/p44 MAPK phosphorylation assay.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]
- 12. yeasenbio.com [yeasenbio.com]
Ensuring consistent CYM5442 hydrochloride activity between batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CYM5442 hydrochloride. Our goal is to help you ensure consistent activity between batches and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR).[1] It is a small molecule that mimics the endogenous ligand, sphingosine-1-phosphate (S1P), leading to the activation of the S1P1 receptor.[2] This activation triggers downstream signaling cascades, such as the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway.[3] CYM5442 is selective for S1P1 and shows little to no activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[1]
Q2: What are the key physicochemical and biological properties of this compound?
A2: Key properties are summarized in the table below. Please note that for batch-specific data, you should always refer to the Certificate of Analysis (CoA) provided with your product.
| Property | Value | Reference(s) |
| Molecular Weight | 445.94 g/mol | |
| Formula | C₂₃H₂₇N₃O₄・HCl | |
| Purity | ≥98% (typically assessed by HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| In Vitro Activity (EC₅₀) | 1.35 nM for S1P1 receptor activation | [1] |
Q3: Why am I observing inconsistent results between different batches of this compound?
A3: Batch-to-batch variability is a known challenge in the production of chemical compounds.[4][5][6] Potential reasons for inconsistent activity between batches of this compound include:
-
Purity Differences: Even with a purity of ≥98%, minor impurities could differ between batches and potentially interfere with your assay.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound may have different dissolution rates and bioavailability.
-
Hygroscopicity: The compound may absorb varying amounts of water from the atmosphere, affecting its effective concentration.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
Always refer to the batch-specific Certificate of Analysis (CoA) and perform your own quality control checks if you suspect variability.
Q4: How should I properly store and handle this compound to ensure its stability?
A4: To maintain the stability and activity of this compound, follow these guidelines:
-
Storage: Store the solid compound at -20°C as recommended.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For long-term storage of stock solutions, it is recommended to store them at -80°C.[3]
-
Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Light and Moisture: Protect the compound from light and moisture.
Troubleshooting Guides
Issue 1: Reduced or No Agonist Activity Observed
If you are observing lower than expected or no activity with a new batch of this compound, follow these troubleshooting steps.
Troubleshooting Workflow for Reduced/No Activity
A troubleshooting workflow for reduced or no this compound activity.
Detailed Steps:
-
Verify Compound Handling and Storage:
-
Confirm that the compound has been stored at -20°C.
-
Ensure that stock solutions were aliquoted to minimize freeze-thaw cycles.
-
-
Check Solution Preparation:
-
Recalculate the required mass of the compound for your desired stock concentration.
-
Ensure complete dissolution in the appropriate solvent (e.g., DMSO).
-
Prepare fresh dilutions for your experiment from the stock solution.
-
-
Assess Cell Health and Receptor Expression:
-
Confirm that the cells used in your assay are healthy and within a suitable passage number.
-
Verify the expression of the S1P1 receptor in your cell line.
-
-
Perform a Positive Control Experiment:
-
Use a previously validated batch of this compound or another known S1P1 agonist as a positive control.
-
If the positive control also fails, the issue is likely with the assay system rather than the new batch of CYM5442.
-
-
Test a Different Batch:
-
If possible, test another batch of this compound to see if the issue is isolated to a specific batch.
-
-
Contact Technical Support:
-
If the issue persists and you suspect a problem with the compound, contact the supplier's technical support with your batch number and experimental details.
-
Issue 2: Inconsistent EC₅₀ Values Between Experiments
Variability in the half-maximal effective concentration (EC₅₀) can be due to several factors.
Potential Causes and Solutions for EC₅₀ Variability
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. Characterize the S1P1 receptor expression level at different passages. |
| Serum Concentration in Media | The presence of S1P in fetal bovine serum (FBS) can interfere with the assay. Use charcoal-stripped FBS to remove endogenous lipids and S1P.[7] |
| Assay Incubation Time | Optimize and standardize the incubation time with this compound. Different incubation times can lead to variations in receptor activation, internalization, and downstream signaling. |
| Cell Density | Seed cells at a consistent density for all experiments. Cell confluency can affect receptor expression and signaling. |
| Operator Variability | Ensure consistent experimental execution by following a detailed, standardized protocol. |
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay
This assay measures the agonist-induced internalization of the S1P1 receptor.
Experimental Workflow for S1P1 Receptor Internalization Assay
A general workflow for an S1P1 receptor internalization assay.
Methodology:
-
Cell Seeding: Seed HEK293 or other suitable cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) onto glass-bottom dishes or multi-well plates.[7]
-
Cell Culture: Culture the cells overnight to allow for attachment.
-
Serum Starvation: Replace the culture medium with a serum-free medium and incubate for 2-3 hours to reduce basal receptor activation.[7][8]
-
Compound Treatment: Add varying concentrations of this compound or a vehicle control to the cells.
-
Incubation: Incubate for a predetermined time (e.g., 60 minutes) at 37°C to induce receptor internalization.[7]
-
Fixation: Fix the cells with 4% paraformaldehyde.[7]
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
Protocol 2: p42/p44 MAPK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the downstream p42/p44 MAPK signaling pathway.
Signaling Pathway of this compound
References
- 1. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling CYM5442 hydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and utilizing CYM5442 hydrochloride powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its primary mechanism of action involves binding to and activating S1P1, a G-protein coupled receptor. This activation triggers downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK/ERK) pathways.[4][5][6][7] A key physiological effect of S1P1 agonism is the sequestration of lymphocytes in lymphoid organs, leading to a transient reduction of lymphocytes in the peripheral blood (lymphopenia).[2][8][9]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM and in water at up to 10 mM.[2][3] For long-term storage, it is recommended to store the powdered form at -20°C, desiccated.[2][3] Once reconstituted in a solvent, it is advisable to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C.[1]
Q3: Is this compound selective for the S1P1 receptor?
A3: Yes, CYM5442 is highly selective for the S1P1 receptor. It shows little to no activity at other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) at concentrations up to 10 µM.[1]
Q4: What are the key in vitro and in vivo applications of this compound?
A4: In vitro, CYM5442 is commonly used to study S1P1-mediated signaling pathways, such as the activation of p42/p44 MAPK phosphorylation.[1][2] In vivo, it is frequently used to induce a transient, dose-dependent lymphopenia in mice, which is a hallmark of S1P1 receptor agonism.[2][8] It is also utilized in models of various diseases, including autoimmune disorders and cancer, to investigate the therapeutic potential of selective S1P1 activation.[10][11]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 445.94 g/mol | [2] |
| Formula | C₂₃H₂₇N₃O₄·HCl | [2] |
| Purity | ≥98% | [2][3] |
| In Vitro EC₅₀ (S1P1) | 1.35 nM | [1][2] |
| Solubility in DMSO | Up to 100 mM | [2][3] |
| Solubility in Water | Up to 10 mM | [3] |
| Recommended Storage | -20°C (powder) | [2][3] |
Troubleshooting Guides
In Vitro Experimentation
Q: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?
A: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤ 0.1%, to maintain solubility and minimize solvent toxicity.
-
Pre-warming the Medium: Gently warm your culture medium to 37°C before adding the compound. This can sometimes improve solubility.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium. This gradual change in the solvent environment can help prevent precipitation.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium.
Q: My in vitro assay results (e.g., p42/p44 MAPK phosphorylation) are inconsistent between experiments. What are the potential causes?
A: Inconsistent results can arise from several factors:
-
Reagent Stability: Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number. Receptor expression levels can change with increasing passage numbers.[12]
-
Cell Density: Plate cells at a consistent density for each experiment. Overly confluent or sparse cultures can respond differently to stimuli.[12]
-
Incubation Times: Precisely control the incubation time with this compound. For signaling events like MAPK phosphorylation, timing is critical.[8]
-
Assay Buffer Conditions: Maintain consistent pH and buffer composition. Variations can affect both the compound's activity and the assay's performance.
In Vivo Experimentation
Q: I administered this compound to my mice but did not observe the expected lymphopenia. What could be the reason?
A: A lack of in vivo efficacy can be due to several factors:
-
Dose and Route of Administration: Ensure you are using a previously validated dose and route of administration for your specific mouse strain. The dose required to induce lymphopenia can vary.[8]
-
Compound Stability and Formulation: Prepare the dosing solution fresh for each experiment. If the compound has precipitated out of the vehicle, it will not be bioavailable. Ensure the vehicle is appropriate and the compound is fully dissolved.
-
Timing of Blood Collection: Lymphopenia induced by CYM5442 is transient.[8] Make sure you are collecting blood samples at the expected peak of lymphopenia.
-
Mouse Strain and Individual Variation: There can be variations in the response to S1P receptor agonists between different mouse strains and even among individual animals.
-
Verification of Compound Activity: If possible, test the activity of your batch of this compound in a simple in vitro assay to confirm its potency.
Q: I am observing unexpected side effects or toxicity in my animal model. What should I do?
A: While CYM5442 is selective for S1P1, off-target effects or exaggerated on-target effects can occur, especially at higher doses.
-
Dose Reduction: The simplest first step is to reduce the dose.
-
Vehicle Control: Ensure that the vehicle itself is not causing any adverse effects by including a vehicle-only control group.
-
Cardiovascular Monitoring: S1P receptors are involved in cardiovascular function.[13] If you suspect cardiovascular side effects, consider monitoring heart rate and blood pressure.
-
Consult Literature: Review the literature for any reported adverse effects of CYM5442 or other selective S1P1 agonists in similar models.
Experimental Protocols
Protocol 1: In Vitro p42/p44 MAPK Phosphorylation Assay
Objective: To measure the activation of the p42/p44 MAPK pathway in response to this compound in a cell-based assay.
Methodology:
-
Cell Culture: Plate your cells of interest (e.g., CHO-K1 cells transfected with S1P1) in a suitable culture plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to stimulation, serum-starve the cells for 4-16 hours in a serum-free medium to reduce basal MAPK activity.
-
Compound Preparation: Prepare a fresh dilution series of this compound in serum-free medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Stimulation: Add the diluted this compound or vehicle control to the cells and incubate for the desired time (e.g., 5-15 minutes at 37°C).
-
Cell Lysis: Aspirate the medium and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated p42/p44 MAPK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total p42/p44 MAPK to normalize for protein loading.[14][15][16][17][18]
-
Protocol 2: Induction of Lymphopenia in Mice
Objective: To induce a transient reduction in peripheral blood lymphocytes in mice using this compound.
Methodology:
-
Animal Model: Use a suitable strain of mice (e.g., C57BL/6). Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Compound Preparation: Prepare a fresh dosing solution of this compound in a suitable vehicle (e.g., sterile water or PBS with a small amount of a solubilizing agent if necessary). Ensure the compound is fully dissolved.
-
Administration: Administer this compound to the mice via a validated route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Blood Collection: At predetermined time points after administration (e.g., 4, 8, 24, and 48 hours), collect a small volume of peripheral blood from the mice (e.g., via tail vein or saphenous vein).
-
Lymphocyte Counting:
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
Alternatively, use flow cytometry to identify and quantify lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells) using specific fluorescently labeled antibodies.[19][20][21]
-
-
Data Analysis: Calculate the percentage change in lymphocyte counts in the this compound-treated group compared to the vehicle-treated group at each time point.
Visualizations
Caption: S1P1 Signaling Pathway Activated by CYM5442.
Caption: In Vitro p42/p44 MAPK Phosphorylation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. CYM 5442 hydrochloride | CAS:1094042-01-9 | Selective S1P1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Lymphopenia associated with sphingosine 1-phosphate receptor modulators (S1PRMs) in multiple sclerosis: analysis of European pharmacovigilance data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. kairos-js.co.id [kairos-js.co.id]
- 17. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A standardized protocol for assessing immunodeficiency in mouse models [iris.cnr.it]
Technical Support Center: Minimizing Vehicle Effects in CYM5442 Hydrochloride Control Groups
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing vehicle-related effects in experimental control groups when working with CYM5442 hydrochloride. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a vehicle control important in experiments?
A1: this compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is frequently used in research to study the roles of S1P1 signaling in various physiological and pathological processes, including immune cell trafficking, vascular development, and neuroprotection.[1][2] A vehicle control group is administered the same formulation as the experimental group, but without the active compound (this compound). This is crucial to differentiate the pharmacological effects of this compound from any biological effects caused by the vehicle itself.[3]
Q2: What are the common challenges associated with selecting a vehicle for this compound?
A2: The primary challenge is the moderate water solubility of CYM5442. While the hydrochloride salt improves solubility, organic co-solvents or surfactants are often required to achieve desired concentrations for in vivo studies. These vehicle components can have their own biological effects, potentially confounding experimental results.
Q3: What are the recommended vehicles for this compound administration?
A3: Several vehicles can be used for this compound, depending on the route of administration and the required concentration. Common choices include:
-
Sterile Water: For lower concentrations where this compound is sufficiently soluble.[4]
-
Saline: A common isotonic vehicle for injections.
-
DMSO (Dimethyl Sulfoxide): A powerful solvent that can dissolve this compound at high concentrations. However, it must be used at low final concentrations in assays to avoid toxicity.[5][6]
-
DMSO with Surfactants (e.g., Tween 80, Tween 20): This combination improves the solubility and stability of hydrophobic compounds in aqueous solutions.[4]
Q4: What is the maximum safe concentration of DMSO for in vivo and in vitro studies?
A4: The safe concentration of DMSO is dependent on the specific cell line or animal model. For in vitro studies, it is generally recommended to keep the final DMSO concentration at or below 0.5%, and ideally at 0.1% or lower, to minimize off-target effects.[6][7] For in vivo studies, the concentration should also be kept as low as possible. While some studies have used up to 10% DMSO in a vehicle formulation for oral administration in mice, it is crucial to include a vehicle-only control to account for any solvent effects.[8][9]
Q5: Can the vehicle itself influence experimental outcomes?
A5: Yes. Vehicles containing organic solvents like DMSO or surfactants like Tween 80 can have biological effects. For example, DMSO can exhibit anti-inflammatory and analgesic properties, and can affect cell differentiation and viability.[3] Tween 80 can increase the absorption of some compounds.[10] Therefore, a vehicle control group is absolutely essential to correctly interpret the experimental data.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of CYM5442 in the final formulation. | - The concentration of CYM5442 exceeds its solubility in the chosen vehicle. - Improper mixing technique. | - Increase the proportion of the co-solvent (e.g., DMSO) or surfactant (e.g., Tween 80) in the vehicle. - Prepare a more concentrated stock solution in DMSO and perform serial dilutions. - Use sonication to aid dissolution. - Prepare the formulation fresh before each experiment. |
| Adverse effects observed in the vehicle control group (e.g., irritation, sedation). | - The vehicle components are causing toxicity at the administered concentration. - The pH of the formulation is not physiological. | - Reduce the concentration of the organic solvent (e.g., DMSO) or surfactant.[11] - Consider an alternative, more inert vehicle. - Measure and adjust the pH of the final formulation to be within a physiological range (typically pH 7.2-7.4). |
| High variability in experimental results within the control group. | - Inconsistent preparation of the vehicle formulation. - Instability of the vehicle over time. | - Standardize the protocol for vehicle preparation, ensuring all components are added in the same order and mixed thoroughly. - Prepare fresh vehicle for each experiment to avoid degradation or precipitation of components. |
| No significant difference between the CYM5442-treated group and the vehicle control group. | - The vehicle is masking the effect of CYM5442. - The chosen vehicle has a similar biological effect to CYM5442 in the context of the experiment. | - Thoroughly research the known biological effects of all vehicle components. - Select a more inert vehicle if possible. - Ensure the dose of CYM5442 is appropriate to elicit a measurable effect above any vehicle-induced baseline changes. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Water | 10 mM[12] |
Table 2: Recommended Maximum Concentrations of Common Vehicle Components
| Vehicle Component | In Vitro (Final Concentration) | In Vivo (in Formulation) | Potential Effects to Consider |
| DMSO | ≤ 0.5% (ideally ≤ 0.1%)[6][7] | < 10% (keep as low as possible)[8][9] | Anti-inflammatory, analgesic, affects cell viability and differentiation.[3] |
| Tween 80 | Varies by cell line (test for toxicity) | 1-10% | Can increase drug absorption.[10] May cause mild irritation at higher concentrations. |
| Tween 20 | Varies by cell line (test for toxicity) | < 5% | Similar to Tween 80. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Saline/DMSO Vehicle for Intraperitoneal Injection
Objective: To prepare a 1 mg/mL solution of this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mg/mL stock solution:
-
Weigh the required amount of this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly until fully dissolved. This stock solution can be stored at -20°C for short-term storage.
-
-
Prepare the final injection solution (1 mg/mL):
-
On the day of the experiment, thaw the 10 mg/mL stock solution.
-
In a sterile tube, add 1 part of the 10 mg/mL this compound stock solution to 9 parts of sterile saline.
-
For example, to prepare 1 mL of the final solution, add 100 µL of the 10 mg/mL stock to 900 µL of sterile saline.
-
Vortex the solution immediately and thoroughly to prevent precipitation.
-
The final concentration of DMSO in this formulation is 10%.
-
-
Prepare the Vehicle Control:
-
In a separate sterile tube, add 1 part of anhydrous DMSO to 9 parts of sterile saline (e.g., 100 µL DMSO to 900 µL saline).
-
Vortex thoroughly. This vehicle control contains 10% DMSO in saline.
-
Protocol 2: Preparation of this compound in a Saline/DMSO/Tween 80 Vehicle for Intraperitoneal Injection
Objective: To prepare a 1 mg/mL solution of this compound with improved solubility for i.p. injection.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Tween 80
-
Sterile, isotonic saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a 10 mg/mL stock solution in DMSO as described in Protocol 1.
-
Prepare the final injection solution (1 mg/mL):
-
In a sterile tube, add the following in order, vortexing after each addition:
-
100 µL of 10 mg/mL this compound stock solution (10% of final volume).
-
50 µL of Tween 80 (5% of final volume).
-
850 µL of sterile saline (85% of final volume).
-
-
Vortex the final solution vigorously until it is a clear and homogenous solution.
-
-
Prepare the Vehicle Control:
-
In a separate sterile tube, add the following in order, vortexing after each addition:
-
100 µL of anhydrous DMSO.
-
50 µL of Tween 80.
-
850 µL of sterile saline.
-
-
This vehicle control contains 10% DMSO and 5% Tween 80 in saline.
-
Visualizations
Caption: S1P1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for vehicle selection for this compound.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
How to confirm S1P1 receptor expression in your cell line
Welcome to the technical support center for Sphingosine-1-Phosphate Receptor 1 (S1P1) expression analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately confirming S1P1 receptor expression in their cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to confirm S1P1 receptor expression?
A1: The most common methods to confirm S1P1 receptor expression include:
-
Western Blotting: To detect the S1P1 protein in cell lysates and determine its molecular weight.
-
Flow Cytometry: To quantify the percentage of cells expressing S1P1 on their surface.[1][2][3][4][5]
-
Quantitative PCR (qPCR): To measure the mRNA expression level of the S1PR1 gene.[6][7]
-
Immunocytochemistry (ICC)/Immunofluorescence (IF): To visualize the subcellular localization of the S1P1 protein.
-
Functional Assays: To assess the activity of the receptor, such as ligand-induced internalization or downstream signaling events.[1][8][9]
Q2: Which cell lines are known to express S1P1?
A2: S1P1 is widely expressed, particularly in endothelial cells and lymphocytes.[10][11] Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying S1P1 expression and function.[6] Additionally, various cancer cell lines, such as the human liver cancer cell line SK-HEP-1, have been shown to express S1PR1. To identify cell lines with sufficient S1PR1 expression, databases like the DepMap portal can be utilized to check for transcriptomics data.[12]
Q3: How can I be sure my antibody is specific for S1P1?
A3: Antibody specificity is crucial for accurate detection. To validate your S1P1 antibody, it is recommended to:
-
Use a knockout (KO) or knockdown (siRNA) cell line: A significant reduction in signal in the KO/knockdown cells compared to the wild-type (WT) control is a strong indicator of specificity.[12]
-
Include a positive and negative control: Use a cell line known to express S1P1 as a positive control and one known to have low or no expression as a negative control.
-
Check the manufacturer's validation data: Reputable vendors often provide data from various applications.
-
Consult literature: Look for publications that have successfully used the same antibody for your intended application. A recent study has characterized several commercial S1PR1 antibodies for Western blot, immunoprecipitation, and immunofluorescence.[12]
Q4: What is the expected molecular weight of S1P1 in a Western blot?
A4: The predicted molecular weight of human S1P1 is approximately 42.8 kDa.[12] However, the apparent molecular weight on a Western blot can vary depending on post-translational modifications such as glycosylation.
S1P1 Signaling Pathway
The following diagram illustrates the canonical S1P1 signaling pathway. Upon binding of its ligand, sphingosine-1-phosphate (S1P), the S1P1 receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαi subunit. This leads to the activation of downstream signaling cascades, including the Ras-ERK and PI3K-Akt pathways, which are involved in cell survival, proliferation, and migration.
References
- 1. Hi-Affi™ In Vitro Cell based Lysophospholipid (S1P) Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Sphingosine-1-Phosphate Receptor 1(S1P1) Signaling During Central Nervous System De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to selecting high-performing antibodies for S1PR1 (UniProt ID: P21453) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental protocols for CYM5442 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM5442 hydrochloride in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound and how should I prepare my stock solution?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For a stock solution, it is recommended to dissolve the compound in DMSO to a concentration of up to 100 mM.[1][2] To prepare a stock solution, follow the reconstitution instructions provided by the supplier, which may vary based on the specific batch and its molecular weight due to hydration.[2] It is crucial to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Q2: I am not observing the expected biological effect of CYM5442 in my in vitro cell-based assay. What are the possible reasons?
A2: There are several potential reasons for a lack of effect. First, ensure your stock solution was prepared and stored correctly, as improper storage can lead to degradation. Stock solutions are typically stored at -20°C or -80°C for long-term stability.[4] Second, verify the final concentration of CYM5442 in your assay. The reported EC50 for CYM5442 is 1.35 nM for S1P1 receptor activation, so a concentration range around this value should be effective.[1][3][4] However, the optimal concentration can be cell-type dependent. Finally, confirm that your cells express the S1P1 receptor, as CYM5442 is a highly selective agonist for this receptor and is inactive against S1P2, S1P3, S1P4, and S1P5.[4]
Q3: I am observing cytotoxicity in my cell cultures when using CYM5442. How can I mitigate this?
A3: Cytotoxicity is often dose-dependent. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. While CYM5442 is highly selective, at very high concentrations off-target effects or solvent-related toxicity (from DMSO) could occur. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.1%.
Q4: How can I confirm that the effects I am seeing are specifically mediated by the S1P1 receptor?
A4: To confirm S1P1-specific effects, you can use a selective S1P1 receptor antagonist, such as W146.[5] Pre-treatment of your cells with the antagonist before adding CYM5442 should block the observed effects.[5] For example, W146 has been shown to abolish CYM5442-mediated S1P1 phosphorylation.[5]
Q5: What are the typical in vivo effects of CYM5442 administration in mice?
A5: A hallmark in vivo effect of CYM5442 is the induction of acute, reversible lymphopenia.[1][5] This is due to the sequestration of lymphocytes in secondary lymphoid organs. A single intraperitoneal (i.p.) dose of 10 mg/kg has been shown to significantly decrease circulating B-cells and T-cells within a few hours.[5] The compound is also brain-penetrant.[1][5]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 445.94 g/mol | N/A | [1] |
| In Vitro EC50 | 1.35 nM | CHO-K1 cells transfected with S1P1 | [1][3][4] |
| Solubility in DMSO | Up to 100 mM | N/A | [1][2] |
| In Vivo Half-life (mice) | 3 hours (oral administration) | Mice | [6] |
| Brain to Plasma Ratio (mice) | ~13:1 (2 hours post 10 mg/kg i.p. dose) | Mice | [5] |
Experimental Protocols
In Vitro p42/p44 MAPK Phosphorylation Assay
This protocol is based on the methodology used to demonstrate CYM5442's activation of S1P1-mediated signaling.[1][4]
-
Cell Culture: Culture CHO-K1 cells stably transfected with the human S1P1 receptor in appropriate media.
-
Starvation: Prior to the experiment, starve the cells in serum-free media for 4-6 hours to reduce basal levels of MAPK phosphorylation.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 5-15 minutes). Include a vehicle control (DMSO) and a positive control (e.g., a known S1P1 agonist).
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated p42/p44 MAPK and total p42/p44 MAPK.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the phosphorylated MAPK levels to the total MAPK levels.
In Vivo Lymphopenia Induction in Mice
This protocol is based on studies demonstrating the in vivo efficacy of CYM5442.[5]
-
Animal Model: Use C57BL/6 mice or another appropriate strain.
-
Compound Preparation: Dissolve this compound in a suitable vehicle for intraperitoneal (i.p.) injection. A common vehicle is a mixture of PEG400, ethanol, Solutol, and water.[7]
-
Administration: Administer CYM5442 via i.p. injection at a dose of 2-10 mg/kg.[5] Include a vehicle control group.
-
Blood Collection: Collect blood samples from the mice at various time points post-injection (e.g., 3, 5, and 16 hours) via tail vein or retro-orbital bleeding.[5]
-
Lymphocyte Counting: Perform a complete blood count (CBC) or use flow cytometry to specifically quantify the number of circulating B-cells (e.g., B220+) and T-cells (e.g., CD4+ and CD8+).[5]
-
Data Analysis: Compare the lymphocyte counts in the CYM5442-treated group to the vehicle-treated group to determine the extent of lymphopenia.
Visualizations
Caption: S1P1 receptor signaling pathway activated by CYM5442.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. bio-techne.com [bio-techne.com]
- 2. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of In Vivo Active Sphingosine-1-phosphate Transporter (Spns2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S1P Receptor Modulators: CYM5442 Hydrochloride vs. FTY720 (Fingolimod)
Introduction
Sphingosine-1-phosphate (S1P) receptors, a class of five G protein-coupled receptors (S1P1-5), are pivotal in regulating a multitude of physiological processes, including immune cell trafficking, vascular development, and neurogenesis.[1][2] Their modulation has emerged as a significant therapeutic strategy, particularly in the context of autoimmune diseases like multiple sclerosis. FTY720 (Fingolimod), the first oral therapy approved for relapsing multiple sclerosis, and CYM5442 hydrochloride, a highly selective research compound, both target these receptors but exhibit distinct pharmacological profiles.[3][4] This guide provides a detailed, objective comparison of their mechanisms, performance based on experimental data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Selectivity
FTY720 (Fingolimod): The Non-Selective Prodrug
FTY720 is a prodrug that requires in vivo phosphorylation by sphingosine (B13886) kinases to become the active metabolite, FTY720-phosphate (FTY720-P).[5][6] FTY720-P is structurally similar to the endogenous ligand, S1P, and acts as a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3][7]
Its primary therapeutic effect in multiple sclerosis is attributed to its action on the S1P1 receptor on lymphocytes.[5] Initial activation of S1P1 by FTY720-P leads to the receptor's internalization and subsequent ubiquitination and degradation.[6][8] This sustained downregulation of surface S1P1 renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[8][9] This "functional antagonism" results in the sequestration of lymphocytes, particularly naive and central memory T cells, within the lymph nodes, reducing their infiltration into the central nervous system (CNS).[8][10] FTY720 is also lipophilic, allowing it to cross the blood-brain barrier and potentially exert direct effects on CNS resident cells like astrocytes.[5][7]
This compound: The Highly Selective S1P1 Agonist
In contrast to the broad activity of FTY720, CYM5442 is a potent and highly selective agonist for the S1P1 receptor.[11][12] It is inactive against S1P2, S1P3, S1P4, and S1P5 receptors.[12] A key distinguishing feature is its mode of binding. Unlike S1P and FTY720-P, which rely on interactions with conserved arginine and glutamic acid residues in the receptor's binding pocket, CYM5442 activates S1P1 through a distinct hydrophobic pocket.[11][13]
Despite this different binding mechanism, CYM5442 acts as a full agonist, effectively stimulating canonical S1P1 downstream signaling pathways, including receptor internalization, phosphorylation, and ubiquitination.[11][13] This selective S1P1 activation is sufficient to induce profound lymphopenia, comparable to that seen with non-selective modulators, by the same mechanism of preventing lymphocyte egress from lymphoid tissues.[11] Its high selectivity makes CYM5442 an invaluable research tool for isolating and studying the specific functions of the S1P1 receptor subtype without the confounding effects of activating other S1P receptors.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Feature | This compound | FTY720 (Fingolimod) |
| Mechanism | Direct, selective S1P1 receptor full agonist.[4][11] | Prodrug, phosphorylated to FTY720-P.[5] |
| Receptor Selectivity | Highly selective for S1P1.[12] | Non-selective agonist for S1P1, S1P3, S1P4, S1P5.[3][7] |
| In Vitro Potency (EC50) | 1.35 nM (S1P1).[12][14] | FTY720-P has high affinity for S1P1, S1P3, S1P4, S1P5.[3] |
| Key Cellular Effect | Induces S1P1 internalization, phosphorylation, and ubiquitination.[11][13] | Induces S1P1 internalization and degradation, leading to functional antagonism.[6][8] |
| CNS Penetrance | Yes, brain penetrant.[11][15] | Yes, crosses the blood-brain barrier.[5][7] |
Table 2: Comparative In Vivo Efficacy (Lymphopenia Induction in Mice)
| Compound | Dose & Administration | % Reduction in T-cells | % Reduction in B-cells | Reference |
| CYM5442 | 10 mg/kg (i.p.), single dose | ~84% (CD4+ & CD8+) | ~63% | [11] |
| FTY720 | 0.3 mg/kg/day (oral lavage) | Significant infiltration prevention into colonic lamina propria | Not specified | |
| FTY720 | 1 mg/kg/day (i.p.) | Significantly diminishes frequency | Not specified |
Experimental Protocols
Protocol 1: In Vitro S1P1 Receptor Activation Assay (p42/p44 MAPK Phosphorylation)
This protocol is adapted from methodologies used to characterize CYM5442.[11]
Objective: To quantify S1P1 receptor activation by measuring the phosphorylation of downstream effector kinases p42/p44 MAPK.
Materials:
-
CHO-K1 cells transiently or stably transfected with human S1P1.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
Serum-free medium.
-
This compound and/or FTY720-P.
-
S1P (as a positive control).
-
W146 (S1P1 antagonist, for specificity control).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
ELISA kit for phosphorylated p42/p44 MAPK or antibodies for Western Blot.
Procedure:
-
Cell Culture: Plate S1P1-expressing CHO-K1 cells in 96-well plates and grow to ~90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Antagonist Pre-incubation (Optional): For specificity testing, pre-incubate a subset of wells with 10 µM W146 for 30 minutes.
-
Agonist Stimulation: Add increasing concentrations of CYM5442 or FTY720-P to the wells. Incubate for 5 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and immediately add ice-cold lysis buffer to each well. Incubate on ice for 10 minutes.
-
Quantification:
-
ELISA: Transfer the lysate to the ELISA plate and follow the manufacturer's protocol to quantify the levels of phosphorylated p42/p44 MAPK.
-
Western Blot: Collect lysate, determine protein concentration, and perform SDS-PAGE and Western Blotting using primary antibodies against phospho-p42/p44 MAPK and total p42/p44 MAPK.
-
-
Data Analysis: Plot the concentration-response curve and calculate the EC50 value for each agonist.
Protocol 2: In Vivo Lymphopenia Assay in Mice
This protocol is based on studies demonstrating the in vivo effects of S1P1 agonists.[11]
Objective: To assess the ability of CYM5442 or FTY720 to induce lymphopenia in mice.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
This compound or FTY720 formulated for injection (e.g., in a vehicle like 1% cyclodextrin (B1172386) in PBS).[16]
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-B220).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Procedure:
-
Animal Dosing: Administer CYM5442 (e.g., 10 mg/kg) or FTY720 (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. Administer an equal volume of vehicle to the control group.
-
Blood Collection: At a specified time point post-injection (e.g., 5 hours for CYM5442, based on its pharmacokinetics), collect whole blood from the mice via tail vein or retro-orbital bleed into EDTA-coated tubes.[11]
-
Cell Staining:
-
Aliquot 50-100 µL of whole blood into flow cytometry tubes.
-
Add a cocktail of fluorescently-labeled antibodies (anti-CD4, anti-CD8, anti-B220) and incubate for 30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis: Add 1 mL of 1X RBC Lysis Buffer, vortex, and incubate for 10 minutes at room temperature.
-
Wash: Centrifuge the tubes, discard the supernatant, and resuspend the cell pellet in FACS buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter. Within the lymphocyte gate, quantify the percentages and absolute counts of CD4+ T-cells, CD8+ T-cells, and B220+ B-cells. Compare the cell counts between the agonist-treated and vehicle-treated groups.
Visualizations: Signaling and Experimental Workflows
Caption: Generalized S1P1 receptor signaling cascade.
Caption: Contrasting activation mechanisms of FTY720 and CYM5442.
Caption: Experimental workflow for in vivo lymphopenia analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 15. rndsystems.com [rndsystems.com]
- 16. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
A Comparative Analysis of the Selectivity of S1P Receptor Agonists: CYM5442 Hydrochloride vs. SEW2871
For researchers, scientists, and drug development professionals, the selection of a specific and potent molecular probe is paramount for elucidating biological pathways and for the development of targeted therapeutics. This guide provides an objective comparison of the selectivity of two widely used sphingosine-1-phosphate receptor 1 (S1P1) agonists, CYM5442 hydrochloride and SEW2871, supported by available experimental data.
Both this compound and SEW2871 are instrumental in studying the physiological and pathological roles of the S1P1 receptor, a key regulator of the immune, vascular, and nervous systems. Their utility, however, is intrinsically linked to their selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) and other unrelated targets. This comparison aims to provide a clear overview of their respective selectivity profiles based on published literature.
Data Presentation: Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the potency and selectivity of this compound and SEW2871 for the human S1P receptor family. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may have differed.
| Receptor | Parameter | This compound | SEW2871 | Reference(s) |
| S1P1 | EC50 | 1.35 nM | 13 nM, 13.8 nM | [1][2][3][4][5] |
| pEC50 (CRE transcription) | -8.91 | -7.54 | [6][7] | |
| S1P2 | Activity | Inactive | No activation up to 10 µM | [2][3][8] |
| S1P3 | Activity | Inactive | No activation up to 10 µM | [2][3][8] |
| S1P4 | Activity | Inactive | No activation up to 10 µM | [2][3][8] |
| S1P5 | Activity | Inactive | No activation up to 10 µM | [2][3][8] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency. pEC50 is the negative logarithm of the EC50. A higher pEC50 value indicates a higher potency.
Based on the available data, this compound demonstrates significantly higher potency for the S1P1 receptor than SEW2871.[6][7] One study directly comparing the two compounds in a CRE (cAMP response element) transcription assay reported that CYM5442 was approximately 100-fold more potent than SEW2871.[6] Both compounds are reported to be highly selective for S1P1, showing no significant activity at other S1P receptor subtypes at concentrations up to 10 µM.[2][3][8]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for common assays used to determine the selectivity and potency of S1P receptor agonists.
cAMP Inhibition Assay (for Gαi-coupled receptors like S1P1)
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, typically stimulated by forskolin.
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human S1P1 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Assay Procedure:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the test compound (CYM5442 or SEW2871).
-
Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
The reaction is incubated for a specified time at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Quantification: The intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated to determine the potency of the agonists in inhibiting forskolin-stimulated cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor, a key event in receptor desensitization and signaling.
-
Cell Line: A cell line (e.g., U2OS) is utilized that co-expresses the human S1P1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or a luciferase) and β-arrestin fused to the complementary fragment.
-
Cell Seeding: Cells are plated in 96- or 384-well plates.
-
Assay Procedure:
-
Cells are treated with a range of concentrations of the test agonist.
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor.
-
This recruitment brings the two protein fragments into close proximity, leading to the reconstitution of a functional enzyme/protein.
-
-
Signal Detection: A substrate is added that is converted by the functional enzyme into a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: The signal intensity is measured and plotted against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.
Mandatory Visualization
S1P1 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-mediated signaling pathway activated by S1P1 receptor agonists like CYM5442 and SEW2871, leading to the inhibition of cAMP production.
Caption: S1P1 receptor activation by an agonist inhibits adenylyl cyclase via a Gi/o protein.
Experimental Workflow for Selectivity Screening
This diagram outlines a typical workflow for assessing the selectivity of a compound against a panel of S1P receptors.
Caption: Workflow for determining the selectivity of S1P receptor agonists.
Conclusion
Both this compound and SEW2871 are highly selective agonists for the S1P1 receptor, with minimal to no activity reported for other S1P receptor subtypes. The primary difference lies in their potency, with this compound exhibiting a significantly lower EC50 value for S1P1 activation. This suggests that for applications requiring high potency, this compound may be the more suitable tool.
However, the lack of comprehensive, head-to-head comparative studies across a broad panel of off-targets necessitates careful interpretation of the available data. Researchers should consider the specific requirements of their experimental system when choosing between these two valuable pharmacological agents. Further studies directly comparing the selectivity and off-target profiles of this compound and SEW2871 under identical experimental conditions would be highly beneficial to the scientific community.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating CYM5442 Hydrochloride Effects with the S1P1 Antagonist W146: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the selective S1P1 receptor agonist, CYM5442 hydrochloride, and its validation using the selective S1P1 receptor antagonist, W146. The data presented herein is compiled from published research to assist in the design and interpretation of studies involving these compounds.
Overview of Compounds
This compound is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination in vitro.[1][2] In vivo, CYM5442 induces a dose- and time-dependent lymphopenia by activating S1P1.[1][2] This compound is also brain penetrant.
W146 is a potent and selective antagonist of the S1P1 receptor.[3][4] It has been shown to induce a transient but significant lymphopenia in mice, supporting the "functional antagonism" hypothesis of S1P1 agonists.[5] W146 is a valuable tool for confirming that the observed effects of an S1P1 agonist, such as CYM5442, are indeed mediated by the S1P1 receptor.
Comparative Analysis of In Vitro Effects
The following table summarizes the key in vitro effects of CYM5442 and the inhibitory action of W146.
| Parameter | CYM5442 Effect | Validation with W146 | Reference |
| S1P1 Receptor Internalization | Stimulates internalization of S1P1 from the plasma membrane to intracellular vesicles. | Pre-incubation with W146 completely blocks CYM5442-mediated S1P1 internalization. | [1] |
| p42/p44 MAPK Phosphorylation | Activates S1P1-mediated phosphorylation of p42/p44 MAPK. | Pre-incubation with W146 completely inhibits CYM5442-mediated p42/p44 MAPK phosphorylation. | [1] |
| S1P1 Receptor Ubiquitylation | Induces ubiquitylation of the S1P1 receptor. | Pre-incubation with W146 abolishes CYM5442-induced S1P1 ubiquitylation. | [1] |
In Vivo Effects: Lymphopenia
A hallmark of S1P1 receptor modulation is its effect on lymphocyte trafficking, leading to lymphopenia.
| Compound | Effect on Circulating Lymphocytes | Mechanism | Reference |
| CYM5442 | Induces rapid and reversible lymphopenia (decreased B and T lymphocytes). | Functional antagonism by causing S1P1 internalization, preventing lymphocyte egress from lymphoid organs. | [1] |
| W146 | Induces a significant but transient lymphopenia. | Blocks the S1P1 receptor, preventing the response to the endogenous ligand S1P and thus inhibiting lymphocyte egress. | [5] |
| CYM5442 + W146 | Systemic administration of W146 reverses CYM5442-induced lymphopenia. | W146 directly competes with and blocks the S1P1 receptor, overriding the effects of CYM5442. | [1] |
Experimental Protocols
In Vitro S1P1 Internalization Assay
-
Cell Culture: Use cells stably expressing GFP-tagged S1P1 (e.g., S1P1-GFP 293 cells).
-
Treatment:
-
Treat cells with a vehicle control.
-
Treat cells with CYM5442 (e.g., 500 nM) for a specified time (e.g., 45 minutes) to induce internalization.
-
For validation, pre-incubate cells with W146 (e.g., 10 µM) for 30 minutes before adding CYM5442.
-
-
Imaging: Visualize S1P1-GFP localization using fluorescence microscopy. In control cells, fluorescence will be at the plasma membrane. In CYM5442-treated cells, fluorescence will be observed in intracellular vesicles. In W146 + CYM5442-treated cells, fluorescence should remain at the plasma membrane.
In Vivo Lymphopenia Assay in Mice
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Compound Administration:
-
Administer CYM5442 (e.g., 10 mg/kg, i.p.) or a vehicle control.
-
To test reversal, administer W146 after CYM5442-induced lymphopenia has been established.
-
-
Blood Collection: Collect whole blood samples at various time points (e.g., 5 hours post-injection).
-
Analysis: Perform a complete blood count (CBC) to determine the number of circulating B-cells and T-cells.
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key signaling pathways and the logical framework for using W146 to validate CYM5442's effects.
Caption: S1P1 signaling pathway activation by CYM5442 and blockade by W146.
Caption: Experimental workflow for in vitro validation of CYM5442 effects using W146.
Caption: Logical relationship between CYM5442, W146, and the S1P1 receptor.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. W146 | S1P1 antagonist | Probechem Biochemicals [probechem.com]
- 5. The sphingosine-1-phosphate receptor-1 antagonist, W146, causes early and short-lasting peripheral blood lymphopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CYM5442 Hydrochloride and Other S1P1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of CYM5442 hydrochloride with other prominent sphingosine-1-phosphate receptor 1 (S1P1) agonists. The information is compiled from preclinical studies to assist researchers in selecting the appropriate tools for their investigations into S1P1-mediated signaling and its therapeutic potential.
Executive Summary
This compound is a potent and highly selective S1P1 receptor agonist.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P) and some synthetic agonists like FTY720-P (Fingolimod phosphate), CYM5442 activates the S1P1 receptor through a unique binding mechanism that does not rely on the canonical ionic interactions with the receptor's headgroup-binding residues. This distinct mode of action, coupled with its high potency and selectivity, makes CYM5442 a valuable tool for studying S1P1 signaling and for the development of novel therapeutics.
Comparative Efficacy of S1P1 Agonists
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other well-characterized S1P1 agonists.
Table 1: In Vitro Potency at the S1P1 Receptor
| Compound | Assay | Cell Line | EC50 | Reference |
| This compound | S1P1 Receptor Activation | - | 1.35 nM | [1] |
| p42/p44 MAPK Phosphorylation | CHO-K1 | 46 nM | [1] | |
| SEW2871 | S1P1 Receptor Activation | - | 13-13.8 nM | [2][3][4] |
| FTY720-P (Fingolimod-P) | S1P Receptor Activation | - | 0.3-3.1 nM (for S1P1, S1P3, S1P4, S1P5) | [5] |
Table 2: In Vivo Efficacy - Induction of Lymphopenia in Mice
| Compound | Dose | Route of Administration | Time Point | Reduction in Blood Lymphocytes | Reference |
| This compound | 10 mg/kg | i.p. | 5 hours | ~65-85% | [6] |
| SEW2871 | Not specified | Not specified | Not specified | Induces lymphopenia | [6] |
| FTY720-P (Fingolimod-P) | Not specified | Not specified | Not specified | Induces lymphopenia | [6] |
Experimental Protocols
S1P1 Receptor Internalization Assay
This protocol describes a general method to assess agonist-induced internalization of the S1P1 receptor.
Objective: To visualize and quantify the translocation of the S1P1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation.
Materials:
-
HEK293 cells stably expressing S1P1 fused to a fluorescent protein (e.g., GFP).[6]
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay Buffer (e.g., Ham's F12 with 1% Penicillin-Streptomycin, 0.1% Fatty-acid free BSA, and 10 mM HEPES).[7]
-
Test compounds (CYM5442, S1P, etc.).
-
Fixative (e.g., 4% paraformaldehyde).
-
Nuclear stain (e.g., Hoechst).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the S1P1-GFP expressing HEK293 cells into 96-well imaging plates and culture for 18-24 hours.[7]
-
Compound Preparation: Prepare a 4X stock solution of the test compounds in Assay Buffer.
-
Cell Treatment:
-
Fixation and Staining:
-
Remove the compound solution and fix the cells with 4% paraformaldehyde for 20 minutes.[7]
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst solution.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-GFP signal from the cell membrane to intracellular vesicles.
-
In Vivo Lymphopenia Assay
This protocol outlines a method to evaluate the ability of S1P1 agonists to induce lymphopenia in mice.
Objective: To measure the reduction in circulating lymphocytes in response to the administration of an S1P1 agonist.
Materials:
-
Mice (e.g., C57BL/6).
-
Test compounds (CYM5442, etc.) formulated in a suitable vehicle.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Flow cytometer and antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220).
-
Automated hematology analyzer.
Procedure:
-
Animal Dosing: Administer the test compound to mice via the desired route (e.g., intraperitoneal injection).[6]
-
Blood Collection: At a specified time point post-dosing (e.g., 5 hours), collect blood samples from the mice.[6]
-
Complete Blood Count (CBC): Analyze the whole blood using an automated hematology analyzer to determine the total white blood cell count and lymphocyte count.
-
Flow Cytometry (Optional):
-
Perform red blood cell lysis.
-
Stain the remaining cells with fluorescently labeled antibodies against T-cell (CD4, CD8) and B-cell (B220) markers.
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of different lymphocyte subpopulations.
-
-
Data Analysis: Compare the lymphocyte counts in the treated groups to the vehicle-treated control group to calculate the percentage reduction in circulating lymphocytes.
Signaling Pathways and Experimental Workflow
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like CYM5442 initiates a cascade of intracellular signaling events. This process is primarily mediated through the coupling of the receptor to inhibitory G-proteins (Gi). The subsequent dissociation of the G-protein subunits (Gαi and Gβγ) leads to the activation of downstream effector pathways, including the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival, proliferation, and migration. Additionally, agonist binding often leads to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which mediates receptor internalization and can also initiate distinct signaling cascades.
Caption: S1P1 Receptor Signaling Cascade.
Experimental Workflow for Comparing S1P1 Agonists
The following diagram illustrates a typical workflow for the preclinical comparison of novel S1P1 agonists.
Caption: Preclinical S1P1 Agonist Comparison Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CYM5442 Hydrochloride Activity Across Diverse Cell Types
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of CYM5442 hydrochloride's activity. CYM5442 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a key regulator in various physiological processes, including immune cell trafficking and endothelial barrier function.
This document summarizes quantitative data on CYM5442's efficacy in various cell lines, details the experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Activity of this compound
The following tables provide a summary of the quantitative effects of this compound observed in different cell types and experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Assay | Parameter | Value | Citations |
| - | S1P1 Receptor Binding | EC50 | 1.35 nM | [1][2] |
| CHO-K1 (transfected with S1P1) | p42/p44 MAPK Phosphorylation | EC50 | 46 nM | [2][3] |
| Human Pulmonary Microvascular Endothelial Cells (HPMEC) | ICAM1 Expression Inhibition | Concentration | 2 µM (time-dependent) | [4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Barrier Enhancement | Concentration Range | 10 - 200 nM (dose-dependent) | [5] |
| HEK293 (transfected with S1P1-GFP) | S1P1 Phosphorylation | Concentration | 0.5 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage | Route of Administration | Results | Citations |
| Mice | Induction of Lymphopenia | 10 mg/kg | Intraperitoneal (i.p.) | 65% decrease in B-lymphocytes, 85% decrease in T-lymphocytes | [3] |
| Mice (aGVHD model) | Reduction of Macrophage Infiltration | 3 mg/kg (daily) | Intraperitoneal (i.p.) | Significant reduction in macrophage number in target organs | [6] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways modulated by CYM5442 and a general workflow for assessing its activity in endothelial cells.
Caption: CYM5442 activates S1P1, leading to p42/p44 MAPK activation and β-arrestin2-mediated NF-κB inhibition.
Caption: General workflow for assessing CYM5442's impact on endothelial cell inflammation and barrier function.
Detailed Experimental Protocols
p42/p44 MAPK Phosphorylation Assay in CHO-K1 Cells
This protocol describes a cell-based ELISA to quantify the activation of the p42/p44 MAPK pathway.
-
Cell Culture and Transfection:
-
Culture CHO-K1 cells in a suitable growth medium.
-
Transiently transfect cells with a plasmid encoding human S1P1 receptor.
-
Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
-
Cell Stimulation and Lysis:
-
Serum-starve the cells for 16 hours prior to stimulation.
-
Treat the cells with varying concentrations of this compound for 5 minutes.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for total p42/p44 MAPK.
-
Add cell lysates to the wells and incubate to allow the capture antibody to bind to the MAPK protein.
-
Wash the wells to remove unbound components.
-
Add a detection antibody specific for the phosphorylated form of p42/p44 MAPK.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a TMB substrate solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the EC50 value from the dose-response curve.
-
Induction of Lymphopenia in Mice
This protocol outlines the in vivo procedure to assess the effect of CYM5442 on circulating lymphocytes.
-
Animal Model:
-
Use age- and sex-matched C57BL/6 mice.
-
-
Treatment:
-
Administer a single intraperitoneal (i.p.) injection of this compound at a dose of 10 mg/kg.
-
Include a vehicle control group (e.g., DMSO or saline).
-
-
Blood Collection and Analysis:
-
Collect whole blood samples from the mice at a specified time point (e.g., 5 hours) post-injection.
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining white blood cells with fluorescently-labeled antibodies specific for T-lymphocytes (e.g., anti-CD3, anti-CD4, anti-CD8) and B-lymphocytes (e.g., anti-B220, anti-CD19).
-
Analyze the stained cells using a flow cytometer to determine the percentage and absolute number of T- and B-lymphocytes.
-
Compare the lymphocyte counts between the CYM5442-treated and vehicle control groups.
-
ICAM1 Expression Analysis in HPMECs by Western Blot
This protocol details the measurement of Intercellular Adhesion Molecule 1 (ICAM1) protein levels in human pulmonary microvascular endothelial cells.
-
Cell Culture and Treatment:
-
Culture HPMECs to confluence in appropriate media.
-
If applicable, infect the cells with a virus (e.g., H1N1) to induce an inflammatory response.
-
Treat the cells with this compound at various concentrations or for different durations.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ICAM1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the ICAM1 protein levels.
-
CCL2 and CCL7 mRNA Expression Analysis in HUVECs by qPCR
This protocol describes the quantification of Chemokine (C-C motif) ligand 2 (CCL2) and 7 (CCL7) mRNA levels in human umbilical vein endothelial cells.
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium.
-
Treat cells with this compound at desired concentrations and time points.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for CCL2 and CCL7, and a SYBR Green or TaqMan probe-based master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
This guide provides a foundational understanding of this compound's activity across different cell types, supported by quantitative data and detailed experimental methodologies. These insights can aid in the design of future studies and the evaluation of CYM5442 as a potential therapeutic agent.
References
- 1. Lymphopenia, Lymphopenia-Induced Proliferation, and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential lymphopenia-induced homeostatic proliferation for CD4+ and CD8+ T cells following septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Intercellular Cell Adhesion Molecule 1 (ICAM-1) as a Hypoglycosylation Marker in Congenital Disorders of Glycosylation Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific arterio-venous transcriptomic and ncRNA-RNA interactions in human umbilical endothelial cells: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
A Head-to-Head Comparison of CYM5442 Hydrochloride and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, Sphingosine-1-Phosphate (S1P) receptor modulators have emerged as a pivotal class of drugs for treating autoimmune diseases, most notably multiple sclerosis.[1][2] This guide provides a detailed head-to-head comparison of CYM5442 hydrochloride, a potent and selective S1P receptor 1 (S1P1) agonist, with other prominent immunomodulators in the same class, including Fingolimod (B1672674), Siponimod (B560413), and Ozanimod (B609803).
Mechanism of Action: The S1P1 Receptor Pathway
S1P receptor modulators exert their immunomodulatory effects by targeting the S1P1 receptor on lymphocytes.[1][3] Activation of S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[2][4] This sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system and other sites of inflammation, thereby mitigating the autoimmune response.[1][3]
CYM5442 is a highly selective agonist for the S1P1 receptor.[5][6] Unlike first-generation S1P modulators such as fingolimod, which target multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5), newer agents like CYM5442, siponimod, and ozanimod exhibit greater selectivity, which is hypothesized to offer a better safety profile by avoiding off-target effects associated with other S1P receptors.[2][7][8]
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance characteristics of this compound in comparison to other S1P receptor modulators.
Table 1: In Vitro Receptor Selectivity and Potency
| Compound | Target Receptor(s) | EC50 (nM) for S1P1 | Other S1P Receptors Targeted | Reference |
| This compound | S1P1 | 1.35 | Inactive against S1P2, S1P3, S1P4, and S1P5 | [5][6][9][10] |
| Fingolimod-phosphate | S1P1, S1P3, S1P4, S1P5 | ~0.3-0.6 | S1P3, S1P4, S1P5 | [7][[“]][12][13][14] |
| Siponimod | S1P1, S1P5 | ~0.4 | S1P5 | [15][16][17][18] |
| Ozanimod | S1P1, S1P5 | ~0.1-0.4 | S1P5 | [2][19][20][21][22][23] |
Table 2: In Vivo Effects on Lymphocyte Counts
| Compound | Animal Model | Route of Administration | Effect on Lymphocytes | Reference |
| This compound | Mice | Intraperitoneal | Induces acute lymphopenia | [6][9][24] |
| Fingolimod | Mice/Rats | Oral/Intraperitoneal | Rapid and reversible lymphopenia | [4][24] |
| Siponimod | Mice | Oral | Reduces circulating lymphocytes | [15] |
| Ozanimod | Mice | Oral | Reduces peripheral circulating lymphocytes | [19] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating S1P1 receptor agonists.
Caption: S1P1 Receptor Signaling Pathway activated by CYM5442.
Caption: General experimental workflow for in vitro S1P1 agonist evaluation.
Detailed Experimental Protocols
p42/p44 MAPK Phosphorylation Assay
This assay is crucial for determining the functional potency of S1P1 receptor agonists.[5][24]
Objective: To quantify the activation of the p42/p44 MAPK (ERK1/2) pathway following stimulation of the S1P1 receptor by an agonist.
Methodology:
-
Cell Culture and Transfection:
-
CHO-K1 or HEK293 cells are cultured in appropriate media.
-
Cells are transiently transfected with a plasmid encoding the human S1P1 receptor using a suitable transfection reagent.[24]
-
-
Cell Stimulation:
-
48 hours post-transfection, cells are serum-starved for a defined period (e.g., 4-6 hours) to reduce basal MAPK activity.
-
Cells are then stimulated with varying concentrations of the S1P1 agonist (e.g., CYM5442) for a short duration (e.g., 5-10 minutes) at 37°C.[24]
-
-
Lysis and Protein Quantification:
-
Following stimulation, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
ELISA:
-
An enzyme-linked immunosorbent assay (ELISA) kit specific for phosphorylated p42/p44 MAPK is used.
-
Equal amounts of protein from each sample are added to the wells of the ELISA plate.
-
The assay is performed according to the manufacturer's instructions, which typically involves incubation with capture and detection antibodies, followed by a substrate reaction and measurement of absorbance at a specific wavelength.
-
-
Data Analysis:
-
The absorbance values are normalized to the total protein concentration.
-
The concentration-response curve is plotted, and the EC50 value is calculated using non-linear regression analysis.
-
In Vivo Lymphopenia Assay
This assay assesses the in vivo efficacy of S1P1 receptor agonists in reducing peripheral lymphocyte counts.[24]
Objective: To determine the effect of an S1P1 agonist on the number of circulating lymphocytes in an animal model.
Methodology:
-
Animal Model:
-
Male C57BL/6 mice are commonly used.
-
-
Compound Administration:
-
The S1P1 agonist (e.g., CYM5442) is dissolved in a suitable vehicle (e.g., DMSO and saline).
-
The compound is administered to the mice via a specific route, such as intraperitoneal (i.p.) injection, at a defined dose.[24]
-
-
Blood Collection:
-
Blood samples are collected from the mice at various time points after compound administration (e.g., 0, 2, 4, 8, 24 hours).
-
Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Lymphocyte Counting:
-
The total white blood cell count can be determined using an automated hematology analyzer.
-
For differential counts of lymphocyte subpopulations (T-cells and B-cells), flow cytometry is employed.
-
Blood samples are stained with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD3 for T-cells, B220 for B-cells).
-
The percentage and absolute number of different lymphocyte populations are then quantified using a flow cytometer.
-
-
Data Analysis:
-
The lymphocyte counts at different time points are compared to the baseline (time 0) or to a vehicle-treated control group.
-
The percentage reduction in lymphocyte count is calculated to determine the extent and duration of lymphopenia.
-
Conclusion
This compound demonstrates high potency and selectivity for the S1P1 receptor, a key target for immunomodulation in autoimmune diseases. Its in vitro and in vivo profile suggests it is a promising candidate for further investigation. Compared to less selective S1P modulators like fingolimod, the high selectivity of CYM5442 for S1P1 may offer a more favorable safety profile by minimizing off-target effects. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of CYM5442 against other approved S1P receptor modulators like siponimod and ozanimod. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing this and other novel immunomodulatory compounds.
References
- 1. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Targeting Sphingosine-1-Phosphate Signaling in Immune-Mediated Diseases: Beyond Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYM 5442 hydrochloride | Sphingosine-1-Phosphate Receptors | Bio-Techne [bio-techne.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. consensus.app [consensus.app]
- 12. Fingolimod hydrochloride for the treatment of relapsing remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fingolimod for multiple sclerosis: mechanism of action, clinical outcomes, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. To fingolimod and beyond: The rich pipeline of drug candidates that target S1P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mssociety.org.uk [mssociety.org.uk]
- 17. dovepress.com [dovepress.com]
- 18. my.clevelandclinic.org [my.clevelandclinic.org]
- 19. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 21. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the S1P1-Specific Effects of CYM5442 Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM5442 hydrochloride with other sphingosine-1-phosphate (S1P) receptor modulators, focusing on the in vivo validation of its S1P1-specific effects. The information presented herein is supported by experimental data to aid in the evaluation of this potent and selective agonist for research and development purposes.
Introduction to this compound
This compound is a highly selective and potent agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] Unlike the endogenous ligand S1P, which interacts with conserved arginine and glutamic acid residues in the receptor, CYM5442 activates S1P1 through a distinct hydrophobic pocket.[4] This mechanism of action confers high specificity for the S1P1 subtype over other S1P receptors (S1P2, S1P3, S1P4, and S1P5).[1] The selective activation of S1P1 is a key therapeutic target for modulating lymphocyte trafficking and endothelial barrier function, with potential applications in autoimmune diseases and other inflammatory conditions.[5][6]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other notable S1P receptor modulators.
Table 1: In Vitro S1P1 Receptor Activity
| Compound | Target(s) | Assay | EC50 (nM) | Reference(s) |
| CYM5442 | S1P1 Agonist | p42/p44 MAPK Phosphorylation | 46 | [4] |
| S1P (Endogenous Ligand) | S1P1-5 Agonist | p42/p44 MAPK Phosphorylation | 2.3 | [4] |
| FTY720-P (Active form of Fingolimod) | S1P1, S1P3, S1P4, S1P5 Agonist | - | - | [7] |
| SEW2871 | S1P1 Agonist | - | - | [4] |
| W146 | S1P1 Antagonist | - | - | [4] |
Table 2: In Vivo Efficacy - Lymphopenia Induction in Mice
| Compound | Dose & Route | Time Point | B-Lymphocyte Reduction (%) | T-Lymphocyte Reduction (%) | Reference(s) |
| CYM5442 | 10 mg/kg, i.p. | 5 hours | ~65% | ~85% | [4] |
| FTY720 (Fingolimod) | - | - | - | - | [7] |
| SEW2871 | - | - | - | - | [4] |
Table 3: Pharmacokinetic Profile
| Compound | Species | Route | Bioavailability | Half-life | CNS Penetration | Reference(s) |
| CYM5442 | Rat | P.O. | 26% | 3 hours | Yes | [4] |
| CYM5442 | Rat | i.v. | - | 50 minutes | Yes | [4] |
| CYM5442 | Mouse | i.p. | - | - | High | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Lymphopenia Assay
Objective: To determine the effect of S1P1 receptor modulation on peripheral blood lymphocyte counts.
Animal Model: C57Bl6 mice.[4]
Procedure:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4]
-
At a predetermined time point (e.g., 5 hours) post-administration, collect whole blood samples into EDTA-containing tubes.[4]
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute numbers of total white blood cells, lymphocytes, B-lymphocytes, and T-lymphocytes.[4]
-
Calculate the percentage reduction in lymphocyte populations in the treated group compared to the vehicle-treated group.
Antagonist Reversal: To confirm S1P1-specificity, the S1P1 antagonist W146 can be administered prior to or after CYM5442 treatment to observe the reversal of lymphopenia.[4]
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic properties of this compound.
Animal Models: Sprague Dawley rats and C57Bl6 mice.[4]
Procedure (Rats):
-
Formulate this compound for intravenous (i.v.) and oral (P.O.) administration.[4]
-
Administer the compound at a defined dose (e.g., 1 mg/kg i.v. or 2 mg/kg P.O.).[4]
-
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 360, 480 minutes) into EDTA-containing tubes.[4]
-
Process blood to plasma by centrifugation.[4]
-
Analyze plasma concentrations of CYM5442 using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as half-life (t1/2) and oral bioavailability (F%).[4]
Procedure (Mice - CNS Penetration):
-
Administer this compound via i.p. injection (e.g., 10 mg/kg).[4]
-
At a specified time point (e.g., 2 hours), collect blood and brain tissue.[4]
-
Determine the concentration of CYM5442 in both plasma and brain homogenates.[4]
-
Calculate the brain-to-plasma concentration ratio to assess CNS penetration.[4]
Visualized Pathways and Workflows
S1P1 Signaling Pathway Activation
References
- 1. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "S1P1-selective in vivo-active agonists from high-throughput screening:" by Euijung Jo, M. Germana Sanna et al. [digitalcommons.memphis.edu]
- 7. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
CYM5442 hydrochloride as a more selective alternative to non-specific S1P agonists
A More Selective Alternative to Non-Specific Sphingosine-1-Phosphate (S1P) Receptor Agonists
In the intricate world of cellular signaling, the Sphingosine-1-Phosphate (S1P) receptors play a pivotal role in regulating a myriad of physiological processes, from immune cell trafficking to vascular integrity. For researchers navigating this complex landscape, the choice of chemical tools is paramount. While non-specific S1P agonists like FTY720 (Fingolimod) have been instrumental in uncovering the broad functions of the S1P axis, their promiscuous binding to multiple S1P receptor subtypes can lead to a constellation of off-target effects, complicating data interpretation and therapeutic development.
This guide provides a comprehensive comparison of CYM5442 hydrochloride, a highly selective S1P1 receptor agonist, with the non-specific agonist FTY720. Through a detailed examination of their receptor selectivity, supported by experimental data and protocols, we illustrate why CYM5442 stands out as a superior tool for focused investigation of S1P1-mediated signaling pathways.
Unraveling Selectivity: A Head-to-Head Comparison
The key advantage of CYM5442 lies in its exceptional selectivity for the S1P1 receptor subtype. Unlike FTY720's broad-spectrum activity, CYM5442 offers researchers the ability to dissect the specific contributions of S1P1 signaling with minimal confounding variables.[1] This precision is critical for elucidating the nuanced roles of S1P1 in health and disease.
Comparative Receptor Activity
The following table summarizes the half-maximal effective concentrations (EC50) of CYM5442 and the active phosphorylated form of FTY720 (FTY720-P) at the five known S1P receptor subtypes. Lower EC50 values indicate higher potency.
| Receptor Subtype | CYM5442 EC50 (nM) | FTY720-P EC50 (nM) |
| S1P1 | 1.35 | ~0.3 - 0.6 |
| S1P2 | Inactive | >10,000 |
| S1P3 | Inactive | ~3.1 |
| S1P4 | Inactive | ~0.3 - 0.6 |
| S1P5 | Inactive | ~0.3 - 0.6 |
Data compiled from multiple sources.[2][3]
As the data clearly indicates, CYM5442's activity is highly focused on the S1P1 receptor, whereas FTY720-P engages multiple receptor subtypes with high potency. This lack of specificity for FTY720 has been suggested to contribute to some of its observed side effects.[1][4] For instance, the activation of S1P3 has been implicated in cardiovascular effects, such as bradycardia. The development of more selective agonists that avoid S1P3 is considered a strategy for improving the safety profile of S1P-targeting therapeutics.
The S1P1 Signaling Cascade
Activation of the S1P1 receptor by an agonist like CYM5442 initiates a cascade of intracellular events. This G protein-coupled receptor (GPCR) primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and the activation of downstream pathways such as the Ras-ERK and PI3K-Akt signaling cascades. These pathways are crucial for regulating cell survival, proliferation, and migration. A key consequence of S1P1 activation is the internalization of the receptor, a process that is fundamental to the mechanism of action of S1P1 agonists in modulating immune cell trafficking.[5]
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for key assays used to characterize S1P receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To measure the competitive binding of CYM5442 or FTY720 to S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest (S1P1, S1P2, S1P3, S1P4, or S1P5)
-
Radioligand (e.g., [³²P]S1P)
-
Test compounds (CYM5442, FTY720)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand, and the test compound or vehicle control.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, which separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Dry the filter plates and measure the amount of radioactivity in each well using a scintillation counter.
-
The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Objective: To determine the potency and efficacy of CYM5442 or FTY720 in activating G protein signaling downstream of S1P receptors.
Materials:
-
Cell membranes expressing the S1P receptor of interest
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
Test compounds (CYM5442, FTY720)
-
GDP
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA
-
96-well filter plates or SPA beads
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compound or vehicle control.
-
Pre-incubate the plate to allow the compound to bind to the receptors.
-
Initiate the reaction by adding [³⁵S]GTPγS. Agonist-bound receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubate the plate to allow for the accumulation of [³⁵S]GTPγS-bound G proteins.
-
Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free form, typically by filtration or using scintillation proximity assay (SPA) beads.
-
Measure the amount of radioactivity.
-
The data is analyzed to generate dose-response curves and determine the EC50 and Emax values for each compound.
The Advantage of Selectivity
The choice between a selective and a non-specific agonist has significant implications for both basic research and drug development. The high selectivity of CYM5442 offers a clear advantage by minimizing the potential for off-target effects and providing a more precise understanding of S1P1's role in a given biological system. This is particularly crucial when investigating complex signaling networks where multiple S1P receptor subtypes may be expressed and could have opposing or distinct functions.
References
- 1. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of CYM5442 Hydrochloride-Induced Lymphopenia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of lymphopenia induced by CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The data presented here, compiled from multiple studies, offers insights into the dose-dependency, time course, and consistency of its lymphopenic effects across different experimental settings.
Quantitative Analysis of Lymphopenia
The following table summarizes the quantitative data on the reduction of lymphocyte populations following the administration of this compound in mice. The data highlights the compound's consistent effect across various dosages and routes of administration.
| Study Reference | Animal Model | Dosage | Route of Administration | Time Point | Parameter Measured | % Reduction (vs. Vehicle) |
| Cahalan et al. | Male C57BL6 mice | 10 mg/kg | Intraperitoneal (i.p.) | 5 hours | White Blood Cells (WBC) | 64%[1] |
| 10 mg/kg | i.p. | 5 hours | B220+ B-cells | 63%[1] | ||
| 10 mg/kg | i.p. | 5 hours | CD4+ T-cells | 83%[1] | ||
| 10 mg/kg | i.p. | 5 hours | CD8+ T-cells | 84%[1] | ||
| Joo et al. | BALB/c mice (in aGVHD model) | 3 mg/kg | i.p. (daily) | Not specified | Not specified | Confirmed lymphopenia[2] |
| Teijaro et al. | Not specified (from diagram) | 2 mg/kg | Intratracheal (i.t.) | 8 hours | Total Lymphocytes (in lymph nodes) | Significant reduction observed |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are the protocols as described in the cited studies for inducing and assessing lymphopenia with this compound.
Study 1: Cahalan et al.
-
Animal Model: Male C57BL6 mice.[1]
-
Drug Administration: this compound was dissolved in sterile water and administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1] Vehicle control mice received sterile water.
-
Time Course: The effects were assessed at 5 hours post-injection.[1] The study also notes that the induction of lymphopenia is dose and time-dependent.[1]
-
Lymphocyte Quantification: Whole blood was collected into EDTA-containing tubes. White blood cell counts were determined using an automated hemoanalyzer.[1] Specific lymphocyte populations (B220+ B-cells, CD4+ and CD8+ T-cells) were quantified by fluorescence-activated cell sorting (FACS) analysis of whole blood.[1]
Study 2: Joo et al.
-
Animal Model: BALB/c mice in an acute graft-versus-host disease (aGVHD) model.[2]
-
Drug Administration: CYM5442 was administered intraperitoneally (i.p.) at a dose of 3 mg/kg daily.[2]
-
Lymphocyte Quantification: While the study confirms the induction of lymphopenia, specific details on the method of lymphocyte quantification were not provided in the abstract.
Study 3: Teijaro et al. (as inferred from a diagram caption)
-
Drug Administration: CYM5442 was delivered intratracheally (i.t.) at a dose of 2 mg/kg.
-
Time Course: Blood and lymph nodes were harvested 8 hours after administration.
-
Lymphocyte Quantification: Total white blood cell (WBC) numbers were analyzed from blood. Draining and non-draining lymph nodes were dissociated for cell counting and flow cytometric analysis of CD4+, CD8+, and B220+ lymphocyte content.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced lymphopenia.
Caption: Typical experimental workflow for assessing lymphopenia.
Conclusion
The available data strongly indicate that this compound is a reliable inducer of lymphopenia in mice. The effect is dose- and time-dependent, and reproducible across different laboratories and experimental setups, including various routes of administration. The consistent and robust reduction in circulating lymphocytes underscores its utility as a tool for studying the roles of S1P1 signaling in immune cell trafficking and for the preclinical evaluation of S1P1-targeted therapeutics. Researchers can confidently utilize the provided protocols as a foundation for their own investigations into the immunological effects of this compound.
References
A Comparative Analysis of the Side Effect Profiles of CYM5442 Hydrochloride and FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical side effect profiles of CYM5442 hydrochloride and FTY720 (Fingolimod), two sphingosine-1-phosphate (S1P) receptor modulators. The key difference lies in their receptor selectivity: FTY720 is a non-selective agonist for S1P receptors 1, 3, 4, and 5, while CYM5442 is a highly selective agonist for the S1P1 receptor. This difference in selectivity is hypothesized to result in a more favorable side effect profile for CYM5442, as many of the adverse effects of FTY720 are attributed to its activity on other S1P receptor subtypes.
Executive Summary
Preclinical data suggests that the selective S1P1 receptor agonist this compound may offer a superior safety profile compared to the non-selective S1P receptor agonist FTY720. A key differentiating factor is the absence of bradycardia with CYM5442, a known side effect of FTY720 mediated by S1P3 receptor activation. While direct comparative data on other potential side effects such as liver toxicity, pulmonary effects, and macular edema are limited, the targeted action of CYM5442 on the S1P1 receptor suggests a potential reduction in off-target adverse events.
Data Presentation
Table 1: Comparative Preclinical Side Effect Profile
| Side Effect | This compound | FTY720 (Fingolimod) | Receptor Implicated (for FTY720) |
| Cardiovascular | |||
| Bradycardia | Not observed in preclinical models. | Observed in preclinical models. | S1P3 |
| Hepatic | |||
| Liver Enzyme Elevation | No direct comparative data available. | Reports of hepatotoxicity in preclinical studies. | S1P3, S1P4, S1P5 (potential) |
| Pulmonary | |||
| Altered Lung Function | No direct comparative data available. | Preclinical studies suggest potential for altered lung mechanics. | S1P3 (potential) |
| Ocular | |||
| Macular Edema | No direct comparative data available. | A known, though less common, side effect in clinical use. Preclinical models are in development. | S1P1, S1P3 (potential) |
| Immunological | |||
| Lymphopenia | Induces lymphopenia. | Induces lymphopenia. | S1P1 |
Experimental Protocols
Cardiovascular Safety Assessment in Mice
Objective: To compare the effects of CYM5442 and FTY720 on heart rate.
Methodology:
-
Animal Model: Wild-type mice.
-
Drug Administration: A single intraperitoneal (i.p.) injection of either vehicle, FTY720, or CYM5442.
-
Data Collection: Heart rate was monitored continuously.
-
Key Finding: FTY720 administration resulted in a significant decrease in heart rate (bradycardia), while CYM5442 did not produce a similar effect. This bradycardic effect of FTY720 was absent in S1P3 knockout mice, confirming the involvement of the S1P3 receptor.
Signaling Pathways and Experimental Workflows
Signaling Pathway of FTY720 and CYM5442
Caption: FTY720 is phosphorylated to FTY720-P, which non-selectively activates multiple S1P receptors, leading to both therapeutic effects (lymphopenia via S1P1) and side effects (bradycardia via S1P3). CYM5442 directly and selectively activates S1P1.
Experimental Workflow for Cardiovascular Side Effect Comparison
Caption: Workflow for comparing the cardiovascular side effects of CYM5442 and FTY720 in a preclinical mouse model.
Discussion
The primary mechanism of action for both CYM5442 and FTY720 in immunomodulation is the activation of the S1P1 receptor on lymphocytes. This leads to the internalization of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that governs their egress from lymph nodes, resulting in peripheral lymphopenia.
The key distinction in their side effect profiles arises from FTY720's lack of selectivity. The activation of other S1P receptors is believed to contribute to its adverse effects:
-
S1P3 Receptor: Activation of S1P3 receptors on atrial myocytes is directly implicated in the transient bradycardia observed upon initiation of FTY720 treatment. The high selectivity of CYM5442 for S1P1 is the likely reason for the absence of this cardiovascular side effect in preclinical studies.
-
Other S1P Receptors (S1P4, S1P5): The roles of S1P4 and S1P5 in the side effect profile of FTY720 are less well-defined but may contribute to other off-target effects.
Conclusion
Based on the available preclinical evidence, this compound, a selective S1P1 receptor agonist, demonstrates a more favorable cardiovascular side effect profile compared to the non-selective S1P receptor agonist FTY720. Specifically, CYM5442 does not induce the bradycardia associated with FTY720, an effect mediated by the S1P3 receptor. While further direct comparative studies are needed to fully elucidate the relative safety profiles concerning hepatic, pulmonary, and ocular effects, the high selectivity of CYM5442 for the S1P1 receptor provides a strong rationale for its potential as a safer alternative to FTY720. Researchers and drug development professionals should consider this enhanced selectivity as a key attribute when evaluating next-generation S1P receptor modulators.
In Vitro Potency Showdown: CYM5442 Hydrochloride versus a Panel of S1P1 Modulators
A comprehensive analysis of leading Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators reveals CYM5442 hydrochloride as a potent and highly selective agonist, comparable to other well-established compounds in its class. This guide provides a detailed comparison of its in vitro efficacy alongside other key S1P1 modulators, supported by experimental data and detailed methodologies to inform researchers and drug development professionals.
The modulation of the S1P1 receptor is a critical therapeutic strategy for autoimmune diseases, including multiple sclerosis. S1P1 receptor agonists function by inducing the internalization of the receptor, which sequesters lymphocytes in the lymph nodes and prevents their infiltration into the central nervous system.[1][2][3] This guide focuses on the in vitro potency of this compound in comparison to other notable S1P1 modulators such as Fingolimod (FTY720), Siponimod, Ozanimod, and Ponesimod.
Comparative In Vitro Potency of S1P1 Modulators
The in vitro potency of S1P1 modulators is commonly assessed through functional assays that measure the compound's ability to activate the receptor and initiate downstream signaling cascades. Key metrics such as the half-maximal effective concentration (EC50) are determined using various assays, including GTPγS binding, β-arrestin recruitment, and p42/p44 MAPK phosphorylation. The following table summarizes the reported in vitro potencies of this compound and other selected S1P1 modulators.
| Compound | Assay Type | Cell Line | EC50 (nM) |
| This compound | - | - | 1.35 [4][5] |
| p42/p44 MAPK Phosphorylation | CHO-K1 (transfected with S1P1) | 46[6] | |
| Fingolimod (FTY720-P) | GTPγS Binding | - | <1 |
| β-arrestin Recruitment | CHO-K1 (PathHunter®) | 0.23 | |
| Siponimod | GTPγS Binding | - | <1 |
| β-arrestin Recruitment | CHO-K1 (PathHunter®) | 0.33 | |
| Ozanimod | GTPγS Binding | - | <1 |
| β-arrestin Recruitment | CHO-K1 (PathHunter®) | 0.29 | |
| Ponesimod | GTPγS Binding | - | 3.42[7] |
| β-arrestin Recruitment | CHO-K1 (PathHunter®) | 1.5[8] | |
| S1P1 Receptor Activation | - | 5.7[9] |
Note: Fingolimod is a prodrug that is phosphorylated in vivo to the active form, FTY720-P. In vitro assays typically use the phosphorylated form.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist initiates a cascade of intracellular events. The receptor is coupled to inhibitory G-proteins (Gαi/o).[5][6] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. These subunits then modulate the activity of various downstream effectors, including adenylyl cyclase, phospholipase C (PLC), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][10] Furthermore, agonist binding also promotes the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G-protein-independent signaling.[8][11]
Caption: S1P1 Receptor Signaling Cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of S1P1 modulator potencies.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. It relies on the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[12]
Experimental Workflow
Caption: GTPγS Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human S1P1 receptor, such as CHO-K1 or HEK293 cells.[13]
-
Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and GDP.[14]
-
Incubation: Membranes are incubated with varying concentrations of the S1P1 modulator in the presence of [³⁵S]GTPγS.[12]
-
Termination and Separation: The reaction is terminated by rapid filtration through a filter plate, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[12]
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.[12]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS) from total binding. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.[15]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor following agonist stimulation, a key event in receptor desensitization and internalization. The PathHunter® β-arrestin assay is a commonly used platform for this purpose.[16][17]
Experimental Workflow
Caption: β-Arrestin Recruitment Assay Workflow.
Methodology:
-
Cell Line: A CHO-K1 cell line engineered to co-express the S1P1 receptor tagged with a ProLink™ (PK) fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase (PathHunter® eXpress EDG1 CHO-K1 β-arrestin GPCR Assay) is used.[7][18]
-
Cell Plating: Cells are plated in a 384-well microplate and incubated overnight.[17]
-
Compound Addition: The S1P1 modulator is added to the cells at various concentrations.[17]
-
Incubation: The plate is incubated to allow for agonist-induced recruitment of β-arrestin to the S1P1 receptor, leading to the complementation of the β-galactosidase fragments.[17]
-
Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal is measured using a plate reader.[17]
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited. EC50 values are calculated from the concentration-response curves.[18]
p42/p44 Mitogen-Activated Protein Kinase (MAPK) Phosphorylation Assay
This assay quantifies the phosphorylation of p42/p44 MAPK (also known as ERK1/2), a downstream event following S1P1 receptor activation.[19][20]
Methodology:
-
Cell Culture and Stimulation: CHO-K1 cells transfected with the S1P1 receptor are serum-starved and then stimulated with different concentrations of the S1P1 modulator for a short period (e.g., 5 minutes).[20]
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of p42/p44 MAPK. A second primary antibody against total p42/p44 MAPK is used as a loading control.[19]
-
Detection: A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is used, and the signal is visualized using a chemiluminescent substrate.
-
Quantification and Analysis: The band intensities are quantified, and the ratio of phosphorylated p42/p44 MAPK to total p42/p44 MAPK is calculated. EC50 values are determined from the dose-response curves.[20]
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sphingosine 1‐phosphate receptor modulators in multiple sclerosis treatment: A practical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1PR1 - Wikipedia [en.wikipedia.org]
- 6. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-Phosphate-Specific G Protein-Coupled Receptors as Novel Therapeutic Targets for Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Activation of the p38 and p42/p44 mitogen-activated protein kinase families by the histamine H1 receptor in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of CYM5442 Hydrochloride: A Comparative Guide Using Knockout Models and Alternative Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM5442 hydrochloride, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, with other relevant S1P receptor modulators. We delve into the experimental evidence confirming its mechanism of action, with a focus on the insights gained from knockout models and comparative pharmacology. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to support your research and development endeavors.
Mechanism of Action of CYM5442: Evidence and Confirmation
CYM5442 is a potent and selective agonist for the S1P1 receptor.[1] Its mechanism of action is centered on its ability to bind to and activate S1P1, leading to receptor internalization, phosphorylation, and ubiquitination.[1][2] This activation and subsequent receptor downregulation are pivotal for its pharmacological effects, most notably the induction of lymphopenia.[1] The sequestration of lymphocytes in secondary lymphoid organs, away from sites of inflammation, is a key therapeutic strategy in autoimmune diseases.[3][4]
Knockout mouse models have been instrumental in elucidating the broader role of the S1P1 receptor in lymphocyte trafficking. Studies with conditional knockout mice, where S1pr1 is deleted in specific cell types, have definitively shown that S1P1 expression on lymphocytes is essential for their egress from lymphoid organs.[6] Therefore, it is strongly inferred that the lymphopenic effect of CYM5442 would be absent in an S1P1 knockout model.
Comparative Analysis of S1P1 Receptor Agonists
CYM5442 belongs to a class of drugs that modulate S1P receptors. A comparison with other well-characterized S1P receptor agonists highlights its selectivity and provides context for its potential therapeutic applications.
| Compound | Receptor Selectivity | Key Characteristics | Reference |
| This compound | Selective S1P1 agonist | Induces S1P1 internalization, phosphorylation, and ubiquitination, leading to potent and reversible lymphopenia. | [1][2] |
| Fingolimod (FTY720) | Non-selective S1P agonist (S1P1, S1P3, S1P4, S1P5) | The first approved S1P receptor modulator for multiple sclerosis. Its broad selectivity can lead to off-target effects. | [3][4] |
| SEW2871 | Selective S1P1 agonist | One of the earliest selective S1P1 agonists used to demonstrate that S1P1 is the primary mediator of lymphopenia. | [1] |
| Ozanimod | Selective S1P1 and S1P5 agonist | Approved for the treatment of relapsing multiple sclerosis and ulcerative colitis. | [7] |
| Siponimod | Selective S1P1 and S1P5 agonist | Approved for active secondary progressive multiple sclerosis. | [8] |
Experimental Protocols
In Vivo Lymphopenia Assay
This protocol is used to assess the ability of an S1P1 agonist to induce a reduction in circulating lymphocytes in mice.
Materials:
-
This compound or other S1P1 agonists
-
Vehicle (e.g., sterile water, saline)
-
C57BL/6 mice (8-12 weeks old)
-
EDTA-coated blood collection tubes
-
Flow cytometer
-
Antibodies for lymphocyte markers (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Administer CYM5442 (e.g., 10 mg/kg, intraperitoneally) or vehicle to a cohort of mice.[1]
-
At a predetermined time point (e.g., 5 hours post-injection), collect blood samples from the mice into EDTA-coated tubes.[1]
-
Perform a complete blood count (CBC) to determine the total white blood cell count.
-
Use flow cytometry to quantify the populations of different lymphocyte subsets (T cells and B cells) using specific cell surface markers.
-
Calculate the percentage reduction in lymphocyte counts in the treated group compared to the vehicle-treated control group.
S1P1 Receptor Internalization Assay
This in vitro assay measures the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.
Materials:
-
HEK293 cells stably expressing S1P1 tagged with a fluorescent protein (e.g., S1P1-GFP)[1]
-
This compound or other test compounds
-
Assay buffer
-
Fixing solution
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Plate the S1P1-GFP expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle for a specific duration (e.g., 1 hour).
-
Fix the cells to preserve their morphology and the localization of the S1P1-GFP.
-
Image the cells using a fluorescence microscope.
-
Quantify the internalization of the S1P1-GFP by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the S1P1 signaling pathway and the experimental workflow for confirming the mechanism of action of CYM5442.
Figure 1. CYM5442 activates the S1P1 receptor, leading to downstream signaling and receptor modulation.
Figure 2. Workflow for confirming the S1P1-dependent mechanism of action of CYM5442.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P analogues SEW2871, BAF312 and FTY720 affect human Th17 and Treg generation ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]
- 6. Frontiers | Thymocytes in Lyve1-CRE/S1pr1f/f Mice Accumulate in the Thymus due to Cell-Intrinsic Loss of Sphingosine-1-Phosphate Receptor Expression [frontiersin.org]
- 7. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CYM5442 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of CYM5442 hydrochloride, a potent and selective S1P1 receptor agonist used in research.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following procedures are based on general best practices for the disposal of solid, non-volatile research chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your location.
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid inhalation of dust or particles.
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[3]
Step-by-Step Disposal Procedure
The primary route for the disposal of solid chemical waste, such as this compound, is through a licensed hazardous waste disposal service.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of solid this compound waste.
Quantitative Data Summary
While a specific SDS is unavailable, the following table summarizes general quantitative information relevant to the handling and storage of research chemicals.
| Parameter | Guideline | Reference |
| Waste Accumulation Time Limit | Generally up to 90 days in a satellite accumulation area, but this can vary by jurisdiction. | [1] |
| Container Fill Level | Do not fill containers to more than 90% capacity to allow for expansion and prevent spills. | [1] |
| pH for Neutralization (if applicable) | For certain aqueous wastes (not recommended for this compound without specific guidance), neutralization to a pH between 5 and 9 may be required before sewer disposal. | [7] |
| Maximum Weight of Waste Container | Should be compatible with manual handling regulations, often around 15 kg (approximately 33 lbs). | [2] |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific needs.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Navigating the Handling of CYM5442 Hydrochloride: A Comprehensive Safety and Operational Guide
For Immediate Use by Research, Scientific, and Drug Development Professionals
This document provides crucial safety protocols and detailed operational plans for the handling and disposal of CYM5442 hydrochloride, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Essential Safety and Logistical Information
While one supplier's Material Safety Data Sheet (MSDS) for the free base form, CYM-5442, states it is not a hazardous substance or mixture, its high potency as a biological agent necessitates careful handling.[1] All personnel must adhere to standard laboratory safety procedures for handling potent small molecule compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Change gloves immediately if contaminated. |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use of a fume hood is required when handling the solid compound. | Minimizes the risk of inhaling fine powder. |
Storage and Handling
Proper storage is critical to maintain the compound's stability and prevent unauthorized access.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C upon receipt.[2][3] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[4] |
| Handling Location | Weigh and prepare solutions in a designated area, preferably within a chemical fume hood. |
| Inert Atmosphere | Not specified, but consider for long-term storage of solid to minimize potential degradation. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. This includes empty vials, contaminated labware (e.g., pipette tips, microfuge tubes), and PPE. |
| Liquid Waste | Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. |
| Decontamination | Decontaminate work surfaces with a suitable laboratory detergent followed by 70% ethanol. |
Experimental Protocols
This compound is a potent tool for studying S1P1 signaling. Below are detailed methodologies for key experiments.
In Vitro: p42/p44 MAPK Phosphorylation Assay
This protocol outlines the steps to measure the activation of the p42/p44 MAPK pathway in response to this compound in a cell-based assay.
Materials:
-
CHO-K1 cells transfected with human S1P1 receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Plate S1P1-expressing CHO-K1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Treat the cells with varying concentrations of the compound or vehicle (DMSO) for a specified time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-p42/p44 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p42/p44 MAPK as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-p42/p44 MAPK signal to the total p42/p44 MAPK signal.
In Vivo: Induction of Acute Lymphopenia in Mice
This protocol describes the procedure for inducing acute lymphopenia in mice using this compound.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like Tween 80 or DMSO, followed by dilution)
-
Syringes and needles for administration (e.g., intraperitoneal injection)
-
Equipment for blood collection (e.g., EDTA-coated tubes)
-
Flow cytometer and antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220)
Procedure:
-
Compound Preparation: Prepare a dosing solution of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/kg).
-
Animal Dosing: Administer the this compound solution or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Blood Collection: At various time points post-administration (e.g., 4, 8, 24 hours), collect a small volume of blood from each mouse into EDTA-coated tubes.
-
Lymphocyte Staining:
-
Perform a red blood cell lysis.
-
Stain the remaining cells with fluorescently labeled antibodies specific for different lymphocyte populations.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number of circulating T cells and B cells.
-
Data Analysis: Calculate the percentage and absolute number of different lymphocyte populations in the blood and compare the results from the compound-treated group to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: S1P1 receptor activation by this compound leading to MAPK signaling.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for assessing p42/p44 MAPK phosphorylation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
